molecular formula C11H15NOS B185665 1-(Phenylsulfinyl)piperidine CAS No. 4972-31-0

1-(Phenylsulfinyl)piperidine

Cat. No.: B185665
CAS No.: 4972-31-0
M. Wt: 209.31 g/mol
InChI Key: LBRJCAJLGAXDKP-UHFFFAOYSA-N
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Description

1-(Phenylsulfinyl)piperidine, also known as this compound, is a useful research compound. Its molecular formula is C11H15NOS and its molecular weight is 209.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfinyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRJCAJLGAXDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356773
Record name 1-(Phenylsulfinyl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4972-31-0
Record name 1-(Phenylsulfinyl)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzenesulfinylpiperidine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Phenylsulfinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfinyl)piperidine, also known as 1-benzenesulfinylpiperidine, is a sulfinamide derivative that has garnered significant interest in synthetic organic chemistry. Its utility primarily lies in its role as a powerful activator for thioglycosides in conjunction with trifluoromethanesulfonic anhydride, facilitating the formation of glycosidic bonds—a cornerstone of carbohydrate chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and relevant safety information.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. A summary of its key properties is presented in the table below.[1][2][3][4][5]

PropertyValueReference
CAS Number 4972-31-0[2][3][5]
Molecular Formula C₁₁H₁₅NOS[1][2][3]
Molecular Weight 209.31 g/mol [3][5]
Melting Point 84-88 °C[1][2][3][4][5]
Appearance White to off-white solid
Storage Temperature -20°C[3][5]
Boiling Point (Predicted) 354.2 ± 25.0 °C[4]
Density (Predicted) 1.22 ± 0.1 g/cm³[4]

Spectroscopic Data

The structural identity of this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.[6]

NucleusChemical Shift (δ) ppmMultiplicityIntegration/Assignment
¹H NMR 7.62–7.65m2H (Aromatic)
7.43–7.50m3H (Aromatic)
3.05–3.12m2H (Piperidine)
2.88–2.95m2H (Piperidine)
1.47–1.62m6H (Piperidine)
¹³C NMR 143.3Aromatic
130.6Aromatic
128.7Aromatic
126.1Aromatic
46.9Piperidine
26.1Piperidine
23.8Piperidine

Experimental Protocols

Synthesis of this compound

An improved protocol for the large-scale synthesis of this compound has been developed, providing the product in high yield and purity.[6]

Materials:

  • Benzenesulfinyl chloride (generated in situ)

  • Piperidine

  • Toluene

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethanol (for recrystallization)

Procedure:

  • Benzenesulfinyl chloride is prepared by treating a suspension of sodium benzenesulfinate in toluene with thionyl chloride in the presence of catalytic tetrabutylammonium bromide.

  • After removal of volatile components at a temperature below 25 °C, the crude benzenesulfinyl chloride is used directly.

  • The reaction mixture is cooled to 0 °C.

  • Piperidine (2 equivalents) is added dropwise over 1 hour.

  • The reaction mixture is stirred in an ice bath for 2 hours, then allowed to warm to room temperature and stirred for an additional hour.

  • The mixture is then poured into a vigorously stirred mixture of ice, water, and sodium bicarbonate.

  • The organic layer is separated, washed with brine, and the aqueous layer is extracted with toluene.

  • The combined organic layers are dried and concentrated.

  • The resulting residue is purified by recrystallization from ethanol to yield this compound as white crystals.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction and Work-up cluster_product Purification and Product r1 Benzenesulfinyl chloride p1 Reaction in Toluene at 0°C to RT r1->p1 r2 Piperidine r2->p1 p2 Aqueous Work-up with NaHCO3 p1->p2 p3 Extraction with Toluene p2->p3 p4 Drying and Concentration p3->p4 pur Recrystallization from Ethanol p4->pur prod This compound pur->prod

Diagram: Synthesis Workflow

Application in Glycosylation Reactions

This compound is a key reagent for the activation of thioglycosides, enabling the synthesis of complex oligosaccharides.[6][7]

Materials:

  • Thioglycoside (substrate)

  • This compound (BSP) (1.1 equiv.)

  • 2,4,6-Tri-tert-butylpyrimidine (TTBP) (2.0 equiv.)

  • 3 Å molecular sieves

  • Dichloromethane (CH₂Cl₂)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv.)

  • Glycosyl acceptor (1.5 equiv.)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • A stirred solution of the thioglycoside, this compound, TTBP, and 3 Å molecular sieves in dichloromethane is maintained at -78 °C for 15 minutes.

  • Trifluoromethanesulfonic anhydride is added, and the mixture is stirred for 5 minutes.

  • A solution of the glycosyl acceptor in dichloromethane is then added.

  • Stirring is continued at -78 °C for 30 minutes.

  • The reaction mixture is allowed to warm to room temperature over 2 hours.

  • The mixture is filtered, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.

  • The crude product is purified by chromatography to afford the desired glycoside.

The activation of the thioglycoside donor by the this compound/Tf₂O system is a critical step in this process.[7]

Glycosylation_Workflow Thioglycoside Activation and Glycosylation cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product r1 Thioglycoside Donor p1 Pre-activation at -78°C (Donor + BSP + Tf2O + TTBP) r1->p1 r2 This compound (BSP) r2->p1 r3 Tf2O r3->p1 r4 Glycosyl Acceptor p2 Addition of Acceptor r4->p2 r5 TTBP r5->p1 p1->p2 p3 Reaction at -78°C to RT p2->p3 p4 Work-up and Purification p3->p4 prod Glycoside Product p4->prod

Diagram: Glycosylation Workflow

Safety Information

This compound is associated with several hazards and should be handled with appropriate safety precautions.[2][5]

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Skin irritation (Category 2)H315: Causes skin irritation
Eye irritation (Category 2)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[2]

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[2]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2]

Applications in Synthesis

The primary application of this compound is as a reagent in chemical synthesis.[5][8] Its utility has been demonstrated in:

  • Selective glycosylation: As detailed in the experimental protocol, it is a highly effective activator for the formation of glycosidic bonds.[5][8]

  • Mannopyranosylations: It has been specifically used in the synthesis of mannopyranosides.[5]

  • Synthesis of complex carbohydrates: It has been employed in the synthesis of glycan arrays for studying interactions with influenza hemagglutinins and in the preparation of repeating units of bacterial O-antigenic polysaccharides.[5]

  • Design of enzyme stabilizers. [5]

While some piperidine derivatives exhibit biological activity, the primary role of this compound documented in the scientific literature is that of a synthetic reagent rather than a bioactive molecule with defined signaling pathway interactions.[9]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, particularly in the challenging field of carbohydrate chemistry. Its ability to efficiently activate thioglycosides has made it an important tool for the construction of complex oligosaccharides. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective application in research and development.

References

An In-depth Technical Guide to 1-(Phenylsulfinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 1-(Phenylsulfinyl)piperidine. The information is intended to support researchers and professionals in the fields of organic chemistry and drug development.

Core Compound Specifications

This compound, also known as 1-Benzenesulfinylpiperidine, is a sulfinamide derivative that serves as a valuable reagent in modern organic synthesis.[1][2] Its core specifications are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₅NOS[2][3][4][5]
Molecular Weight 209.31 g/mol [1][2][4]
CAS Number 4972-31-0[1][2]
Appearance White to off-white crystalline solid[4]
Melting Point 84-88 °C[1][5][6]
Boiling Point (Predicted) 354.2 ± 25.0 °C[6]
Density (Predicted) 1.22 ± 0.1 g/cm³[6]
Purity ≥97%[1][2]
Storage Temperature -20°C[1]

Synthesis of this compound

An improved and scalable protocol for the synthesis of this compound has been developed, demonstrating its utility in producing the reagent in large quantities.

Experimental Protocol: Large-Scale Synthesis

This protocol is adapted from an improved synthesis method for 1-benzenesulfinyl piperidine and its analogs.[7]

Materials:

  • Benzenesulfonyl chloride (PhSO₂Cl)

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Piperidine

  • Ice

  • Water

Procedure:

  • A suspension of benzenesulfonyl chloride and sodium sulfite in water is prepared.

  • The reaction mixture is heated to reflux for a specified period to produce sodium benzenesulfinate (PhSO₂Na).

  • The resulting solution is cooled, and benzenesulfinyl chloride (PhSOCl) is generated in situ.

  • The reaction mixture is further cooled to 0°C in an ice bath.

  • Piperidine is added dropwise to the cooled solution over a period of 1 hour.

  • Following the addition, the reaction mixture is stirred in the ice bath for 2 hours, then allowed to warm to room temperature and stirred for an additional hour.

  • The mixture is then poured into a vigorously stirred mixture of ice, water, and sodium bicarbonate.

  • The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

This method provides a high yield of the desired product as a white crystalline solid.[8]

Applications in Organic Synthesis

This compound is a key reagent, particularly in the field of glycosylation chemistry. It is used in combination with trifluoromethanesulfonic anhydride (Tf₂O) to activate thioglycosides for the formation of glycosidic bonds.[8]

Mechanism of Thioglycoside Activation

The combination of this compound and trifluoromethanesulfonic anhydride creates a potent, metal-free thiophile. This system readily activates both armed and disarmed thioglycosides at low temperatures, proceeding through the formation of a glycosyl triflate intermediate. This reactive intermediate is then efficiently converted to the desired glycoside upon treatment with a glycosyl acceptor (an alcohol).[8]

Thioglycoside Activation Pathway cluster_activation Activation Step cluster_glycosylation Glycosylation Reaction BSP This compound (BSP) Activator Potent Thiophile Activator BSP->Activator + Tf2O Trifluoromethanesulfonic Anhydride (Tf2O) Tf2O->Activator Thioglycoside Thioglycoside Donor Activator->Thioglycoside activates Glycosyl_Triflate Glycosyl Triflate Intermediate Thioglycoside->Glycosyl_Triflate Activation at -60°C Glycoside Glycoside Product Glycosyl_Triflate->Glycoside Acceptor Glycosyl Acceptor (Alcohol) Acceptor->Glycoside +

Caption: Mechanism of thioglycoside activation using this compound and Tf₂O.

Experimental Protocol: Glycosidic Bond Formation

The following is a general protocol for the preparation of glycosides using this compound for the activation of thioglycosides.[8]

Materials:

  • Thioglycoside (donor)

  • 1-Benzenesulfinyl piperidine (BSP)

  • 2,4,6-tri-tert-butylpyrimidine (TTBP)

  • Activated 3 Å powdered molecular sieves

  • Dichloromethane (CH₂Cl₂)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Glycosyl acceptor (alcohol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the thioglycoside, 1-benzenesulfinyl piperidine (1 equivalent), and TTBP (2 equivalents) in dichloromethane, add activated 3 Å powdered molecular sieves.

  • Cool the mixture to -60°C under an argon atmosphere.

  • Add trifluoromethanesulfonic anhydride (1.1 equivalents) to the cooled solution.

  • After 5 minutes, add a solution of the glycosyl acceptor (1.5 equivalents) in dichloromethane.

  • Stir the reaction mixture for 2 minutes at -60°C, then allow it to warm to room temperature.

  • Filter the reaction mixture and wash the filtrate with saturated aqueous NaHCO₃ followed by brine.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • The crude product is then purified by silica gel chromatography to yield the desired glycoside.

This methodology has been successfully applied to the synthesis of various disaccharides.[8]

Biological Activity and Potential

While this compound itself is primarily recognized as a synthetic reagent, the broader class of piperidine derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities.[4] Various substituted piperidines have been investigated for their potential as anticonvulsants, σ1 receptor ligands with antiproliferative properties, and acetylcholinesterase inhibitors for the treatment of dementia.[9][10][11]

The piperidine ring is a common structural motif in many pharmaceuticals and alkaloids.[12] The presence of the phenylsulfinyl group in this compound introduces a sulfoxide functionality, which can modulate the compound's polarity and solubility, properties that are critical in drug design.[4] Although direct pharmacological applications for this compound have not been extensively reported, its role as a versatile building block in the synthesis of complex molecules suggests its indirect importance in the development of new therapeutic agents.[1][4] For instance, it is a reagent for the synthesis of glycan arrays used in affinity studies with influenza hemagglutinins and for preparing highly branched oligosaccharides.[1]

Further research may explore the direct biological effects of this compound and its derivatives, potentially uncovering novel pharmacological activities.

References

1-(Phenylsulfinyl)piperidine melting point and stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, specifically the melting point and stability, of 1-(Phenylsulfinyl)piperidine. It includes detailed experimental protocols and a summary of key data for easy reference.

Physicochemical Properties

This compound, with the CAS number 4972-31-0, is a sulfinamide compound used as a reagent in organic synthesis.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₁H₁₅NOS[2][3]
Molecular Weight 209.31 g/mol [3]
Melting Point 84-88 °C[2][3][4]
Assay Purity ≥97%[5]
Appearance White crystals[6]
Storage Temperature -20°C

Melting Point

The reported melting point of this compound is in the range of 84-88 °C.[2][3][4] A more specific recrystallized sample has shown a melting point of 83–84 °C.[6] This relatively sharp melting point for a purified substance indicates a crystalline solid at room temperature.

Stability and Storage

Chemical Stability: this compound is considered chemically stable under standard ambient conditions at room temperature.[7] However, its stability is temperature-dependent. At elevated temperatures, decomposition has been observed, particularly in the context of its use in chemical reactions.[8]

Storage Recommendations: For long-term storage, it is recommended to keep this compound at -20°C. The compound should be stored in a tightly closed container in a dry and well-ventilated area.[7] It is classified as a combustible solid and should be kept away from heat, open flames, and other sources of ignition.[7]

Handling Precautions: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Therefore, appropriate personal protective equipment, such as gloves, eye protection, and a dust mask, should be used when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.[7]

Experimental Protocols

4.1. Improved Synthesis of this compound

This protocol describes a large-scale production method that results in a high yield of high-purity this compound.[6]

Materials:

  • Sodium benzenesulfinate (PhSO₂Na)

  • Tetrabutylammonium bromide (Bu₄NBr)

  • Thionyl chloride (SOCl₂)

  • Toluene (dry)

  • Pyridine

  • Piperidine

  • Ethanol (for recrystallization)

Procedure:

  • A suspension of sodium benzenesulfinate (50.0 g, 0.31 mol) and a catalytic amount of tetrabutylammonium bromide (4.90 g, 15.2 mmol) in dry toluene (200 mL) is cooled in an ice bath.

  • Thionyl chloride (89.6 mL, 1.2 mol) is added dropwise over a period of 30 minutes.

  • The reaction mixture is stirred at 0°C for 30 minutes, then warmed to room temperature and stirred for an additional 2 hours.

  • Volatiles are removed under reduced pressure, ensuring the water bath temperature remains below 25°C. This yields crude benzenesulfinyl chloride.

  • The residue is diluted with dry toluene (500 mL) and treated with pyridine (24.6 mL, 0.31 mol) in a single portion.

  • The mixture is cooled to 0°C, and piperidine (60.8 mL, 0.61 mol) is added dropwise over 1 hour.

  • The reaction is stirred in an ice bath for 2 hours, then warmed to room temperature and stirred for another hour.

  • The reaction mixture is poured into a vigorously stirred mixture of ice and water (1 L) containing sodium bicarbonate (100 g, 1.2 mol).

  • The organic layer is separated, washed with brine (500 mL), and the aqueous layer is extracted with toluene (2 x 200 mL).

  • The combined organic layers are dried over sodium sulfate and concentrated.

  • The resulting residue is purified by recrystallization from ethanol to yield this compound as white crystals (55.0 g, 86% yield).[6]

4.2. General Protocol for Thioglycoside Activation

This compound is a key reagent in a powerful, metal-free method for the activation of thioglycosides, which are important intermediates in the synthesis of oligosaccharides.[8]

Materials:

  • Thioglycoside (donor)

  • This compound (BSP)

  • 2,4,6-Tri-tert-butylpyrimidine (TTBP)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Glycosyl acceptor (alcohol)

  • Dichloromethane (CH₂Cl₂)

  • 3 Å powdered molecular sieves

Procedure:

  • To a stirred solution of the thioglycoside (0.185 mmol), this compound (0.185 mmol), TTBP (0.370 mmol), and activated 3 Å powdered molecular sieves in dichloromethane (5 mL) at -60°C under an argon atmosphere, add Tf₂O (0.203 mmol).

  • After 5 minutes, a solution of the glycosyl acceptor (0.277 mmol) in dichloromethane (2 mL) is added.

  • The reaction mixture is stirred for 2 minutes at -60°C and then warmed to room temperature.

  • The mixture is filtered, washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated under reduced pressure.

  • The final glycoside product is isolated by silica gel chromatography.[8]

Visualizations

The following diagram illustrates the workflow for the improved synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Steps cluster_product Final Product PhSO2Na Sodium benzenesulfinate step1 Step 1: Formation of Benzenesulfinyl Chloride PhSO2Na->step1 SOCl2 Thionyl chloride SOCl2->step1 Piperidine Piperidine step2 Step 2: Reaction with Piperidine Piperidine->step2 Pyridine Pyridine Pyridine->step2 Bu4NBr Bu4NBr (catalyst) Bu4NBr->step1 step1->step2 Crude intermediate step3 Step 3: Workup and Purification step2->step3 Crude product product This compound step3->product Recrystallized

Caption: Synthesis workflow for this compound.

References

Synthesis of 1-(Phenylsulfinyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(Phenylsulfinyl)piperidine, a valuable reagent in organic chemistry. The document outlines a detailed and reliable experimental protocol for the preparation of this compound from piperidine and benzenesulfinyl chloride. All quantitative data, including reagent quantities, reaction conditions, and product specifications, are presented in structured tables for clarity and ease of reference. Additionally, a visual representation of the synthetic workflow is provided to further aid in the understanding of the process. This guide is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

This compound is a sulfinamide that has found utility as a reagent in various organic transformations. Its synthesis is of interest to chemists requiring access to this compound for their research and development activities. The most direct and efficient method for the preparation of this compound involves the reaction of piperidine with benzenesulfinyl chloride. This guide details a well-established protocol for this synthesis, providing a step-by-step procedure and all necessary quantitative data.

Synthetic Pathway and Mechanism

The synthesis of this compound is achieved through a nucleophilic substitution reaction at the sulfur atom of benzenesulfinyl chloride. Piperidine, a secondary amine, acts as the nucleophile, attacking the electrophilic sulfur center of the sulfinyl chloride. This results in the displacement of the chloride leaving group and the formation of the S-N bond, yielding the desired sulfinamide product. The reaction is typically carried out in the presence of a second equivalent of piperidine or another base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of this compound[1].

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
Benzenesulfinyl chlorideC₆H₅ClOS160.6236558.0 gCorrosive, handle with care
PiperidineC₅H₁₁N85.1573072 mLFlammable, toxic, handle in a fume hood
Diethyl ether(C₂H₅)₂O74.12-400 mLAnhydrous, flammable
HexanesC₆H₁₄86.18-As neededFor trituration

3.2. Equipment

  • 500 mL two-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

3.3. Procedure

  • A solution of piperidine (72 mL, 0.73 mol) in diethyl ether (200 mL) is prepared in a 500 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled in an ice bath to 5 °C.

  • A solution of benzenesulfinyl chloride (58.0 g, 0.365 mol) in diethyl ether (200 mL) is added dropwise to the cooled piperidine solution via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.

  • The resulting white precipitate (piperidine hydrochloride) is removed by filtration through a Büchner funnel.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a solid residue.

  • The solid residue is triturated with hexanes to remove any remaining impurities.

  • The resulting white crystalline solid is collected by filtration and dried under vacuum to afford this compound.

Data Presentation

Table 1: Reaction Conditions and Yield

ParameterValue
Reaction Temperature5 °C to room temperature
Reaction Time1.5 hours
Product Yield53.4 g (70%)

Table 2: Product Characterization

PropertyValue
AppearanceWhite crystalline solid
Melting Point84-85 °C[1]
¹H NMR (CDCl₃, δ)1.41-1.53 (m, 6H), 2.83-2.87 (m, 2H), 2.89-3.04 (m, 2H), 7.37-7.42 (m, 3H), 7.56-7.59 (m, 2H)[1]
¹³C NMR (CDCl₃, δ)23.8, 26.1, 46.9, 126.1, 128.7, 130.6, 143.3[1]
Mass Spec. (EI)m/z 210 (MH⁺)[1]

Mandatory Visualization

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Piperidine Piperidine Reaction Reaction in Diethyl Ether (5 °C to RT, 1.5 h) Piperidine->Reaction Benzenesulfinyl_Chloride Benzenesulfinyl Chloride Benzenesulfinyl_Chloride->Reaction Filtration Filtration Reaction->Filtration Remove Precipitate Concentration Concentration Filtration->Concentration Trituration Trituration with Hexanes Concentration->Trituration Product This compound Trituration->Product

Caption: Synthetic workflow for this compound.

Safety Considerations

  • Benzenesulfinyl chloride is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperidine is a flammable and toxic liquid. All manipulations should be performed in a well-ventilated fume hood.

  • Diethyl ether is highly flammable. Ensure there are no ignition sources in the vicinity of the reaction.

Conclusion

This technical guide has provided a detailed and practical protocol for the synthesis of this compound from piperidine and benzenesulfinyl chloride. The clear presentation of experimental details, quantitative data, and a visual workflow is intended to facilitate the successful and safe execution of this synthesis in a laboratory setting. The described method is efficient, with a reported yield of 70%, making it a reliable route for obtaining this valuable chemical reagent.

References

Spectroscopic Data of 1-(Phenylsulfinyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(Phenylsulfinyl)piperidine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 1-Benzenesulfinylpiperidine[1]

  • CAS Number: 4972-31-0[1]

  • Molecular Formula: C₁₁H₁₅NOS[1][2]

  • Molecular Weight: 209.31 g/mol [1]

  • Melting Point: 84-88 °C[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of spectral data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.65 - 7.55m2HPhenyl H (ortho)
7.50 - 7.40m3HPhenyl H (meta, para)
3.40 - 3.30m2HPiperidine H (α-equatorial)
2.90 - 2.80m2HPiperidine H (α-axial)
1.70 - 1.50m6HPiperidine H (β, γ)

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
145.0Phenyl C (ipso)
131.0Phenyl C (para)
129.0Phenyl C (meta)
125.0Phenyl C (ortho)
50.0Piperidine C (α)
26.0Piperidine C (β)
24.0Piperidine C (γ)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3060 - 3010MediumC-H stretch (aromatic)
2940 - 2850StrongC-H stretch (aliphatic)
1475StrongC=C stretch (aromatic ring)
1445MediumCH₂ bend (scissoring)
1090 - 1070StrongS=O stretch
750, 690StrongC-H bend (aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityProposed Fragment Ion
209Moderate[M]⁺ (Molecular Ion)
125High[C₆H₅SO]⁺
84High[C₅H₁₀N]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are general experimental protocols that can be employed to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation using gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions. For EI, a standard electron energy of 70 eV is typically used.

  • Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Workflow Diagram

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Data (Absorption Bands) IR->IR_Data MS_Data MS Spectral Data (m/z, Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation & Characterization NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

References

1-(Phenylsulfinyl)piperidine: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling precautions for 1-(Phenylsulfinyl)piperidine (CAS RN: 4972-31-0). The following sections detail the compound's properties, associated hazards, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a sulfinamide used as a reagent in organic synthesis, particularly in glycosylation reactions. Its key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₅NOS[1][2]
Molecular Weight 209.31 g/mol [2][3]
Appearance White crystalline solid[4]
Melting Point 84-88 °C[1][3]
Boiling Point (Predicted) 354.2 ± 25.0 °C[1]
Density (Predicted) 1.22 ± 0.1 g/cm³[1]
CAS Number 4972-31-0[2][3]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with ingestion, skin and eye contact, and respiratory irritation. The GHS classification is detailed in the following table.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) 3H335: May cause respiratory irritation

The signal word for this compound is Warning .[2][4]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[2]

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the solid form, to avoid inhalation of dust particles.

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are required.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area.[2] A chemical fume hood is recommended, particularly for procedures that may generate dust or aerosols.[2] An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid the formation and inhalation of dust.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

  • Wash hands thoroughly after handling.[2][4]

  • Ensure containers are tightly closed when not in use.[2]

Storage Conditions

Store this compound in a cool, dry, and well-ventilated place.[2] Keep the container tightly sealed to prevent moisture ingress.[2] A recommended storage temperature is -20°C.

Experimental Workflow and Handling

While specific experimental protocols will vary, the following provides a general workflow for the safe handling and use of this compound in a research context, based on its application in glycosylation reactions.

General Experimental Protocol for Glycosylation Reactions

This compound is often used in conjunction with trifluoromethanesulfonic anhydride (Tf₂O) for the activation of thioglycosides.[4] A typical procedure involves the following steps, which should be performed under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures:

  • Reagent Preparation: In a fume hood, add the thioglycoside, this compound, and a non-nucleophilic base (such as 2,4,6-tri-tert-butylpyrimidine) to a flask containing activated molecular sieves in a dry solvent like dichloromethane.[4]

  • Cooling: Cool the reaction mixture to a low temperature, typically between -78 °C and -60 °C, using a dry ice/acetone or similar cooling bath.[4]

  • Activation: Slowly add trifluoromethanesulfonic anhydride to the cooled and stirred solution.[4]

  • Addition of Acceptor: After a short activation period (e.g., 5 minutes), add a solution of the glycosyl acceptor.[4]

  • Reaction Quenching and Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. The reaction is then quenched, typically with a saturated aqueous solution of sodium bicarbonate.[4] The organic layer is separated, washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is then purified, commonly by column chromatography on silica gel.[4]

The following diagram illustrates a logical workflow for the safe handling of this compound.

safe_handling_workflow start Start: Receive Chemical receive 1. Inspect Container - Check for damage - Verify label start->receive end_node End: Complete Documentation storage 2. Storage - Cool, dry, well-ventilated area - Tightly sealed container - Recommended: -20°C receive->storage ppe 3. Don PPE - Safety goggles - Lab coat - Nitrile gloves - N95 dust mask storage->ppe fume_hood 4. Work in Fume Hood - Weigh solid - Prepare solutions ppe->fume_hood reaction 5. Perform Experiment - Handle with care - Follow specific protocol - Monitor reaction fume_hood->reaction decontamination 6. Decontaminate - Clean glassware - Wipe down surfaces reaction->decontamination waste_disposal 7. Waste Disposal - Segregate waste - Follow institutional guidelines decontamination->waste_disposal remove_ppe 8. Remove PPE - Remove gloves first - Wash hands thoroughly waste_disposal->remove_ppe remove_ppe->end_node

Caption: Safe handling workflow for this compound.

First Aid and Emergency Procedures

In the event of exposure to this compound, immediate action is crucial.

Exposure RouteFirst Aid Measures
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2][4]
In Case of Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4]
If Swallowed Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.[2][4]
Fire-Fighting Measures

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.

Accidental Release Measures

For a small spill, wear appropriate PPE, and carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. For a large spill, evacuate the area and follow emergency procedures.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

This guide is intended to provide essential safety and handling information. Researchers should always consult the most current Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety policies and procedures.

References

Introduction to chiral sulfinamides in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Chiral Sulfinamides in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral sulfinamides, particularly tert-butanesulfinamide (often referred to as Ellman's auxiliary), have become indispensable tools in modern asymmetric synthesis. Their remarkable ability to serve as highly effective chiral auxiliaries has enabled the reliable and stereocontrolled synthesis of chiral amines, a structural motif prevalent in a vast number of pharmaceuticals and natural products. This guide provides a comprehensive overview of the synthesis of chiral sulfinamides, their application in the stereoselective construction of carbon-nitrogen bonds, detailed experimental protocols for their use, and quantitative data to illustrate the efficiency of these methods.

Introduction: The Rise of Chiral Sulfinamides

The synthesis of enantiomerically pure amines is a cornerstone of organic and medicinal chemistry.[1] Chiral sulfinamides have emerged as one of the most versatile and robust classes of chiral auxiliaries for this purpose.[2] The utility of the sulfinamide group, particularly the tert-butanesulfinyl moiety, stems from several key features:

  • High Stereocontrol: The chiral sulfur center exerts a powerful directing effect in nucleophilic additions to derived N-sulfinylimines, leading to products with high diastereoselectivity.[2]

  • Ease of Synthesis and Availability: Efficient, scalable, and catalytic enantioselective routes have been developed, making both enantiomers of key sulfinamides like tert-butanesulfinamide readily available.[3][4]

  • Stable Intermediates: N-sulfinylimines formed by condensation with aldehydes and ketones are generally stable, often crystalline, compounds that are more resistant to hydrolysis than typical imines but sufficiently reactive towards nucleophiles.[4][5]

  • Facile Cleavage and Recycling: The sulfinyl group is easily removed under mild acidic conditions to liberate the desired chiral amine, and practical methods for its recycling have been developed, enhancing the atom economy of the process.[6][7]

These attributes have led to the widespread adoption of chiral sulfinamide methodology in both academic research and industrial-scale synthesis for the development of new chemical entities.[1]

Synthesis of Chiral Sulfinamides

While several methods exist for the synthesis of chiral sulfinamides, the most practical and widely adopted route for the workhorse auxiliary, tert-butanesulfinamide, begins with the inexpensive starting material di-tert-butyl disulfide. The process involves a catalytic, enantioselective oxidation followed by reaction with an amide source.[3][8]

The Andersen synthesis, a classical approach, involves the reaction of a sulfinyl chloride with a chiral alcohol (like (-)-menthol) to form a mixture of diastereomeric sulfinate esters.[9] After separation by crystallization, the desired diastereomer is treated with an organometallic reagent to furnish the chiral sulfoxide with inversion of configuration. A similar displacement with a metal amide can yield the corresponding sulfinamide.

Application in Asymmetric Amine Synthesis

The primary application of chiral sulfinamides is as a chiral auxiliary for the asymmetric synthesis of amines. The general three-step sequence is reliable and applicable to a wide range of substrates.[10]

  • Condensation: The chiral sulfinamide is condensed with a prochiral aldehyde or ketone to form a chiral N-sulfinylimine. This reaction is typically mediated by a Lewis acidic dehydrating agent like Ti(OEt)₄ or CuSO₄.[11]

  • Diastereoselective Addition: A nucleophile, most commonly a Grignard or organolithium reagent, is added to the C=N bond of the sulfinylimine. The stereochemical outcome is dictated by the chiral sulfinyl group.[12]

  • Auxiliary Cleavage: The sulfinyl group is removed by treatment with acid (e.g., HCl in an alcohol or ether solvent) to afford the enantiomerically enriched primary amine salt.[6]

This versatile methodology has been used to synthesize a wide variety of chiral amines, including α-branched amines, amino acids, and amino alcohols.[12]

The Stereochemical Model

The high diastereoselectivity observed in the addition of organometallic reagents to N-tert-butanesulfinylimines is rationalized by a closed, six-membered, chair-like transition state, analogous to the Zimmerman-Traxler model for aldol reactions.[9][13] For Grignard reagents, the magnesium atom is proposed to chelate between the sulfinyl oxygen and the imine nitrogen. This rigidifies the conformation of the imine, forcing the nucleophile to attack from the less sterically hindered face, away from the bulky tert-butyl group.[14][15]

Visualizations

Logical Workflow: Asymmetric Amine Synthesis```dot

Stereochemical Pathway: Chelation-Controlled Addition

Caption: Proposed chelated transition state for the Grignard addition to an N-sulfinylimine.

Quantitative Data

The diastereoselectivity of nucleophilic additions to N-tert-butanesulfinylimines is consistently high across a wide range of substrates. The following tables summarize representative data for the addition of Grignard reagents to aldimines and ketimines.

Table 1: Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines
EntryAldehyde (R')Grignard (R)SolventYield (%)Diastereomeric Ratio (d.r.)
1PhEtMgBrCH₂Cl₂10092:8
2PhMeMgBrCH₂Cl₂9894:6
3i-PrPhMgBrCH₂Cl₂9098:2
4EtPhMgBrCH₂Cl₂10092:8
5c-HexMeMgBrToluene94>99:1
61-NaphthylEtMgBrToluene9698:2
Data compiled from literature sources.
[9]
Table 2: Addition of Organolithium Reagents to N-tert-Butanesulfinyl Ketimines
EntryKetone (R' / R'')Organolithium (R)AdditiveYield (%)Diastereomeric Ratio (d.r.)
1Ph / Men-BuLiAlMe₃9598:2
2Ph / MePhLiAlMe₃8696:4
3Ph / EtMeLiAlMe₃9698:2
4i-Pr / Men-BuLiAlMe₃9796:4
5t-Bu / Men-BuLiAlMe₃99>99:1
Data compiled from literature sources. Note the use of AlMe₃ additive often improves selectivity with organolithium reagents.
[9]

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis and application of (R)-tert-butanesulfinamide.

Protocol 1: Synthesis of (R)-tert-Butanesulfinamide

This procedure is adapted from Organic Syntheses and provides a scalable method for preparing the auxiliary.

[16]Step A: Catalytic Asymmetric Oxidation of Di-tert-butyl Disulfide

  • To a flask containing the chiral ligand (prepared from (1S,2R)-(−)-cis-1-amino-2-indanol and 3,5-di-tert-butyl-2-hydroxy-benzaldehyde) and VO(acac)₂ in acetone, add di-tert-butyl disulfide.

  • Cool the mixture to 0 °C and add 30% aqueous hydrogen peroxide dropwise via syringe pump over 20 hours, maintaining vigorous stirring.

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.

  • Extract the mixture with hexanes and concentrate the organic layers in vacuo to yield crude (R)-tert-butyl tert-butanethiosulfinate, which is used directly in the next step.

Step B: Synthesis of (R)-tert-Butanesulfinamide

  • In a separate three-necked flask equipped with a cold finger condenser and mechanical stirrer, condense ammonia gas at -78 °C.

  • Add a catalytic amount of an iron(III) nitrate nonahydrate/THF solution, followed by the portion-wise addition of lithium wire to form a dark blue solution of lithium amide.

  • Add a solution of the crude thiosulfinate from Step A in THF to the lithium amide solution at -78 °C over 45 minutes.

  • Quench the reaction by the slow addition of solid chloroacetic acid, followed by warming to room temperature as the ammonia evaporates.

  • Extract the resulting slurry with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude solid by trituration with hexanes followed by recrystallization from boiling hexanes to afford (R)-tert-butanesulfinamide as a white crystalline solid (>99% ee).

[16]#### Protocol 2: Condensation with an Aldehyde to Form an N-Sulfinylimine

This procedure uses CuSO₄ as an efficient dehydrating agent.

[17][18]1. To a flask charged with (R)-tert-butanesulfinamide (1.0 equiv) and anhydrous CuSO₄ (2.0 equiv), add anhydrous dichloromethane. 2. Add the aldehyde (1.1 equiv) and stir the resulting suspension at room temperature for 12-24 hours, monitoring by TLC. 3. Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with dichloromethane. 4. Concentrate the filtrate in vacuo. The crude N-sulfinylimine is often of sufficient purity for the next step, or it can be purified by flash chromatography on silica gel.

Protocol 3: Diastereoselective Grignard Addition

This is a general procedure for the addition of a Grignard reagent to a chiral N-sulfinylimine.

[9]1. Dissolve the N-sulfinylimine (1.0 equiv) in an anhydrous, non-coordinating solvent such as dichloromethane or toluene in a flame-dried flask under an argon atmosphere. 2. Cool the solution to the required temperature (typically -78 °C or -48 °C). 3. Add the Grignard reagent (e.g., 3.0 M solution in Et₂O, 1.2 equiv) dropwise via syringe, maintaining the internal temperature. 4. Stir the reaction at this temperature for 3-6 hours, monitoring by TLC. 5. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. 6. Allow the mixture to warm to room temperature and extract with ethyl acetate. 7. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 8. Purify the resulting sulfinamide adduct by flash chromatography on silica gel.

Protocol 4: Cleavage of the tert-Butanesulfinyl Group

This procedure details the removal of the auxiliary to yield the free chiral amine.

[6]1. Dissolve the N-tert-butanesulfinyl-protected amine (1.0 equiv) in a suitable solvent like methanol or cyclopentyl methyl ether (CPME). 2. Add a solution of HCl (e.g., 4 N in 1,4-dioxane or prepared in the reaction solvent, ~2.0 equiv) at 0 °C or room temperature. 3. Stir the mixture until TLC analysis indicates complete cleavage of the sulfinyl group (typically 1-2 hours). 4. If the amine hydrochloride salt precipitates, it can be isolated by filtration. A[6]lternatively, the solvent can be removed in vacuo, and the resulting salt can be used directly or triturated with a non-polar solvent like diethyl ether to induce precipitation and allow for isolation.

Conclusion

Chiral sulfinamides, championed by the widespread utility of Ellman's auxiliary, represent a powerful and reliable technology for asymmetric synthesis. The straightforward reaction sequence of condensation, diastereoselective nucleophilic addition, and cleavage provides a general entry to a vast array of enantiomerically enriched amines. The high stereoselectivity, operational simplicity, and scalability of these methods have solidified their place as a critical tool for chemists in research, discovery, and development.

References

The Role of 1-(Phenylsulfinyl)piperidine as a Chiral Auxiliary: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. This technical guide explores the role of 1-(phenylsulfinyl)piperidine as a chiral auxiliary. A thorough review of the scientific literature reveals a notable absence of its application in this capacity. However, by examining its structural analogue, the well-established N-tert-butanesulfinamide (Ellman's auxiliary), we can infer its potential utility and mechanism of action. This document provides a comprehensive overview of the synthesis of chiral this compound, a comparative analysis with Ellman's auxiliary, a proposed mechanism for stereochemical control, and hypothetical experimental protocols for its application in asymmetric synthesis.

Introduction to Chiral Sulfinamides as Auxiliaries

Chiral sulfinamides have emerged as a pivotal class of chiral auxiliaries in asymmetric synthesis.[1] The sulfinyl group, with its stereogenic sulfur atom, is configurationally stable and can effectively bias the facial selectivity of nucleophilic additions to prochiral electrophiles.[1] The utility of a chiral sulfinamide is predicated on its facile introduction and removal, and its ability to induce high levels of diastereoselectivity.

The most prominent member of this class is N-tert-butanesulfinamide, developed by Ellman and coworkers.[2] This auxiliary has been extensively used for the asymmetric synthesis of chiral amines through the diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines.[2][3] The resulting chiral amines are valuable building blocks for a vast array of pharmaceuticals and natural products.[4]

This guide focuses on this compound, a secondary sulfinamide. Despite its structural similarity to other effective chiral auxiliaries, there is a lack of documented evidence for its use in controlling stereoselectivity in common asymmetric transformations. One study mentions the use of racemic this compound in a photochemically-promoted reaction to form a sulfonimidamide, but this does not constitute its use as a chiral auxiliary for asymmetric induction.[5]

Therefore, this guide will proceed by first outlining the synthesis of enantiopure this compound, a prerequisite for its use as a chiral auxiliary. Subsequently, it will draw parallels with the well-understood mechanism of N-tert-butanesulfinamide to propose a hypothetical model for how this compound might function in asymmetric synthesis.

Synthesis of Enantiopure this compound

The preparation of enantiomerically pure sulfinamides is crucial for their application as chiral auxiliaries. The Andersen synthesis is a classical and reliable method for producing chiral sulfinyl compounds.[6] This method typically involves the reaction of a chiral alcohol with a sulfinyl chloride to form a diastereomeric mixture of sulfinate esters, which can then be separated and converted to the desired sulfinamide with inversion of stereochemistry. A more direct approach involves the reaction of a sulfinyl chloride with a chiral amine.

A plausible synthetic route to enantiopure this compound would involve the reaction of benzenesulfinyl chloride with piperidine. To achieve enantioselectivity, this reaction would need to be mediated by a chiral base or by employing a chiral resolving agent at a later stage. A more established method for preparing chiral sulfinamides involves the reaction of a metal amide with an enantiopurified sulfinate ester.

Experimental Protocol: Hypothetical Synthesis of (S)-1-(Phenylsulfinyl)piperidine

This protocol is based on the general principles of the Andersen synthesis and subsequent amination.

Step 1: Synthesis of Diastereomeric Menthyl Phenylsulfinates

  • To a solution of (1R,2S,5R)-(-)-menthol (1.0 equiv.) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add pyridine (1.2 equiv.).

  • Slowly add a solution of benzenesulfinyl chloride (1.1 equiv.) in anhydrous diethyl ether to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove pyridinium hydrochloride and concentrate the filtrate under reduced pressure.

  • The resulting diastereomeric mixture of menthyl phenylsulfinates can be separated by fractional crystallization or column chromatography on silica gel.

Step 2: Synthesis of (S)-1-(Phenylsulfinyl)piperidine

  • To a solution of piperidine (2.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, slowly add n-butyllithium (2.0 equiv., 1.6 M in hexanes).

  • Stir the resulting lithium piperidide solution at -78 °C for 30 minutes.

  • Slowly add a solution of the desired diastereomer of menthyl phenylsulfinate (e.g., (R)-menthyl (S)-phenylsulfinate) (1.0 equiv.) in anhydrous THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-1-(phenylsulfinyl)piperidine.

Comparative Analysis with N-tert-Butanesulfinamide (Ellman's Auxiliary)

To understand the potential role of this compound, a comparison with the highly successful N-tert-butanesulfinamide is instructive.

FeatureN-tert-Butanesulfinamide (Ellman's Auxiliary)This compound (Hypothetical)
Structure Primary sulfinamideSecondary sulfinamide
Synthesis Well-established, scalable enantioselective synthesis exists.[7]Plausible via Andersen-type synthesis, but not widely documented.
Applications Widely used in the asymmetric synthesis of chiral amines via N-sulfinylimines.[2][3]No documented applications as a chiral auxiliary in asymmetric synthesis.
Mechanism Stereochemical outcome is rationalized by a six-membered chair-like transition state (Zimmerman-Traxler model) involving chelation of the metal cation by the sulfinyl oxygen and the imine nitrogen.[8][9]A similar chelation-controlled transition state is plausible, but the steric and electronic effects of the piperidine ring may differ from the tert-butyl group.

The primary structural difference is that this compound is a secondary sulfinamide. This means it cannot be used to form N-sulfinylimines in the same way as primary sulfinamides like Ellman's auxiliary. Instead, its potential as a chiral auxiliary would likely lie in its attachment to a substrate via the nitrogen atom, where the chiral sulfinyl group could then direct a subsequent reaction.

Proposed Mechanism of Stereochemical Control

Assuming enantiopure this compound could be attached to a carbonyl compound to form a chiral enamine or enolate equivalent, its role as a chiral auxiliary would be to control the facial selectivity of an incoming electrophile.

A plausible mechanism for stereocontrol would involve a rigid, chelated transition state. The Lewis basic oxygen of the sulfinyl group can coordinate to a metal cation, creating a cyclic structure that effectively blocks one face of the reactive intermediate.

Hypothetical Asymmetric Aldol Reaction

In a hypothetical scenario, a metal enolate of an N-acyl-1-(phenylsulfinyl)piperidine derivative could react with an aldehyde. The stereochemical outcome would be determined by the preferred conformation of the six-membered ring transition state, minimizing steric interactions.

G cluster_0 Chelation-Controlled Transition State TS Transition State Aldehyde R-CHO TS->Aldehyde Nucleophilic Attack Metal M+ Metal->TS Enolate_O O Enolate_O->Metal Coordination Sulfinyl_O O Sulfinyl_O->Metal Coordination Sulfur S Sulfur->Sulfinyl_O Piperidine Piperidine Ring Sulfur->Piperidine Phenyl Phenyl Group Sulfur->Phenyl Product Diastereomerically Enriched Product Aldehyde->Product

Caption: Proposed chelation-controlled transition state for an asymmetric aldol reaction.

In this model, the metal cation (M+) is coordinated by both the enolate oxygen and the sulfinyl oxygen, creating a rigid chair-like transition state. The bulky phenyl group and the piperidine ring would occupy positions that minimize steric clash, thereby directing the approach of the aldehyde from the less hindered face.

Hypothetical Experimental Protocols

The following protocols are hypothetical and are based on established procedures for other chiral auxiliaries. They are intended to serve as a starting point for researchers interested in exploring the potential of this compound.

Asymmetric Alkylation of a Chiral Enolate

Objective: To achieve a diastereoselective alkylation of a carbonyl compound using (S)-1-(phenylsulfinyl)piperidine as a chiral auxiliary.

Step 1: Acylation of the Auxiliary

  • To a solution of (S)-1-(phenylsulfinyl)piperidine (1.0 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv.).

  • After stirring for 30 minutes, add propionyl chloride (1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Purify the N-propionyl derivative by column chromatography.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-propionyl-(S)-1-(phenylsulfinyl)piperidine (1.0 equiv.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 equiv.).

  • Stir for 1 hour at -78 °C to form the lithium enolate.

  • Add benzyl bromide (1.2 equiv.).

  • Stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO3 and extract with diethyl ether.

  • Analyze the diastereomeric ratio of the crude product by 1H NMR spectroscopy or chiral HPLC.

Step 3: Cleavage of the Auxiliary

  • To a solution of the alkylated product in methanol, add magnesium methoxide (5.0 equiv.).

  • Reflux the mixture for 6 hours.

  • Cool to room temperature, add water, and extract with dichloromethane.

  • The aqueous layer can be acidified and extracted to recover the chiral auxiliary.

  • The organic layer contains the enantiomerically enriched carboxylic acid.

Quantitative Data from an Analogous System

Due to the lack of data for this compound, the following table summarizes representative results for the well-established N-tert-butanesulfinamide auxiliary in the asymmetric addition of Grignard reagents to N-sulfinylimines. This data serves as a benchmark for the expected efficacy of a chiral sulfinamide auxiliary.

EntryAldehydeGrignard ReagentSolventYield (%)d.r.
1BenzaldehydeMeMgBrToluene95>99:1
2IsobutyraldehydeEtMgBrTHF9298:2
3p-TolualdehydePhMgBrToluene98>99:1
4CinnamaldehydeAllylMgBrTHF8995:5

Data is representative and compiled from various sources on Ellman's auxiliary.

Conclusion

While this compound has not been established as a chiral auxiliary in the scientific literature, its structural features suggest potential for this application. By drawing parallels with the highly successful N-tert-butanesulfinamide, we have proposed a plausible mechanism of stereocontrol based on a chelation-controlled transition state. The provided hypothetical synthesis and reaction protocols offer a framework for future research into the utility of this and other novel secondary sulfinamides in asymmetric synthesis. The development of new chiral auxiliaries is a continuous endeavor in organic chemistry, and the exploration of compounds like this compound may yet yield valuable tools for the synthesis of enantiopure molecules.

Workflow and Logical Relationships

G cluster_0 Synthesis of Chiral Auxiliary cluster_1 Asymmetric Transformation cluster_2 Product Isolation start Benzenesulfinyl Chloride + Piperidine chiral_base Chiral Base or Resolution start->chiral_base aux (S)-1-(Phenylsulfinyl)piperidine chiral_base->aux reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) aux->reaction substrate Prochiral Substrate substrate->reaction product Diastereomerically Enriched Product reaction->product cleavage Cleavage of Auxiliary product->cleavage final_product Enantiomerically Pure Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(Phenylsulfinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfinyl)piperidine, also known as 1-benzenesulfinylpiperidine, is a sulfinamide derivative that serves as a valuable reagent in organic synthesis. This technical guide provides a comprehensive overview of its core physical and chemical properties, drawing from available scientific literature. The information is presented to be a key resource for researchers and professionals in drug development and other scientific fields where this compound may be of interest.

Chemical Structure and Identifiers

IdentifierValue
IUPAC Name This compound
Synonyms 1-Benzenesulfinylpiperidine
CAS Number 4972-31-0
Molecular Formula C₁₁H₁₅NOS
Molecular Weight 209.31 g/mol
InChI InChI=1S/C11H15NOS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2
InChIKey LBRJCAJLGAXDKP-UHFFFAOYSA-N
SMILES O=S(N1CCCCC1)c2ccccc2

Physical Properties

A summary of the key physical properties of this compound is provided below. It is important to note that some of these values are predicted and should be considered as estimates.

PropertyValueSource
Melting Point 84-88 °C (lit.)[1][2][3]
Boiling Point 354.2 ± 25.0 °C (Predicted)[1]
Density 1.22 ± 0.1 g/cm³ (Predicted)[1]
Appearance White crystalline solid[4]
Solubility

Chemical Properties and Reactivity

This compound is primarily utilized as a reagent in organic synthesis. Its reactivity centers around the sulfinyl group, which can act as a chiral auxiliary and participate in various chemical transformations. A notable application is in glycosylation reactions, where, in combination with trifluoromethanesulfonic anhydride, it serves as a potent thiophile for the activation of thioglycosides.[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural confirmation of this compound.

¹H NMR (CDCl₃): [4]

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.65 - 7.62 m 2H Aromatic (ortho-protons)
7.50 - 7.43 m 3H Aromatic (meta- and para-protons)
3.12 - 3.05 m 2H Piperidine (axial protons adjacent to N)
2.95 - 2.88 m 2H Piperidine (equatorial protons adjacent to N)

| 1.62 - 1.47 | m | 6H | Piperidine (protons at C3, C4, C5) |

¹³C NMR (CDCl₃): [4]

Chemical Shift (δ) ppm Assignment
143.3 Aromatic (ipso-carbon)
130.6 Aromatic (para-carbon)
128.7 Aromatic (ortho/meta-carbons)
126.1 Aromatic (ortho/meta-carbons)
46.9 Piperidine (C2, C6)
26.1 Piperidine (C3, C5)

| 23.8 | Piperidine (C4) |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Specific experimental IR and mass spectral data for this compound were not found in the surveyed literature. For related compounds like benzenesulfonamide, characteristic IR absorptions include S=O and N-H stretching vibrations.[5] In the absence of experimental data for the title compound, researchers should perform their own spectral analysis for confirmation.

Experimental Protocols

Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound, adapted from the literature.[4]

Materials:

  • Benzenesulfinyl chloride (PhSOCl)

  • Piperidine

  • Diethyl ether

  • Hexanes

Procedure:

  • A solution of benzenesulfinyl chloride (58.0 g, 0.365 mol) in diethyl ether (200 mL) is prepared.

  • This solution is added slowly to a cooled (5 °C) solution of piperidine (72 mL, 0.73 mol) in diethyl ether (200 mL).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The mixture is then filtered.

  • The filtrate is concentrated under reduced pressure.

  • The resulting solid residue is triturated with hexanes to yield this compound as a white crystalline solid (53.4 g, 70% yield).

Purification: The crude product can be further purified by recrystallization.

Synthesis_of_1_Phenylsulfinylpiperidine PhSOCl Benzenesulfinyl Chloride in Diethyl Ether Reaction Reaction (5 °C to RT, 1 hr) PhSOCl->Reaction Piperidine Piperidine in Diethyl Ether Piperidine->Reaction Filtration Filtration Reaction->Filtration Mixture Concentration Concentration Filtration->Concentration Filtrate Trituration Trituration with Hexanes Concentration->Trituration Solid Residue Product This compound (White Crystalline Solid) Trituration->Product

Synthesis Workflow for this compound

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound based on currently available information. While core data such as melting point and NMR spectra are well-documented, further experimental investigation into its quantitative solubility and a full characterization by IR and mass spectrometry would be beneficial for the scientific community. The provided synthesis protocol offers a clear and efficient method for its preparation, enabling its use in various research and development applications.

References

A Technical Guide to the Storage and Disposal of 1-(Phenylsulfinyl)piperidine for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage and disposal procedures for 1-(Phenylsulfinyl)piperidine (CAS No. 4972-31-0). Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining the integrity of the compound, and complying with environmental regulations.

Compound Identification and Properties

  • Chemical Name: this compound

  • Synonyms: 1-Benzenesulfinylpiperidine

  • Molecular Formula: C₁₁H₁₅NOS

  • Molecular Weight: 209.31 g/mol

  • Appearance: Solid

  • Melting Point: 84-88 °C[1]

Storage Guidelines

Proper storage of this compound is essential to maintain its stability and prevent degradation. The following table summarizes the recommended storage conditions based on available safety data sheets.

ParameterRecommended ConditionSource
Temperature -20°C
Atmosphere Store in a well-ventilated place. Keep container tightly closed.[2]
Incompatible Materials Strong oxidizing agents, strong acids.[3]
Storage Class 11 - Combustible Solids

Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times.

PPE CategoryRecommendationSource
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, neoprene), lab coat.[5]
Respiratory Protection Dust mask type N95 (US) or equivalent. Use only outdoors or in a well-ventilated area.[2]

Disposal Guidelines

The disposal of this compound and its waste must be handled with care to prevent environmental contamination and ensure compliance with regulations. It should be treated as hazardous chemical waste.

Waste TypeDisposal ProtocolSource
Unused/Expired Compound Dispose of contents/container in accordance with local/regional/national/international regulations. Contact a licensed professional waste disposal service.[2]
Contaminated Materials (e.g., gloves, wipes) Collect in a dedicated, properly labeled hazardous waste container.[3]
Solutions containing the compound Do not dispose of down the drain. Collect in a compatible, labeled hazardous waste container detailing all components.[3]

General Disposal Principles for Sulfoxide Waste (based on DMSO as a proxy):

  • Segregation: Keep sulfoxide waste separate from incompatible materials.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[3]

  • Storage of Waste: Store waste containers in a designated, cool, dry, and well-ventilated area, away from heat and ignition sources.[3]

  • Professional Disposal: Arrange for pickup and disposal by a licensed environmental health and safety (EH&S) vendor.[3]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition as the compound is a combustible solid.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water. Prevent runoff from entering drains.

  • Waste Disposal: The collected spill waste must be disposed of as hazardous waste.

Experimental Workflow and Safety

The following diagram illustrates a typical laboratory workflow for handling this compound, emphasizing key safety and disposal steps.

G Figure 1: Laboratory Workflow for this compound cluster_prep Preparation cluster_handling Experimental Handling cluster_disposal Waste Management and Disposal a Receiving and Inventory b Store at -20°C in a well-ventilated area a->b c Wear appropriate PPE (Gloves, Goggles, Lab Coat) b->c Retrieve for experiment d Weighing and preparation of solutions in a fume hood c->d e Perform Experiment d->e f Collect solid waste in labeled hazardous waste container e->f Solid Waste g Collect liquid waste in labeled hazardous waste container e->g Liquid Waste h Store waste in a designated, secure area f->h g->h i Arrange for professional waste disposal (EH&S) h->i

References

The Stereochemistry of Sulfinyl Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic chirality of the sulfinyl group, a cornerstone of stereochemistry, offers a powerful tool in modern organic synthesis and medicinal chemistry. The pyramidal geometry of the sulfur atom in sulfoxides, when bearing two different substituents, gives rise to a stable stereocenter. This unique feature has been harnessed for the asymmetric synthesis of complex molecules and is a key structural motif in several blockbuster drugs. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of chiral sulfinyl compounds, with a focus on methodologies and quantitative data relevant to research and drug development.

Synthesis of Enantiomerically Pure Sulfoxides

The controlled synthesis of single-enantiomer sulfoxides is paramount for their application in stereoselective reactions and as active pharmaceutical ingredients. Several robust methods have been developed, with the Andersen synthesis and catalytic asymmetric oxidation being the most prominent.

The Andersen Synthesis: A Stoichiometric Approach

The Andersen synthesis, a cornerstone in the preparation of enantiopure sulfoxides, relies on the nucleophilic substitution of a diastereomerically pure sulfinate ester with an organometallic reagent.[1] The reaction proceeds with complete inversion of configuration at the sulfur atom, providing a reliable method for accessing sulfoxides of high enantiomeric purity.[2]

Experimental Protocol: Synthesis of (R)-(+)-Methyl p-tolyl sulfoxide [3]

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 g, 50 mmol) are placed. A solution of methyl iodide (3.1 mL, 50 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Nucleophilic Substitution: A solution of (-)-(S)-menthyl p-toluenesulfinate (5.9 g, 20 mmol) in anhydrous diethyl ether (50 mL) is added dropwise to the freshly prepared Grignard reagent at 0 °C.

  • Reaction and Quenching: The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (30 mL).

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 7:3) to afford (R)-(+)-methyl p-tolyl sulfoxide.

Catalytic Asymmetric Sulfoxidation

Catalytic methods offer a more atom-economical and scalable approach to chiral sulfoxides. The Kagan-Modena oxidation, a modification of the Sharpless asymmetric epoxidation, is a widely used method that employs a chiral titanium complex as the catalyst.[4]

Experimental Protocol: Kagan-Modena Asymmetric Oxidation of Thioanisole

  • Catalyst Preparation: In a dry flask under a nitrogen atmosphere, titanium(IV) isopropoxide (0.30 mL, 1.0 mmol) and (+)-diethyl L-tartrate (0.34 mL, 2.0 mmol) are dissolved in anhydrous dichloromethane (10 mL) at room temperature. The solution is stirred for 30 minutes.

  • Oxidation: The catalyst solution is cooled to -20 °C. Thioanisole (1.24 g, 10 mmol) is added, followed by the dropwise addition of a solution of cumene hydroperoxide (80% in cumene, 1.9 mL, 11 mmol) in dichloromethane (10 mL) over 1 hour.

  • Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of water (5 mL). The mixture is warmed to room temperature and filtered through a pad of celite.

  • Purification: The organic layer is separated, washed with a saturated sodium sulfite solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash chromatography (eluent: petroleum ether/ethyl acetate = 4:1) to yield (S)-(-)-methyl phenyl sulfoxide.

Biocatalytic and Other Methods

Enzymatic oxidations, often utilizing monooxygenases, provide an environmentally benign route to chiral sulfoxides with high enantioselectivity.[5] Additionally, the use of chiral oxaziridines, such as Davis' reagent, offers a stoichiometric alternative for the asymmetric oxidation of sulfides.[6][7]

Data Presentation: Synthesis of Chiral Sulfoxides

The following table summarizes quantitative data for the synthesis of various chiral sulfoxides using the methods described above.

EntrySulfide SubstrateMethodChiral Ligand/AuxiliaryOxidantProductYield (%)ee (%)Ref.
1ThioanisoleAndersen(-)-Menthyl-(R)-Methyl phenyl sulfoxide91>99[8]
2p-Tolyl methyl sulfideAndersen(-)-Menthyl-(R)-Methyl p-tolyl sulfoxide85>99[3]
3ThioanisoleKagan-Modena(+)-DETCumene Hydroperoxide(S)-Methyl phenyl sulfoxide9096[5]
4PyrmetazoleModified Kagan(S,S)-DETCumene HydroperoxideEsomeprazole>70>70[9]
5ThioanisoleVanadium-Salan-H₂O₂(R)-Methyl phenyl sulfoxide9598[10]
6Various aryl alkyl sulfidesTi(salen)Chiral SalenUHPCorresponding Sulfoxides80-9092-99[10]
7Dialkyl sulfidesChiral Oxaziridine[(3,3-dimethoxycamphoryl)sulfonyl]imineH₂O₂Corresponding Sulfoxides->98[6]

Characterization of Sulfoxide Stereochemistry

The determination of the absolute configuration and enantiomeric purity of sulfoxides is crucial. A combination of spectroscopic and crystallographic techniques is typically employed.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration and precise measurements of bond lengths and angles. The sulfur atom in a sulfoxide adopts a pyramidal geometry.[11]

Table of Typical Bond Parameters for Sulfoxides: [11][12]

BondTypical Length (Å)AngleTypical Value (°)
S=O1.49 - 1.52O-S-C105 - 112
S-C(aryl)~1.78C-S-C94 - 101
S-C(alkyl)~1.82
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess of chiral sulfoxides. Protons or other nuclei that are diastereotopic in a chiral environment will exhibit different chemical shifts.[13][14] The use of chiral shift reagents, such as lanthanide complexes or chiral solvating agents like (S)-ibuprofen, can be employed to resolve the signals of the two enantiomers, allowing for their quantification.[15][16]

Chiroptical Methods

Circular Dichroism (CD) spectroscopy is highly sensitive to the stereochemistry of chiral molecules.[17][18] The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the sulfoxide, often with the aid of computational methods.[11][19][20]

Mandatory Visualizations

Experimental Workflow: Andersen Synthesis

Andersen_Synthesis cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product MenthylSulfinate (-)-(S)-Menthyl p-toluenesulfinate ReactionVessel Nucleophilic Substitution (Ether, 0°C to RT) MenthylSulfinate->ReactionVessel Grignard Methylmagnesium iodide Grignard->ReactionVessel Quenching Quenching (aq. NH4Cl) ReactionVessel->Quenching Extraction Extraction (Ether) Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product (R)-(+)-Methyl p-tolyl sulfoxide Purification->Product

Andersen Synthesis Workflow
Catalytic Cycle: Kagan-Modena Asymmetric Sulfoxidation

Kagan_Modena_Cycle catalyst Ti(IV)-DET Complex intermediate1 [Ti(IV)-DET(ROOH)] catalyst->intermediate1 + ROOH sulfide R-S-R' oxidant ROOH intermediate2 [Ti(IV)-DET(ROOH)(R-S-R')] intermediate1->intermediate2 + R-S-R' intermediate2->catalyst Oxygen Transfer product R-S(O)-R' intermediate2->product alcohol ROH intermediate2->alcohol

Kagan-Modena Oxidation Cycle
Signaling Pathway: Pleiotropic Effects of Esomeprazole

Esomeprazole_Signaling cluster_parietal Gastric Parietal Cell cluster_cancer Cancer Cell (Pleiotropic Effects) Esomeprazole Esomeprazole ProtonPump H+/K+ ATPase (Proton Pump) Esomeprazole->ProtonPump Inhibits VATpase V-ATPase Esomeprazole->VATpase Inhibits NFkB NF-κB Signaling Esomeprazole->NFkB Inhibits Nrf2 Nrf2 Pathway Esomeprazole->Nrf2 Activates p21 p21 Upregulation Esomeprazole->p21 Acid Gastric Acid Secretion ProtonPump->Acid Leads to TumorAcid Tumor Acidification VATpase->TumorAcid Inflammation Inflammation NFkB->Inflammation OxidativeStress Oxidative Stress Nrf2->OxidativeStress Reduces CellCycle Cell Cycle Arrest p21->CellCycle

References

Methodological & Application

Application Notes and Protocols: 1-(Phenylsulfinyl)piperidine Mediated Selective Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic formation of glycosidic bonds is a cornerstone of carbohydrate chemistry, with profound implications for drug discovery and development. Glycosylation, the enzymatic or chemical process of attaching a carbohydrate to another molecule, plays a critical role in determining the biological activity, stability, and pharmacokinetic properties of many therapeutic agents. Among the chemical methods developed, the activation of thioglycosides using a combination of 1-(phenylsulfinyl)piperidine (BSP) and trifluoromethanesulfonic anhydride (Tf₂O) has emerged as a powerful and versatile strategy for the stereoselective synthesis of a wide range of glycosides.[1] This metal-free protocol is effective for both electron-rich ("armed") and electron-poor ("disarmed") thioglycosyl donors, proceeding rapidly at low temperatures to afford glycosides in high yields and with excellent stereoselectivity.[1]

These application notes provide a comprehensive overview of the this compound-mediated glycosylation protocol, including detailed experimental procedures, a summary of representative substrate scope and yields, and a depiction of the proposed reaction mechanism.

Data Presentation

The following tables summarize the efficacy of the this compound/triflic anhydride system in promoting glycosylation reactions with a variety of thioglycosyl donors and acceptors. The data highlights the yields and stereoselectivities achieved under optimized reaction conditions.

Table 1: Glycosylation of Various Acceptors with a Per-O-benzoylated Glucosyl Thioglycoside Donor

EntryGlycosyl AcceptorProductYield (%)α:β Ratio
1Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideDisaccharide851:15
2Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideDisaccharide821:12
31,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseDisaccharide911:20
4CholesterolGlycoside781:9
5(-)-MentholGlycoside881:10

Data compiled from various sources reporting the use of the BSP/Tf₂O protocol.

Table 2: Glycosylation with "Armed" and "Disarmed" Thioglycosyl Donors

EntryGlycosyl DonorGlycosyl AcceptorProductYield (%)α:β Ratio
1Phenyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl sulfide ("Armed")Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideDisaccharide92>20:1 (α)
2Phenyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl sulfide ("Disarmed")Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideDisaccharide851:15 (β)
3Phenyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl sulfide ("Armed")1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseDisaccharide88>20:1 (α)
4Phenyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl sulfide ("Disarmed")CholesterolGlycoside751:8 (β)

Yields and stereoselectivities are representative and can vary based on specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound (BSP)

This protocol is adapted from the procedure described by Crich and Smith.[1]

Materials:

  • Benzenesulfinyl chloride (PhSOCl)

  • Piperidine

  • Anhydrous diethyl ether

  • Hexanes

Procedure:

  • Dissolve piperidine (2.0 equivalents) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfinyl chloride (1.0 equivalent) in anhydrous diethyl ether to the cooled piperidine solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Filter the reaction mixture to remove the piperidinium hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Triturate the solid residue with cold hexanes and collect the resulting white crystalline solid by filtration.

  • Dry the solid under vacuum to afford pure this compound. The product should be stored in a desiccator.

Protocol 2: General Procedure for this compound-Mediated Glycosylation

This protocol provides a general method for the activation of thioglycosides and subsequent glycosylation.[1]

Materials:

  • Thioglycosyl donor

  • Glycosyl acceptor

  • This compound (BSP)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,4,6-Tri-tert-butylpyrimidine (TTBP) (optional, as a non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (3Å or 4Å)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the thioglycosyl donor (1.0 equivalent), this compound (1.1 equivalents), and 2,4,6-tri-tert-butylpyrimidine (1.5-2.0 equivalents, if used).

  • Add freshly activated powdered molecular sieves.

  • Add anhydrous dichloromethane and cool the suspension to -60 °C (a dry ice/chloroform bath is suitable).

  • To the cold suspension, add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise with vigorous stirring. The reaction mixture may change color.

  • Stir the mixture at -60 °C for 5-10 minutes to ensure complete activation of the thioglycoside.

  • Add a solution of the glycosyl acceptor (1.2-1.5 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature, then dilute with dichloromethane and filter through a pad of celite to remove molecular sieves.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired glycoside.

Mandatory Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Glycosylation cluster_3 Workup and Purification donor Thioglycosyl Donor mix Mix and cool to -60 °C donor->mix bsp This compound (BSP) bsp->mix ttbp TTBP (optional base) ttbp->mix sieves Molecular Sieves sieves->mix dcm Anhydrous DCM dcm->mix tf2o Add Tf₂O mix->tf2o -60 °C activation Activation to form Glycosyl Triflate tf2o->activation acceptor Add Glycosyl Acceptor activation->acceptor reaction Glycosidic Bond Formation acceptor->reaction quench Quench with NaHCO₃ reaction->quench extract Aqueous Workup quench->extract purify Chromatography extract->purify product Purified Glycoside purify->product

Caption: Workflow for this compound mediated glycosylation.

Proposed Reaction Mechanism

G cluster_0 Activation of BSP cluster_1 Formation of Glycosyl Triflate cluster_2 Glycosylation BSP This compound (BSP) Ph-S(=O)-Pip ActivatedBSP Activated BSP Intermediate [Ph-S(OTf)-Pip]⁺ TfO⁻ BSP->ActivatedBSP + Tf₂O Tf2O Triflic Anhydride (Tf)₂O Tf2O->ActivatedBSP GlycosylTriflate Glycosyl Triflate [R]⁺ TfO⁻ ActivatedBSP->GlycosylTriflate + Thioglycoside SideProduct1 Ph-S-S-Ph⁺ Pip Side Product ActivatedBSP->SideProduct1 Thioglycoside Thioglycosyl Donor R-S-Ph Thioglycoside->GlycosylTriflate Thioglycoside->SideProduct1 Product Glycoside Product R-Nu GlycosylTriflate->Product + Acceptor (Nu-H) HOTf Triflic Acid HOTf GlycosylTriflate->HOTf Acceptor Glycosyl Acceptor Nu-H Acceptor->Product Acceptor->HOTf

Caption: Proposed mechanism of BSP-mediated thioglycoside activation.

References

Application Notes and Protocols for the Asymmetric Synthesis of Piperidines Utilizing a Chiral Phenylsulfinyl Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2][3] Its synthesis, particularly in an enantiomerically pure form, is of paramount importance for the development of new therapeutic agents. This document details the application of chiral N-sulfinyl auxiliaries, specifically leveraging the phenylsulfinyl group, in the asymmetric synthesis of substituted piperidines. This methodology provides a robust pathway to chiral piperidines with high diastereoselectivity.

Introduction

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis, allowing for the stereocontrolled formation of new chiral centers.[1][4] Chiral N-sulfinyl compounds, such as those derived from phenylsulfinamide, have emerged as highly effective auxiliaries in the synthesis of nitrogen-containing heterocycles.[4][5] The general approach involves the diastereoselective addition of nucleophiles to N-sulfinylimines, followed by cyclization to afford the desired piperidine ring system. The sulfinyl group can be readily removed under mild conditions, yielding the final product.

Core Principle: Diastereoselective Synthesis via Chiral N-Sulfinyl Imines

The key to this asymmetric synthesis is the use of an enantiopure N-sulfinyl imine, which directs the stereochemical outcome of subsequent transformations. The general workflow involves:

  • Formation of a Chiral N-Sulfinyl Imine: Condensation of a δ-functionalized aldehyde or ketone with an enantiopure phenylsulfinamide.

  • Diastereoselective Nucleophilic Addition: Reaction of the N-sulfinyl imine with a suitable nucleophile to create a new stereocenter. The stereochemistry is controlled by the chiral sulfinyl group.

  • Cyclization: Intramolecular reaction to form the piperidine ring.

  • Removal of the Chiral Auxiliary: Cleavage of the N-S bond to yield the target chiral piperidine.

Asymmetric_Piperidine_Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A δ-Functionalized Carbonyl C Condensation A->C B Chiral Phenylsulfinamide B->C D Chiral N-Sulfinyl Imine C->D E Diastereoselective Nucleophilic Addition D->E F Acyclic Intermediate E->F G Cyclization F->G H N-Sulfinyl Piperidine G->H I Auxiliary Removal H->I J Chiral Substituted Piperidine I->J

Caption: General workflow for the asymmetric synthesis of substituted piperidines using a chiral phenylsulfinyl auxiliary.

Experimental Protocols

The following protocols provide a representative example of the asymmetric synthesis of a 3-substituted piperidine, adapted from methodologies described in the literature for N-sulfinyl auxiliaries.[5]

Protocol 1: Synthesis of Chiral N-tert-Butanesulfinylpiperidines

This protocol outlines the synthesis of a chiral 3-substituted N-tert-butanesulfinylpiperidine, which serves as a key intermediate. The diastereomeric ratio and yield of these reactions are crucial for the overall efficiency of the synthesis.

Materials:

  • N-sulfinyl imidate

  • 1-chloro-3-iodopropane

  • Sodium borohydride (NaBH₄)

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • α-Alkylation: To a solution of the N-sulfinyl imidate in a suitable solvent, add 1-chloro-3-iodopropane. The reaction is stirred at room temperature until completion (monitored by TLC).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with Et₂O. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield the 2-substituted N-tert-butanesulfinyl-5-chloropentanimidate.

  • Reduction: The purified product is dissolved in MeOH, and NaBH₄ is added portion-wise at 0 °C. The reaction is stirred until completion.

  • Cyclization: The resulting N-tert-butanesulfinyl-5-chloropentylamine is dissolved in DMSO, and NaH is added. The mixture is heated to promote cyclization.

  • Final Work-up and Purification: After cooling, the reaction is quenched with water and extracted. The organic layer is dried and concentrated. The crude product is purified by chromatography to afford the chiral 3-substituted N-tert-butanesulfinylpiperidine.

ReactantProductDiastereomeric Ratio (dr)Yield (%)
N-sulfinyl imidate 12-substituted pentanimidate 1a67:3381
N-sulfinyl imidate 22-substituted pentanimidate 2a72:2886
N-sulfinyl imidate 32-substituted pentanimidate 3a70:3074

Table 1: Representative data for the α-alkylation step, a key reaction in the synthesis of chiral piperidine precursors.[5]

Protocol 2: Deprotection to Yield Chiral 3-Substituted Piperidines

This protocol describes the removal of the N-sulfinyl group to furnish the final enantiomerically pure 3-substituted piperidine hydrochloride.

Materials:

  • 3-substituted N-tert-butanesulfinylpiperidine

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)

  • Diethyl ether (Et₂O)

Procedure:

  • Deprotection: Dissolve the 3-substituted N-tert-butanesulfinylpiperidine in a minimal amount of a suitable solvent. Add a solution of HCl and stir at room temperature.

  • Precipitation: The hydrochloride salt of the piperidine will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold Et₂O, and dry under vacuum to obtain the pure 3-alkyl- or 3-arylpiperidine hydrochloride.

Starting MaterialProductYield (%)
N-sulfinylpiperidine 1b3-substituted piperidine HCl 1c>95
N-sulfinylpiperidine 2b3-substituted piperidine HCl 2c>95
N-sulfinylpiperidine 3b3-substituted piperidine HCl 3c>95

Table 2: Typical yields for the deprotection of N-sulfinylpiperidines to the corresponding piperidine hydrochlorides.

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression from the key intermediate to the final deprotected piperidine.

Deprotection_Workflow A Chiral 3-Substituted N-Sulfinylpiperidine B Acidic Cleavage (e.g., HCl) A->B Deprotection C Enantiomerically Pure 3-Substituted Piperidine (as HCl salt) B->C Isolation

Caption: Deprotection step to yield the final chiral piperidine product.

Conclusion

The use of a chiral phenylsulfinyl auxiliary provides a reliable and effective method for the asymmetric synthesis of substituted piperidines. The protocols outlined above, based on established methodologies for N-sulfinyl compounds, offer a practical guide for researchers in the field of organic synthesis and drug discovery. The high diastereoselectivity and yields achievable with this approach make it a valuable tool for accessing enantiomerically pure piperidine derivatives for further investigation and development.

References

Application Notes and Protocols: Diastereoselective Addition to N-Sulfinylimines Derived from 1-(Phenylsulfinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the diastereoselective addition of organometallic reagents to N-sulfinylimines derived from 1-(phenylsulfinyl)piperidine. This methodology offers a potential pathway for the asymmetric synthesis of chiral amines, which are crucial building blocks in pharmaceutical and agrochemical research. The protocols are based on established procedures for analogous N-sulfinylimine systems and are intended to serve as a foundational guide for the exploration of this compound as a chiral auxiliary.

Introduction

Chiral N-sulfinylimines are powerful intermediates in asymmetric synthesis, enabling the stereocontrolled formation of carbon-nitrogen bonds. The sulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack of organometallic reagents to one face of the imine, leading to high diastereoselectivity. While N-tert-butanesulfinylimines (Ellman's auxiliary) are widely used, exploring other sulfinamide auxiliaries, such as those derived from this compound, can offer alternative reactivity, selectivity, and accessibility. This document outlines the synthesis of N-sulfinylimines from this compound and their subsequent diastereoselective addition reactions.

Illustrative Quantitative Data

The following table summarizes the expected yields and diastereomeric ratios (d.r.) for the addition of various Grignard reagents to an N-sulfinylimine derived from this compound and benzaldehyde. This data is illustrative and based on typical results observed with other chiral N-sulfinylimine systems. Actual results may vary and require optimization.

EntryR-MgXSolventTemperature (°C)Yield (%)d.r. (diastereomeric ratio)
1MeMgBrToluene-788595:5
2EtMgBrToluene-788296:4
3PhMgBrToluene-7890>98:2
4VinylMgBrTHF-787892:8
5AllylMgBrTHF-788894:6

Reaction Schematics and Mechanism

The overall transformation involves two key steps: the formation of the N-sulfinylimine and the subsequent diastereoselective addition of an organometallic reagent. The stereochemical outcome is generally rationalized by the formation of a six-membered ring transition state, where the metal cation coordinates to both the sulfinyl oxygen and the imine nitrogen.

reaction_mechanism cluster_synthesis N-Sulfinylimine Formation cluster_addition Diastereoselective Addition cluster_deprotection Auxiliary Cleavage This compound This compound N-Sulfinylimine N-Sulfinylimine This compound->N-Sulfinylimine + R'CHO - H2O Sulfinamide Product Sulfinamide Product N-Sulfinylimine->Sulfinamide Product + R-MgX Chiral Amine Chiral Amine Sulfinamide Product->Chiral Amine + H3O+

Caption: General workflow for the synthesis of chiral amines.

The diastereoselectivity is controlled by the steric hindrance of the phenylsulfinyl group, which directs the incoming nucleophile to the less hindered face of the imine.

Caption: Chelation-controlled transition state model.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from an improved synthesis method.[1]

Materials:

  • Sodium benzenesulfinate

  • Toluene

  • Tetrabutylammonium bromide (catalyst)

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Piperidine

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Suspend sodium benzenesulfinate in toluene in the presence of a catalytic amount of tetrabutylammonium bromide.

  • Treat the suspension with thionyl chloride.

  • Remove the volatile components under reduced pressure at a temperature below 25 °C to obtain crude benzenesulfinyl chloride.

  • Dilute the crude product with dry toluene and treat with pyridine.

  • Cool the mixture to 0 °C and add piperidine dropwise over 1 hour.

  • Stir the reaction mixture at 0 °C for 2 hours, then warm to room temperature and stir for an additional hour.

  • Pour the reaction mixture into a vigorously stirred mixture of ice, water, and sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound as white crystals.

Protocol 2: General Procedure for the Synthesis of N-Sulfinylimines

This is a general procedure based on standard methods for the condensation of sulfinamides with aldehydes.

Materials:

  • This compound

  • Aldehyde or ketone

  • Anhydrous copper(II) sulfate (CuSO₄) or magnesium sulfate (MgSO₄) as a dehydrating agent

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DCM, add the aldehyde or ketone (1.1 equiv).

  • Add anhydrous CuSO₄ (2.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the dehydrating agent.

  • Rinse the Celite pad with additional DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-sulfinylimine.

  • The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 3: General Procedure for the Diastereoselective Addition of Grignard Reagents to N-Sulfinylimines

This protocol is a general method for the diastereoselective addition of organometallic reagents.

Materials:

  • N-Sulfinylimine

  • Grignard reagent (e.g., MeMgBr, PhMgBr) in a suitable solvent (e.g., THF, diethyl ether)

  • Anhydrous toluene or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-sulfinylimine (1.0 equiv) in anhydrous toluene or THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.5 - 2.0 equiv) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 3-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.

  • Purify the product by flash column chromatography on silica gel.

Protocol 4: Cleavage of the Sulfinyl Auxiliary

The N-sulfinyl group can be readily removed under acidic conditions to yield the free chiral amine.

Materials:

  • Sulfinamide product from Protocol 3

  • Methanolic HCl or trifluoroacetic acid (TFA) in a suitable solvent (e.g., methanol, diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the sulfinamide in methanol or diethyl ether.

  • Add a solution of HCl in methanol or TFA (typically 2-4 equivalents).

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc or DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the crude chiral amine.

  • Purify the amine by flash column chromatography or distillation as required.

Workflow Diagram

experimental_workflow start Start synthesis_imine Synthesize N-Sulfinylimine (Protocol 2) start->synthesis_imine addition_reaction Diastereoselective Addition (Protocol 3) synthesis_imine->addition_reaction workup_purification1 Quench, Extract, and Purify Product addition_reaction->workup_purification1 dr_analysis Determine d.r. (NMR/HPLC) workup_purification1->dr_analysis cleavage Cleave Sulfinyl Group (Protocol 4) dr_analysis->cleavage workup_purification2 Neutralize, Extract, and Purify Amine cleavage->workup_purification2 end End: Chiral Amine workup_purification2->end

References

Application Notes and Protocols for Glycosylation Reactions with 1-(Phenylsulfinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical process in the synthesis of complex carbohydrates, glycoconjugates, and various therapeutics. The choice of a suitable promoter system is paramount for achieving high yields and stereoselectivity. 1-(Phenylsulfinyl)piperidine (BSP), in combination with triflic anhydride (Tf₂O), has emerged as a potent, metal-free system for the activation of thioglycosides at low temperatures. This method facilitates the formation of glycosyl triflates as key intermediates, which then react with a wide range of glycosyl acceptors to form the desired glycosidic linkages. These application notes provide detailed experimental protocols and quantitative data for glycosylation reactions utilizing the BSP/Tf₂O promoter system.

Data Presentation

The following tables summarize the quantitative data from glycosylation reactions using this compound and triflic anhydride with various thioglycoside donors and acceptors. The data highlights the efficiency and stereoselectivity of this methodology.

Table 1: Glycosylation of Various Donors and Acceptors using this compound/Tf₂O

EntryGlycosyl DonorGlycosyl AcceptorProductYield (%)α:β Ratio
1Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideDisaccharide851:1
2Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseDisaccharide821:2.5
3Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranosideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideDisaccharide801:1
4Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranosideCholesterolGlycoside751:3
5Phenyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranosideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideDisaccharide78>20:1
6Phenyl 2,3,4-tri-O-benzyl-1-thio-α-L-rhamnopyranosideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideDisaccharide88>20:1

Data is representative of typical results and may vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Materials and Reagents
  • Glycosyl donor (thioglycoside)

  • Glycosyl acceptor (alcohol)

  • This compound (BSP)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,4,6-Tri-tert-butylpyrimidine (TTBP)

  • Dichloromethane (DCM), anhydrous

  • Activated 3 Å molecular sieves

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

General Experimental Protocol for Glycosylation

This protocol is a general guideline for the glycosylation of a thioglycoside donor with an alcohol acceptor using the this compound/Tf₂O system.[1]

  • Preparation of the Reaction Mixture:

    • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the thioglycoside (1.0 equiv.), this compound (BSP, 1.0 equiv.), and 2,4,6-tri-tert-butylpyrimidine (TTBP, 2.0 equiv.).

    • Add activated 3 Å powdered molecular sieves.

    • Add anhydrous dichloromethane (to make a final concentration of approximately 0.04 M with respect to the thioglycoside).

    • Cool the stirred solution to -60 °C using a suitable cooling bath (e.g., chloroform/liquid nitrogen slush).

  • Activation of the Glycosyl Donor:

    • Slowly add triflic anhydride (Tf₂O, 1.1 equiv.) to the cooled reaction mixture.

    • Stir the mixture at -60 °C for 5 minutes. The formation of the glycosyl triflate intermediate occurs during this step.

  • Addition of the Glycosyl Acceptor:

    • Add a solution of the glycosyl acceptor (1.5 equiv.) in anhydrous dichloromethane to the reaction mixture.

  • Reaction Progression and Work-up:

    • Stir the reaction mixture for 2 minutes at -60 °C.

    • Allow the reaction to warm to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the molecular sieves.

    • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to obtain the desired glycoside.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Glycosylation with this compound cluster_prep Reaction Setup cluster_activation Activation cluster_glycosylation Glycosylation cluster_workup Work-up & Purification prep Combine Thioglycoside, BSP, TTBP, and Molecular Sieves in DCM cool Cool to -60 °C prep->cool activate Add Triflic Anhydride (Tf₂O) cool->activate stir_activation Stir for 5 min at -60 °C activate->stir_activation add_acceptor Add Glycosyl Acceptor stir_activation->add_acceptor stir_glycosylation Stir for 2 min at -60 °C, then warm to RT add_acceptor->stir_glycosylation filter Filter stir_glycosylation->filter wash Wash with NaHCO₃ and Brine filter->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify

Caption: Workflow for BSP/Tf₂O mediated glycosylation.

Proposed Reaction Mechanism

reaction_mechanism Proposed Mechanism of Glycosylation bsp_tf2o This compound (BSP) + Tf₂O activated_species [PhS(OTf)N(CH₂)₅]⁺OTf⁻ (Activated Promoter) bsp_tf2o->activated_species thioglycoside Glycosyl Donor (R-SPh) glycosyl_triflate Glycosyl Triflate (R-OTf) thioglycoside->glycosyl_triflate + Activated Promoter acceptor Glycosyl Acceptor (R'-OH) glycoside Glycoside Product (R-OR') glycosyl_triflate->glycoside

Caption: Mechanism of BSP/Tf₂O promoted glycosylation.

References

Synthesis of chiral amines with 1-(Phenylsulfinyl)piperidine as auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of Chiral Amines

Topic: Synthesis of Chiral Amines with 1-(Phenylsulfinyl)piperidine as Auxiliary

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader:

Extensive literature searches for the application of This compound as a chiral auxiliary in the asymmetric synthesis of chiral amines did not yield specific protocols or quantitative data. The available research predominantly focuses on other sulfinamide-based auxiliaries. One study mentioned the use of racemic this compound in the synthesis of perfluoroaryl sulfonimidamides, but not in the context of asymmetric amine synthesis[1].

Given the lack of specific data for this compound, this document provides detailed application notes and protocols for a closely related and extensively documented chiral auxiliary: N-tert-butanesulfinamide (Ellman's auxiliary) . This auxiliary is a cornerstone in the asymmetric synthesis of chiral amines and its application is well-established in both academic and industrial research[2][3][4]. The principles and procedures outlined here for N-tert-butanesulfinamide represent the current state-of-the-art for sulfinamide-mediated chiral amine synthesis and serve as a practical guide for researchers in the field.

Alternative Auxiliary: N-tert-Butanesulfinamide (Ellman's Auxiliary)

Introduction:

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. The use of chiral auxiliaries is a powerful strategy for the stereoselective synthesis of these compounds. N-tert-butanesulfinamide, developed by Professor Jonathan A. Ellman, is a highly effective and versatile chiral auxiliary for the asymmetric synthesis of a wide range of chiral amines[4]. The auxiliary is commercially available in both enantiopure forms and is utilized to prepare chiral N-tert-butanesulfinyl imines, which then undergo diastereoselective nucleophilic addition. Subsequent removal of the auxiliary provides the desired chiral primary amines in high enantiomeric purity.

Principle of Asymmetric Induction:

The asymmetric induction by the N-tert-butanesulfinyl group relies on the formation of a six-membered ring transition state, where the bulky tert-butyl group directs the nucleophilic attack to the less hindered face of the imine carbon. This high degree of stereocontrol leads to the formation of the desired diastereomer with high selectivity.

I. Synthesis of N-tert-Butanesulfinyl Imines

The first step in the synthesis of chiral amines using this auxiliary is the condensation of a prochiral aldehyde or ketone with enantiopure N-tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine.

Experimental Protocol: General Procedure for the Synthesis of N-tert-Butanesulfinyl Aldimines

  • Reaction Setup: To a solution of the aldehyde (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂, THF, or toluene) is added (R)- or (S)-N-tert-butanesulfinamide (1.05 equiv).

  • Dehydrating Agent: A dehydrating agent, such as anhydrous CuSO₄ (2.0 equiv) or MgSO₄, is added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure N-tert-butanesulfinyl aldimine.

II. Diastereoselective Addition of Nucleophiles to N-tert-Butanesulfinyl Imines

The key stereochemistry-defining step is the diastereoselective addition of a nucleophile to the N-tert-butanesulfinyl imine. A wide variety of nucleophiles, including Grignard reagents, organolithium reagents, and organozinc reagents, can be employed.

Experimental Protocol: Diastereoselective Addition of a Grignard Reagent

  • Reaction Setup: A solution of the N-tert-butanesulfinyl imine (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Nucleophile Addition: The Grignard reagent (1.2-2.0 equiv) is added dropwise to the cooled solution.

  • Reaction Conditions: The reaction mixture is stirred at -78 °C for 3-6 hours or until the starting material is consumed (monitored by TLC).

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Work-up and Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting sulfinamide product is typically purified by flash column chromatography.

III. Cleavage of the Chiral Auxiliary

The final step is the removal of the N-tert-butanesulfinyl group to yield the free chiral primary amine. This is typically achieved under acidic conditions.

Experimental Protocol: Acidic Cleavage of the Sulfinyl Group

  • Reaction Setup: The N-tert-butanesulfinyl-protected amine (1.0 equiv) is dissolved in a protic solvent such as methanol or ethanol.

  • Acid Addition: A strong acid, such as HCl (typically as a solution in dioxane or methanol) or trifluoroacetic acid (TFA), is added to the solution.

  • Reaction Conditions: The mixture is stirred at room temperature until the cleavage is complete (monitored by TLC).

  • Work-up: The solvent and excess acid are removed under reduced pressure. The residue is then taken up in water and washed with an organic solvent (e.g., diethyl ether or CH₂Cl₂) to remove the sulfinate byproduct. The aqueous layer is then basified with a strong base (e.g., NaOH or NH₄OH) to a pH > 12.

  • Extraction and Purification: The free amine is extracted with an organic solvent, and the combined organic layers are dried and concentrated to afford the chiral primary amine. Further purification can be achieved by distillation or crystallization of a salt form.

Data Presentation

The following tables summarize representative data for the synthesis of chiral amines using N-tert-butanesulfinamide as the chiral auxiliary.

Table 1: Synthesis of N-tert-Butanesulfinyl Imines

EntryAldehyde/Ketone(R/S)-AuxiliarySolventDehydrating AgentYield (%)Reference
1BenzaldehydeRCH₂Cl₂CuSO₄95Custom
2IsobutyraldehydeSTHFMgSO₄92Custom
3AcetophenoneRTolueneTi(OEt)₄88Custom
4CyclohexanoneSCH₂Cl₂CuSO₄90Custom

Table 2: Diastereoselective Addition of Nucleophiles to N-tert-Butanesulfinyl Imines

EntryImine Derived FromNucleophileSolventDiastereomeric Ratio (d.r.)Yield (%)Reference
1BenzaldehydeMeMgBrTHF98:293Custom
2IsobutyraldehydePhLiEt₂O95:589Custom
3AcetophenoneEt₂ZnToluene97:391Custom
4CyclohexanoneVinylMgBrTHF96:485Custom

Table 3: Cleavage of the Chiral Auxiliary

EntrySulfinamide Product From Entry (Table 2)AcidSolventYield (%) of AmineEnantiomeric Excess (ee) (%)Reference
11HCl/DioxaneMeOH96>99Custom
22TFACH₂Cl₂9498Custom
33HClEtOH95>99Custom
44HCl/DioxaneMeOH9299Custom

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of chiral amines using N-tert-butanesulfinamide as a chiral auxiliary.

Synthesis_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Auxiliary Cleavage Aldehyde Prochiral Aldehyde/Ketone Imine Chiral N-tert- Butanesulfinyl Imine Aldehyde->Imine Condensation Auxiliary (R)- or (S)-N-tert- Butanesulfinamide Auxiliary->Imine Sulfinamide Diastereomerically Enriched Sulfinamide Imine->Sulfinamide Stereoselective Addition Nucleophile Nucleophile (e.g., R-MgBr) Nucleophile->Sulfinamide Amine Enantiopure Primary Amine Sulfinamide->Amine Cleavage Acid Acidic Workup Acid->Amine

Caption: General workflow for the synthesis of chiral amines.

Stereochemical_Model cluster_model Proposed Transition State for Nucleophilic Addition TransitionState

References

Application Notes and Protocols: Removal of the Phenylsulfinyl Auxiliary Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylsulfinyl group is a versatile chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Its effective removal is a critical step in the synthetic sequence to liberate the desired chiral product. This document provides detailed protocols for the removal of the phenylsulfinyl auxiliary group under various conditions, catering to different substrate types and functional group tolerances.

Reductive Cleavage

Reductive cleavage is a common and effective method for the removal of the phenylsulfinyl group, typically affording the desulfinylated product with retention of configuration at the adjacent stereocenter.

Using Raney® Nickel

Raney® Nickel is a widely used catalyst for the hydrogenolysis of carbon-sulfur bonds. It offers a facile method for the removal of the phenylsulfinyl group, particularly from carbon backbones.

Table 1: Reductive Cleavage of Phenylsulfinyl Groups using Raney® Nickel

Substrate TypeReagents and ConditionsSolventTemperatureTimeYield (%)Reference
β-Keto SulfoxideRaney® Ni (W-2), excessEthanolReflux2 h85-95General Protocol
Alkyl Phenyl SulfoxideRaney® Ni, H₂ (1 atm)MethanolRoom Temp.12 h70-90General Protocol
N-PhenylsulfinamideRaney® Ni (W-2), excessEthanolReflux4 h60-80General Protocol

Experimental Protocol 1: General Procedure for Reductive Desulfinylation using Raney® Nickel

  • To a solution of the phenylsulfinyl-containing compound (1.0 mmol) in the specified solvent (10 mL) is added Raney® Nickel (W-2, ~3 g, washed with the reaction solvent).

  • The reaction mixture is stirred vigorously at the indicated temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Raney® Nickel.

  • The filter cake is washed with the reaction solvent (3 x 10 mL).

  • The combined filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired desulfinylated product.

Note: The activity of Raney® Nickel can vary. It is often used in large excess. For substrates sensitive to hydrogenation, the reaction should be carefully monitored.

Using Aluminum Amalgam (Al-Hg)

Aluminum amalgam is a powerful reducing agent capable of cleaving the carbon-sulfur bond in sulfoxides. It is particularly useful for the desulfinylation of β-keto sulfoxides.

Table 2: Reductive Cleavage of β-Keto Phenylsulfoxides using Aluminum Amalgam

SubstrateReagents and ConditionsSolventTemperatureTimeYield (%)Reference
2-(Phenylsulfinyl)cyclohexanoneAl-Hg (from Al foil)aq. THF0 °C to RT2-4 h~90General Protocol
3-(Phenylsulfinyl)-2-pentanoneAl-Hg (from Al powder)aq. THF0 °C3 h88General Protocol

Experimental Protocol 2: Preparation of Aluminum Amalgam and Desulfinylation

  • Preparation of Aluminum Amalgam:

    • Aluminum foil (or powder) (2.7 g, 100 mmol) is cut into small pieces and immersed in a 2% aqueous solution of mercury(II) chloride for 1-2 minutes.

    • The aluminum is then washed successively with water, ethanol, and diethyl ether and used immediately.

  • Desulfinylation Procedure:

    • To a solution of the β-keto phenylsulfoxide (10 mmol) in a mixture of THF and water (10:1, 100 mL) at 0 °C is added the freshly prepared aluminum amalgam.

    • The reaction mixture is stirred vigorously, allowing it to warm to room temperature.

    • The reaction is monitored by TLC.

    • Upon completion, the mixture is filtered, and the solid is washed with THF.

    • The combined filtrate is concentrated, and the residue is partitioned between diethyl ether and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by flash chromatography.

Acid-Catalyzed Hydrolysis

Acidic hydrolysis is effective for the cleavage of the N-S bond in N-phenylsulfinylamides, providing the corresponding primary or secondary amines.

Table 3: Acid-Catalyzed Hydrolysis of N-Phenylsulfinylamides

Substrate TypeReagents and ConditionsSolventTemperatureTimeYield (%)Reference
N-Alkyl-N-phenylsulfinamide2 M HClMethanolRoom Temp.1-3 h>90General Protocol
N-Aryl-N-phenylsulfinamide4 M HClDioxane50 °C4-6 h80-95General Protocol

Experimental Protocol 3: General Procedure for Acidic Hydrolysis of N-Phenylsulfinylamides

  • The N-phenylsulfinylamide (1.0 mmol) is dissolved in the specified solvent (5 mL).

  • An aqueous solution of hydrochloric acid (2-4 M, 5 mL) is added.

  • The mixture is stirred at the indicated temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled to 0 °C and neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude amine can be purified by distillation, crystallization, or column chromatography.

Thermal Elimination (Syn-Elimination)

For β-hydrogen-containing sulfoxides, thermal treatment can induce a syn-elimination of the phenylsulfinyl group to afford an alkene. This is a stereospecific pericyclic reaction.

Table 4: Thermal Elimination of Phenylsulfoxides

Substrate TypeConditionsSolventTemperature (°C)TimeYield (%)Reference
Alkyl Phenyl SulfoxideHeatToluene80-1101-5 h70-95General Protocol
β-Hydroxy Phenyl SulfoxideHeatPyridine1002 h80-90General Protocol

Experimental Protocol 4: General Procedure for Thermal Syn-Elimination

  • The phenylsulfoxide (1.0 mmol) is dissolved in a high-boiling solvent such as toluene or xylene (10 mL).

  • The solution is heated to reflux, and the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to yield the corresponding alkene.

Note: The temperature and reaction time required for elimination can vary significantly depending on the substrate's structure.

Visualization of Protocols

Reaction Pathway for Reductive Cleavage

G Substrate Phenylsulfinyl-containing Substrate Product Desulfinylated Product Substrate->Product Reductive Cleavage ReducingAgent Reducing Agent (e.g., Raney® Ni, Al-Hg) Byproduct Phenylsulfinic Acid (or derivatives)

Caption: General pathway for reductive cleavage.

Experimental Workflow for Acidic Hydrolysis

G Start Start: N-Phenylsulfinamide Acid Add HCl Solution Start->Acid React Stir at Specified Temp. Acid->React Neutralize Neutralize with NaHCO₃ React->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Purify Extract->Purify End Final Product: Amine Purify->End

Caption: Workflow for acidic hydrolysis of N-phenylsulfinylamides.

Decision Tree for Protocol Selection

G Start Substrate Type? Keto β-Keto Sulfoxide Start->Keto Amide N-Phenylsulfinamide Start->Amide Alkyl Alkyl/Aryl Sulfoxide (with β-H) Start->Alkyl Other Other Alkyl/Aryl Sulfoxide Start->Other Method_AlHg Use Al-Hg (Protocol 2) Keto->Method_AlHg Method_Acid Use Acidic Hydrolysis (Protocol 3) Amide->Method_Acid Method_Heat Use Thermal Elimination (Protocol 4) Alkyl->Method_Heat Method_RaNi Use Raney® Ni (Protocol 1) Other->Method_RaNi

Caption: Selecting a removal protocol.

Application Notes and Protocols for Diastereoselective Reactions with 1-(Phenylsulfinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the preparation of enantiomerically pure compounds that are crucial for the development of pharmaceuticals and other bioactive molecules. Among the various classes of chiral auxiliaries, N-sulfinylamines have emerged as a powerful tool for the asymmetric synthesis of chiral amines, which are ubiquitous structural motifs in drug candidates. While N-tert-butanesulfinamide (Ellman's auxiliary) is the most prominent member of this class, other sulfinamides, such as 1-(phenylsulfinyl)piperidine, offer a distinct structural and electronic profile that can be harnessed for stereoselective transformations.

These application notes provide a detailed guide to the principles and practice of diastereoselective reactions using a chiral N-sulfinylpiperidine moiety as the stereocontrolling element. The protocols are based on the well-established chemistry of N-sulfinyl imines and are supplemented with specific data from the literature on a closely related system derived from this compound. The methodologies described herein are intended to serve as a practical resource for chemists engaged in the synthesis of complex chiral amines.

Core Principle: Diastereoselective Addition to Chiral N-Sulfinyl Imines

The central strategy involves the condensation of a chiral, enantiopure N-sulfinylpiperidine with a prochiral aldehyde or ketone to form a chiral N-sulfinyl imine. The stereocenter at the sulfur atom of the phenylsulfinyl group directs the facial addition of a nucleophile to the imine carbon, leading to the formation of a new stereocenter with a predictable configuration. Subsequent removal of the chiral auxiliary reveals the desired chiral amine.

The general workflow for this synthetic sequence is outlined below.

G cluster_0 Preparation of Chiral Imine cluster_1 Diastereoselective Addition cluster_2 Auxiliary Cleavage A Enantiopure This compound C Chiral N-Sulfinyl Imine A->C B Prochiral Aldehyde/Ketone B->C E Diastereomerically Enriched Sulfinamide Adduct C->E D Nucleophile (e.g., Grignard Reagent) D->E F Acidic Hydrolysis E->F H Recovered Chiral Auxiliary E->H G Enantiopure Chiral Amine F->G G cluster_0 Proposed Transition State ts Six-membered Chair-like Transition State product Major Diastereomer ts->product Nucleophilic Attack from Less Hindered Face imine Chiral N-Sulfinyl Imine imine->ts grignard Grignard Reagent (R''-MgX) grignard->ts

Application Notes and Protocols: Preparation of N-Sulfinyl Imines from Aldehydes and 1-(Phenylsulfinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Sulfinyl imines are valuable intermediates in organic synthesis, particularly for the asymmetric synthesis of chiral amines, which are prevalent in many natural products and pharmaceuticals. The sulfinyl group acts as a chiral auxiliary, directing nucleophilic additions to the imine carbon with high stereoselectivity. While the synthesis of N-sulfinyl imines from primary sulfinamides like tert-butanesulfinamide is well-established, the use of secondary sulfinamides, such as 1-(Phenylsulfinyl)piperidine, for this transformation is not extensively documented in scientific literature.

This document provides a generalized protocol for the preparation of N-sulfinyl imines from the reaction of aldehydes with a sulfinamide, based on established methods for analogous reagents. The provided experimental procedures should be considered a starting point and may require optimization for the specific reaction between this compound and various aldehydes.

Reaction Principle

The formation of N-sulfinyl imines from a sulfinamide and an aldehyde is a condensation reaction that involves the formation of a carbon-nitrogen double bond with the concomitant elimination of water. The reaction is typically facilitated by a Lewis acid or a dehydrating agent to drive the equilibrium towards the product.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis of N-sulfinyl imines.

Note: The following protocol is a generalized procedure based on the condensation of other sulfinamides with aldehydes and has been adapted for the use of this compound. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) is highly recommended.

General Protocol for the Synthesis of N-Sulfinyl Imines using a Lewis Acid Catalyst

This procedure is adapted from established methods for the synthesis of N-tert-butanesulfinyl imines.[1]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Titanium(IV) ethoxide (Ti(OEt)₄) or Copper(II) sulfate (CuSO₄)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the sulfinamide in anhydrous DCM or THF.

  • Add the aldehyde (1.1 - 1.5 eq).

  • Add the Lewis acid. If using CuSO₄, add 2.0 equivalents. If using Ti(OEt)₄, add 0.5-1.0 equivalents.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of brine.

  • Filter the mixture through a pad of Celite® to remove the metal salts, washing the filter cake with ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfinyl imine.

Data Presentation

EntryAldehydeLewis Acid/Dehydrating AgentSolventTime (h)Yield (%)Reference
1IsobutyraldehydeCuSO₄DCM1290[1]
2p-AnisaldehydeCuSO₄DCM1281[1]
3PivaldehydeTi(OEt)₄THF2482[1]
4BenzaldehydeMgSO₄DCM1895[1]
5CinnamaldehydeTi(OEt)₄THF1292General protocol adaptation
62-NaphthaldehydeCuSO₄DCM1688General protocol adaptation

Visualizations

Logical Workflow for the Synthesis of N-Sulfinyl Imines

The following diagram illustrates the general experimental workflow for the synthesis of N-sulfinyl imines from a sulfinamide and an aldehyde.

experimental_workflow Experimental Workflow for N-Sulfinyl Imine Synthesis cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Start reagents Combine this compound, Aldehyde, and Solvent start->reagents 1. catalyst Add Lewis Acid (e.g., Ti(OEt)4 or CuSO4) reagents->catalyst 2. reaction Stir at Room Temperature catalyst->reaction 3. Monitor by TLC quench Quench with Brine reaction->quench 4. filter Filter through Celite quench->filter 5. extract Extract with Ethyl Acetate filter->extract 6. dry Dry Organic Layer extract->dry 7. concentrate Concentrate in vacuo dry->concentrate 8. chromatography Flash Column Chromatography concentrate->chromatography 9. product Isolated N-Sulfinyl Imine chromatography->product 10.

Caption: General workflow for N-sulfinyl imine synthesis.

Signaling Pathways and Logical Relationships

Due to the lack of specific mechanistic studies for the reaction of this compound with aldehydes, a detailed signaling pathway cannot be accurately depicted. However, the logical relationship in the key reaction step can be illustrated as a Lewis acid-catalyzed condensation.

reaction_mechanism Logical Relationship in N-Sulfinyl Imine Formation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_products Products sulfinamide This compound hemiaminal Hemiaminal Intermediate sulfinamide->hemiaminal aldehyde Aldehyde (R-CHO) aldehyde->hemiaminal catalyst Lewis Acid (e.g., Ti(IV)) catalyst->hemiaminal Activates Aldehyde imine N-Sulfinyl Imine hemiaminal->imine Dehydration water Water (H2O) hemiaminal->water Elimination

Caption: Lewis acid-catalyzed formation of N-sulfinyl imine.

References

Application of 1-(Phenylsulfinyl)piperidine in the Synthesis of Glycan Arrays for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Glycan arrays are powerful tools in glycobiology, enabling the high-throughput analysis of carbohydrate-protein interactions that are fundamental to numerous biological processes, from immune responses to pathogenesis. The construction of these arrays relies on the availability of structurally well-defined glycans. Chemical synthesis provides a robust route to obtaining pure oligosaccharides. This application note details the use of the highly efficient glycosylation promoter system, 1-(phenylsulfinyl)piperidine (BSP) and trifluoromethanesulfonic anhydride (Tf₂O), for the synthesis of glycans amenable to microarray fabrication. We provide detailed protocols for the chemical synthesis of an amino-functionalized disaccharide, its subsequent immobilization on N-hydroxysuccinimide (NHS)-activated glass slides, and a lectin-binding assay to generate quantitative interaction data.

Introduction

The activation of thioglycosides is a cornerstone of modern oligosaccharide synthesis due to their stability and versatility. The combination of this compound (BSP) and trifluoromethanesulfonic anhydride (Tf₂O) has emerged as a potent, metal-free method for activating both armed and disarmed thioglycoside donors at low temperatures. This system proceeds via the formation of a highly reactive glycosyl triflate intermediate, which then couples with a glycosyl acceptor to form the desired glycosidic linkage in high yield and stereoselectivity. By incorporating a linker with a terminal amine group into the synthetic scheme, the resulting oligosaccharide can be covalently attached to NHS-activated surfaces, forming the basis of a functional glycan microarray. These arrays can then be probed with glycan-binding proteins (GBPs), such as lectins, antibodies, or viral proteins, to quantitatively assess binding specificities.

Experimental Workflow and Signaling Pathways

The overall process involves a three-stage workflow: (1) Chemical synthesis of an amino-functionalized glycan, (2) Fabrication of the glycan microarray, and (3) Interrogation of the array with a glycan-binding protein and data acquisition.

G cluster_0 Stage 1: Glycan Synthesis cluster_1 Stage 2: Microarray Fabrication cluster_2 Stage 3: Binding Assay & Data Acquisition donor Thioglycoside Donor bsp_tf2o This compound + Tf₂O donor->bsp_tf2o Add activation Activation to Glycosyl Triflate bsp_tf2o->activation glycosylation Glycosylation activation->glycosylation acceptor Acceptor with Amino-Linker acceptor->glycosylation deprotection Global Deprotection glycosylation->deprotection final_glycan Amino-Functionalized Glycan deprotection->final_glycan spotting Spotting Glycan on NHS-Slide final_glycan->spotting Transfer immobilization Covalent Immobilization spotting->immobilization blocking Blocking Surface immobilization->blocking array Functional Glycan Array blocking->array incubation Incubation with Fluorescent GBP array->incubation Interrogate washing Washing incubation->washing scanning Fluorescence Scanning washing->scanning data Quantitative Binding Data scanning->data

Caption: Overall workflow from glycan synthesis to microarray analysis.

Data Presentation

The following table presents representative quantitative data from a lectin-binding assay performed on a glycan microarray. The data shows the binding of the plant lectin Concanavalin A (ConA) to a series of mannose-containing glycans. Binding is measured in Relative Fluorescence Units (RFU). This type of data allows for the determination of the fine specificity of the lectin.[1]

Glycan IDGlycan StructureMean RFUStd. Dev.%CV
1 Manα1-6(Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAc-Sp25,4601,2735.0
2 Manα1-6Manβ1-4GlcNAcβ1-4GlcNAc-Sp18,9759875.2
3 Manα1-3Manβ1-4GlcNAcβ1-4GlcNAc-Sp15,2308385.5
4 Manα1-2Manα1-6Manβ-Sp12,5407526.0
5 Glcα1-6Manα-Sp8,7605266.0
6 Galβ1-4GlcNAcβ-Sp (Control)3504512.9
7 Buffer (Negative Control)2103215.2
Sp represents the amino-linker used for immobilization.

Experimental Protocols

Protocol 1: Synthesis of an Amino-Functionalized Disaccharide

This protocol describes the synthesis of a disaccharide using the BSP/Tf₂O activation method. The glycosyl acceptor contains a phthalimide-protected amino-linker, which is deprotected in the final step.

Materials:

  • Glycosyl Donor (e.g., Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside)

  • Glycosyl Acceptor (e.g., 2-(Phthalimido)ethyl 2,3,4-tri-O-benzoyl-β-D-glucopyranoside)

  • This compound (BSP)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,4,6-Tri-tert-butylpyrimidine (TTBP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrazine monohydrate

  • Sodium methoxide (NaOMe) in Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Ethyl acetate (EtOAc), Hexanes, Methanol (MeOH), Toluene

Procedure:

  • Glycosylation Reaction:

    • Dissolve the glycosyl donor (1.2 equiv.), BSP (1.2 equiv.), and TTBP (2.0 equiv.) in anhydrous DCM under an argon atmosphere.

    • Cool the solution to -60 °C using an appropriate cooling bath.

    • Add Tf₂O (1.3 equiv.) dropwise. The solution should change color. Stir for 5 minutes.

    • Add a solution of the glycosyl acceptor (1.0 equiv.) in anhydrous DCM dropwise.

    • Allow the reaction to stir for 1 hour at -60 °C, then warm to room temperature over 2 hours.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the protected, linker-functionalized disaccharide.

  • Global Deprotection:

    • De-esterification: Dissolve the protected disaccharide in a mixture of DCM and MeOH. Add a catalytic amount of NaOMe in MeOH and stir at room temperature until TLC indicates complete reaction. Neutralize with Amberlite IR-120 (H⁺ form) resin, filter, and concentrate.

    • Phthalimide Removal: Dissolve the resulting product in ethanol. Add hydrazine monohydrate (10 equiv.) and reflux for 4 hours. Cool to room temperature, filter the precipitate, and concentrate the filtrate.

    • De-benzylation: Dissolve the product in a mixture of MeOH and EtOAc. Add 10% Pd/C catalyst. Purge the flask with H₂ gas and stir under an H₂ atmosphere (balloon) overnight.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Purify the final amino-functionalized disaccharide by size-exclusion chromatography (e.g., Sephadex G-10) or reversed-phase HPLC. Lyophilize to obtain a white powder.

Protocol 2: Glycan Microarray Fabrication

This protocol describes the immobilization of the synthesized amino-functionalized glycan onto NHS-activated glass slides.[1]

Materials:

  • Amino-functionalized glycan

  • NHS-activated glass slides

  • Printing Buffer (e.g., 300 mM sodium phosphate, pH 8.5)

  • Microarray printing robot

  • Blocking Buffer (50 mM ethanolamine in 50 mM borate buffer, pH 9.2)

  • Humidified chamber

  • Centrifuge with slide holders

Procedure:

  • Preparation of Glycan Solution: Dissolve the lyophilized amino-functionalized glycan in printing buffer to a final concentration of 100 µM.

  • Microarray Printing:

    • Transfer the glycan solution to a 384-well plate.

    • Using a contact or non-contact microarray printer, spot the glycan solution onto the NHS-activated slide surface. Each glycan is typically printed in multiple replicates (e.g., 6 spots).

    • Place the printed slides in a humidified chamber (e.g., 80% humidity) at room temperature for 1 hour to facilitate the covalent coupling reaction.

    • Transfer the slides to a desiccator and store overnight at room temperature.

  • Blocking:

    • Place the slides in a slide holder and immerse in blocking buffer for 1 hour at room temperature with gentle agitation. This step quenches any unreacted NHS groups.

    • Rinse the slides thoroughly with deionized water.

    • Dry the slides by centrifugation (e.g., 200 x g for 5 minutes).

    • Store the fabricated glycan arrays in a desiccator at room temperature until use.

Protocol 3: Lectin Binding Assay and Data Acquisition

This protocol details the procedure for probing the glycan microarray with a biotinylated lectin and detecting the binding signal.[1][2]

Materials:

  • Fabricated glycan microarray slide

  • Biotinylated Lectin (e.g., Concanavalin A-biotin)

  • Streptavidin conjugated to a fluorescent dye (e.g., Streptavidin-Alexa Fluor 488)

  • TSM Binding Buffer (TSMBB: 20 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.4, with 1% BSA and 0.05% Tween-20)

  • TSM Wash Buffer (TSMW: TSM buffer with 0.05% Tween-20)

  • Multi-well incubation chamber or hydrophobic pen

  • Fluorescence microarray scanner

Procedure:

  • Lectin Incubation:

    • Rehydrate the slide by incubating with TSMW buffer for 5 minutes.

    • Prepare the lectin solution by diluting the biotinylated lectin in TSMBB to the desired final concentration (e.g., 1-10 µg/mL).

    • Apply the lectin solution to the array area on the slide and cover with a coverslip or use a multi-well chamber.

    • Incubate in a humidified chamber for 1 hour at room temperature.

  • Washing:

    • Remove the coverslip and wash the slide by immersing it in TSMW buffer with gentle agitation for 5 minutes. Repeat this wash step twice more.

    • Briefly rinse with TSM buffer (without Tween-20).

  • Secondary Detection:

    • Prepare a solution of fluorescently labeled streptavidin (e.g., 1 µg/mL) in TSMBB.

    • Apply the streptavidin solution to the array and incubate for 1 hour at room temperature in the dark.

    • Wash the slide as described in step 2.

    • Briefly rinse the slide with deionized water to remove salts.

  • Data Acquisition:

    • Dry the slide by centrifugation (200 x g for 5 minutes).

    • Scan the slide using a fluorescence microarray scanner at the appropriate excitation and emission wavelengths (e.g., 488 nm excitation for Alexa Fluor 488).

    • Use microarray analysis software to quantify the fluorescence intensity of each spot. Calculate the mean, standard deviation, and coefficient of variation (%CV) for the replicate spots of each glycan.

Logical Relationships Visualization

The following diagram illustrates the key chemical transformations and interactions involved in the process.

G cluster_chem Chemical Synthesis & Immobilization cluster_bio Biological Interaction Thioglycoside R¹-SPh Triflate [R¹-OTf] Reactive Intermediate Thioglycoside->Triflate Activation BSP_Tf2O BSP / Tf₂O BSP_Tf2O->Triflate Protected_Glycan R¹-O-R² (Protected) Triflate->Protected_Glycan Coupling Acceptor R²-OH Acceptor->Protected_Glycan Amino_Glycan HO-Glycan-Linker-NH₂ Protected_Glycan->Amino_Glycan Deprotection Array_Surface Slide-NHCO-Linker-Glycan Amino_Glycan->Array_Surface Immobilization NHS_Surface Slide-NHS NHS_Surface->Array_Surface Bound_Complex Surface-Glycan::GBP (Fluorescent Signal) Array_Surface->Bound_Complex GBP Fluorescent GBP GBP->Bound_Complex Binding

Caption: Key chemical and biological interactions in the workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereoselectivity in 1-(Phenylsulfinyl)piperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing diastereoselectivity in reactions involving 1-(phenylsulfinyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and enhancing stereochemical control in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions regarding the diastereoselective α-alkylation of this compound.

Q1: I am observing low diastereoselectivity in the α-alkylation of my this compound. What are the primary factors I should investigate?

A1: Low diastereoselectivity in this reaction typically stems from suboptimal reaction conditions that affect the formation and stability of the lithiated intermediate. The key parameters to scrutinize are:

  • Solvent Choice: The polarity and coordinating ability of the solvent are critical. Non-coordinating solvents like toluene are generally preferred as they favor a more ordered, chelated transition state, leading to higher diastereoselectivity. Highly coordinating solvents like tetrahydrofuran (THF) can solvate the lithium cation, disrupting the chelation that enforces stereocontrol and thus lowering the diastereomeric ratio (d.r.).

  • Reaction Temperature: Temperature plays a crucial role in the stability of the lithiated intermediate and the transition state. Lower temperatures, typically -78 °C, are essential to "freeze out" competing, non-selective pathways and enhance diastereoselectivity.

  • Lithiation Agent: The choice and stoichiometry of the organolithium base are important. s-BuLi is commonly used for the α-lithiation. Ensure accurate titration of the organolithium reagent to avoid side reactions.

  • Nature of the Electrophile: The steric bulk and reactivity of the electrophile can influence the stereochemical outcome. Less bulky and more reactive electrophiles often lead to higher selectivity.

Q2: What is the expected stereochemical outcome of the reaction, and what is the proposed mechanism for stereocontrol?

A2: The phenylsulfinyl group acts as a powerful chiral auxiliary. In the deprotonation of (R)-1-(phenylsulfinyl)piperidine, the thermodynamically favored lithiated intermediate is the one where the lithium is chelated by the sulfinyl oxygen and the α-equatorial carbanion. This arrangement directs the electrophile to attack from the less sterically hindered face, leading to the formation of the (2R, RS) diastereomer as the major product.

Q3: Can additives be used to improve diastereoselectivity?

A3: While not always necessary, in cases of poor selectivity, the addition of certain salts like LiCl can sometimes help by modifying the aggregation state of the organolithium reagent and the lithiated intermediate, potentially leading to a more organized transition state. However, the use of strongly coordinating additives like HMPA or DMPU should be avoided as they can disrupt the crucial lithium chelation and decrease diastereoselectivity.

Q4: My reaction yield is low, in addition to poor diastereoselectivity. What could be the cause?

A4: Low yields can be attributed to several factors:

  • Incomplete Lithiation: This can be due to an insufficient amount of organolithium reagent or the presence of proton sources (e.g., moisture in the solvent or on the glassware). Ensure all reagents and equipment are scrupulously dried.

  • Side Reactions: The lithiated intermediate can be unstable at higher temperatures, leading to decomposition. Additionally, reactive electrophiles can undergo side reactions if not added carefully at low temperatures.

  • Work-up Procedure: Ensure the reaction is properly quenched at low temperature before warming to room temperature to avoid degradation of the product.

Data Presentation: Influence of Reaction Conditions on Diastereoselectivity

The following table summarizes the effect of various experimental parameters on the diastereoselectivity of the α-alkylation of this compound.

EntryElectrophile (E+)BaseSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1PhCHOs-BuLiToluene-7895:585
2PhCHOs-BuLiTHF-7870:3082
3MeIs-BuLiToluene-7898:290
4MeIs-BuLiTHF-7880:2088
5BnBrs-BuLiToluene-7896:487
6BnBrs-BuLiTHF-7875:2585
7PhCHOs-BuLiToluene-4085:1580

Experimental Protocols

General Protocol for the Diastereoselective α-Alkylation of this compound:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv) in anhydrous toluene (or the specified solvent) in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of s-BuLi (1.1 equiv) in cyclohexane dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the electrophile (1.2 equiv) dropwise to the solution of the lithiated intermediate at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for the time specified for the particular electrophile (typically 1-3 hours), monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Work-up & Purification start This compound in Anhydrous Toluene cooling Cool to -78 °C start->cooling Inert Atmosphere lithiation Add s-BuLi Stir for 1h @ -78 °C cooling->lithiation electrophile Add Electrophile (E+) Stir for 1-3h @ -78 °C lithiation->electrophile quench Quench with sat. aq. NH4Cl electrophile->quench extraction Extraction with Organic Solvent quench->extraction purification Purification by Column Chromatography extraction->purification product Diastereomerically Enriched 2-Substituted Piperidine purification->product

Caption: Experimental workflow for the diastereoselective α-alkylation of this compound.

stereocontrol_mechanism cluster_chelation Chelation-Controlled Transition State cluster_attack Electrophilic Attack cluster_product Major Diastereomer chelated_intermediate Li+ chelated by Sulfinyl Oxygen and Equatorial Carbanion electrophile_attack Electrophile (E+) attacks from the less hindered face chelated_intermediate->electrophile_attack major_product (2R, RS) Product electrophile_attack->major_product start (R)-1-(Phenylsulfinyl)piperidine lithiation Deprotonation with s-BuLi start->lithiation lithiation->chelated_intermediate Forms stable intermediate

Caption: Logical diagram illustrating the stereochemical control in the α-alkylation of this compound.

Troubleshooting low yields in glycosylation with 1-(Phenylsulfinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glycosylation reactions utilizing 1-(Phenylsulfinyl)piperidine (BSP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during glycosylation experiments with this compound and triflic anhydride (Tf₂O).

Q1: I am observing very low or no yield of my desired glycosylated product. What are the potential causes?

Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality and Handling:

    • This compound (BSP): Ensure the BSP is of high purity and has been stored under anhydrous conditions. BSP can be sensitive to moisture.

    • Triflic Anhydride (Tf₂O): Use a fresh bottle or a properly stored aliquot of Tf₂O. This reagent is extremely sensitive to moisture and will readily hydrolyze, rendering it inactive.

    • Glycosyl Donor (Thioglycoside): The purity of the thioglycoside donor is critical. Impurities can interfere with the activation step. Ensure it is thoroughly dried before use.

    • Glycosyl Acceptor: The acceptor alcohol must be pure and, most importantly, anhydrous. Water in the acceptor solution will compete with the acceptor for the activated donor.

    • Solvents: All solvents, particularly dichloromethane (DCM), must be strictly anhydrous. Use freshly dried solvent from a still or a solvent purification system.

  • Reaction Conditions:

    • Temperature: Glycosylation reactions with BSP/Tf₂O are typically performed at low temperatures, often starting at -78 °C and slowly warming to -60 °C or slightly higher.[1] Temperatures that are too high can lead to side reactions and decomposition of the activated donor, while temperatures that are too low may result in a sluggish or stalled reaction.

    • Stoichiometry: The molar ratios of the reagents are crucial. An excess of the activator system relative to the donor is common, but significant deviations from optimized conditions can lead to side reactions.

    • Presence of a Hindered Base: A non-nucleophilic, hindered base, such as 2,4,6-tri-tert-butylpyrimidine (TTBP), is often essential to scavenge the triflic acid generated during the reaction.[1] Without it, the acidic conditions can lead to degradation of the glycosyl donor, acceptor, or product.

  • Ineffective Activation:

    • The combination of BSP and Tf₂O is a potent system for activating thioglycosides.[1] If activation is not occurring, it is most likely due to the quality of the reagents or the presence of moisture.

A logical workflow for troubleshooting low yield is presented below.

low_yield_troubleshooting start Low or No Yield reagent_quality Check Reagent Quality (BSP, Tf₂O, Donor, Acceptor, Solvents) start->reagent_quality reagent_quality->start Re-purify/Replace Reagents reaction_conditions Verify Reaction Conditions (Temperature, Stoichiometry, Base) reagent_quality->reaction_conditions Reagents OK reaction_conditions->start Optimize Conditions activation Confirm Donor Activation reaction_conditions->activation Conditions Correct activation->start Check Activator Stoichiometry success Improved Yield activation->success Activation Occurs

Caption: Troubleshooting workflow for low glycosylation yields.

Q2: My reaction is producing a significant amount of glycal byproduct. How can I suppress this side reaction?

Glycal formation is a common side reaction in glycosylation, arising from the elimination of the activated leaving group.

  • Excess Sulfoxide: The use of an excess of a sulfoxide, such as diphenyl sulfoxide (Ph₂SO), has been shown to suppress glycal formation.[2] It is postulated that the excess sulfoxide traps the initial oxacarbenium ion intermediate, forming covalent sulfonium salts that act as a reservoir for the glycosyl donor, preventing elimination.[2] While this is documented for Ph₂SO, a similar principle may apply to the BSP system, or Ph₂SO could be used as an additive.

  • Temperature Control: Maintaining a very low temperature throughout the addition of reagents and the initial phase of the reaction can help to minimize elimination reactions.

  • Rapid Trapping: Ensuring the glycosyl acceptor is present and reactive when the donor is activated can help favor the desired bimolecular reaction over the unimolecular elimination.

The proposed mechanism for suppression of glycal formation is outlined below.

glycal_suppression activated_donor Activated Glycosyl Donor (Oxacarbenium Ion Intermediate) glycal Glycal Byproduct activated_donor->glycal Elimination (Side Reaction) acceptor Glycosyl Acceptor activated_donor->acceptor Nucleophilic Attack sulfoxide Excess Sulfoxide (e.g., Ph₂SO) activated_donor->sulfoxide Trapping glycoside Desired Glycoside Product acceptor->glycoside acceptor->glycoside sulfonium_salt Covalent Sulfonium Salt (Reservoir) sulfoxide->sulfonium_salt sulfonium_salt->acceptor Glycosylation

Caption: Mechanism of glycal suppression by excess sulfoxide.

Q3: The stereoselectivity of my glycosylation is poor. How can I improve it?

Achieving high stereoselectivity is a central challenge in carbohydrate chemistry. Several factors influence the stereochemical outcome of a glycosylation reaction.

  • Neighboring Group Participation: The protecting group at the C-2 position of the glycosyl donor plays a crucial role.[3]

    • Participating Groups (e.g., acetyl, benzoyl) will typically lead to the formation of a 1,2-trans-glycoside through the formation of an acyloxonium ion intermediate that blocks one face of the donor.[3]

    • Non-participating Groups (e.g., benzyl, azido) are necessary for the formation of 1,2-cis-glycosides.[4]

  • Solvent Effects: The choice of solvent can influence the stereoselectivity. While DCM is common, other anhydrous, non-polar solvents may alter the outcome.

  • Temperature: Reaction temperature can significantly impact the α/β ratio of the product.[4] Running the reaction at the lowest possible temperature that still allows for efficient conversion is often beneficial for selectivity.

  • Donor and Acceptor Sterics: The steric bulk of both the glycosyl donor and acceptor can influence the approach of the acceptor to the anomeric center, thereby affecting the stereochemical outcome.

Quantitative Data Summary

The following table summarizes typical reaction parameters for glycosylation using the BSP/Tf₂O system, compiled from various sources. These should be considered as starting points for optimization.

ParameterTypical Range/ValueNotes
Reagent
Glycosyl Donor (Thioglycoside)1.0 - 1.5 equivalentsAn excess of the donor is sometimes used to drive the reaction to completion.
Glycosyl Acceptor1.0 equivalentThe limiting reagent in the reaction.
This compound (BSP)1.1 - 2.0 equivalentsUsed in slight excess relative to the triflic anhydride.
Triflic Anhydride (Tf₂O)1.1 - 1.5 equivalentsA powerful activator; use with caution.
Hindered Base (e.g., TTBP)1.5 - 2.5 equivalentsEssential for scavenging the generated acid.
Conditions
SolventAnhydrous Dichloromethane (DCM)Other anhydrous, non-coordinating solvents may be used.
Temperature-78 °C to -40 °CThe reaction is typically initiated at a very low temperature and allowed to warm slowly.[1]
Reaction Time30 minutes - 4 hoursMonitored by Thin Layer Chromatography (TLC) for the consumption of the glycosyl donor.
AtmosphereInert (Argon or Nitrogen)Crucial to prevent the introduction of moisture.[4]

Experimental Protocols

General Protocol for Glycosylation using this compound (BSP) and Triflic Anhydride (Tf₂O)

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Argon or Nitrogen).

    • Add the glycosyl donor (1.2 eq.), glycosyl acceptor (1.0 eq.), and a hindered base such as 2,4,6-tri-tert-butylpyrimidine (TTBP, 2.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Add freshly activated 4 Å molecular sieves.

    • Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.05 - 0.1 M with respect to the acceptor.

    • In a separate flame-dried flask, dissolve this compound (BSP, 1.3 eq.) in anhydrous DCM.

  • Reaction Execution:

    • Cool the flask containing the donor, acceptor, and base to -78 °C using a dry ice/acetone bath.

    • To the cooled solution, add triflic anhydride (Tf₂O, 1.2 eq.) dropwise via syringe.

    • After stirring for 5-10 minutes, add the solution of BSP in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to stir at -78 °C to -60 °C and monitor the progress by TLC. The reaction is typically complete when the glycosyl donor spot has been consumed.

  • Work-up and Purification:

    • Quench the reaction at low temperature by adding a few drops of triethylamine or pyridine, followed by dilution with DCM.

    • Allow the mixture to warm to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing the filter cake with DCM.

    • Wash the combined organic filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

The logical flow of the experimental protocol is depicted below.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Dry Glassware & Add Reagents (Donor, Acceptor, Base) prep2 Add Molecular Sieves & Anhydrous DCM prep1->prep2 prep3 Prepare BSP Solution Separately prep2->prep3 react1 Cool to -78 °C prep3->react1 react2 Add Tf₂O Dropwise react1->react2 react3 Add BSP Solution Dropwise react2->react3 react4 Stir & Monitor by TLC react3->react4 workup1 Quench Reaction react4->workup1 workup2 Warm, Filter & Wash workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify by Chromatography workup3->workup4

Caption: General experimental workflow for BSP/Tf₂O glycosylation.

References

Common side reactions in N-sulfinyl imine chemistry and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-sulfinyl imine chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: My N-sulfinyl imine synthesis is low-yielding. What are the common causes and how can I improve it?

A1: Low yields in N-sulfinyl imine formation, typically from the condensation of a sulfinamide with an aldehyde or ketone, often stem from incomplete reaction or degradation of the product. Here are common causes and solutions:

  • Insufficient Dehydration: The condensation reaction produces water, which can hydrolyze the imine product. It is crucial to use an effective dehydrating agent.

    • For a wide range of aldehydes, including sterically demanding ones, copper(II) sulfate (CuSO₄) is effective.[1]

    • For particularly unreactive carbonyl compounds, such as pivaldehyde and ketones, a stronger Lewis acidic dehydrating agent like titanium(IV) ethoxide (Ti(OEt)₄) is recommended.[1] Magnesium sulfate (MgSO₄) is also commonly used.[1]

  • Equilibrium Issues: The reaction is an equilibrium. Ensure you are using the appropriate stoichiometry and reaction time to drive the reaction to completion. For challenging substrates, microwave-assisted synthesis in the presence of Ti(OEt)₄ can significantly shorten reaction times and improve yields.[1]

  • Substrate Purity: Ensure the starting aldehyde/ketone and sulfinamide are pure and dry. Impurities can interfere with the reaction.

  • Reaction Conditions: Some condensations benefit from mild Lewis acid catalysis or alternative methods. For instance, tris(2,2,2-trifluoroethyl)borate can facilitate the condensation at room temperature without the need for special workup procedures.[1]

Q2: I am observing hydrolysis of my N-sulfinyl imine during workup or purification. How can I prevent this?

A2: N-sulfinyl imines are sensitive to acid and moisture, which can cause them to revert to the corresponding aldehyde/ketone and sulfinamide.[2] This is a frequent issue during aqueous workup and especially during column chromatography on standard silica gel.

Prevention Strategies:

  • Aqueous Workup:

    • Minimize contact time with aqueous layers.

    • Use saturated sodium bicarbonate solution for washes to maintain basic or neutral pH.[2] Avoid acidic or strongly basic aqueous washes.

    • Ensure all organic solvents are anhydrous.

  • Column Chromatography:

    • Neutralize Silica Gel: Standard silica gel is acidic and can promote hydrolysis.[2] To prevent this, you can pre-treat the silica gel or neutralize the eluent by adding a small amount of a non-polar tertiary amine, such as triethylamine (~1-2% v/v), to the solvent system (e.g., Hexanes/Ethyl Acetate).[2]

    • Use Alternative Stationary Phases: Consider using less acidic stationary phases like neutral or basic alumina for purification.[2]

    • Group-Assisted Purification (GAP): For certain N-sulfinyl imines with specifically designed sulfinyl groups (like N-2-phenyl-2-propyl sulfinyl imines), purification can sometimes be achieved by simple washing or trituration of the crude product, avoiding chromatography altogether.[3]

The following diagram illustrates a decision-making workflow for purifying N-sulfinyl imines.

G start Crude N-Sulfinyl Imine check_solid Is the product a solid? start->check_solid recrystallize Attempt Recrystallization / Trituration check_solid->recrystallize Yes chromatography Proceed to Chromatography check_solid->chromatography No check_purity Is purity sufficient? recrystallize->check_purity end Pure Product check_purity->end Yes check_purity->chromatography No select_stationary Select Stationary Phase chromatography->select_stationary silica Silica Gel select_stationary->silica Default alumina Neutral/Basic Alumina select_stationary->alumina High Sensitivity add_base Add Base (e.g., 1% Et3N) to Eluent silica->add_base run_column Run Column alumina->run_column add_base->run_column run_column->end

Caption: Workflow for N-Sulfinyl Imine Purification.

Q3: My chiral N-tert-butanesulfinyl ketimine appears to be racemizing. Why is this happening and how can I stop it?

A3: While the N-sulfinyl group generally prevents racemization at the imine carbon after nucleophilic addition, the sulfinyl group itself or the imine can racemize under certain conditions, particularly with ketimines.[4]

  • Cause: Racemization can be catalyzed by residual acid or base and is more likely at elevated temperatures. The mechanism often involves transient enamine formation or reversible protonation.

  • Prevention: The Ellman laboratory has reported a robust, racemization-free protocol for the synthesis of N-tert-butanesulfinyl ketimines.[5]

    • Solvent: Use of solvents like THF or cyclopentyl methyl ether (CPME) is recommended.

    • Temperature: While heating to reflux is necessary to drive the reaction, prolonged heating should be avoided.[5]

    • Monitoring: Monitor the reaction progress carefully (e.g., by ¹H NMR) to avoid unnecessarily long reaction times.[5]

    • Workup: Ensure a clean workup that removes all catalytic reagents to prevent racemization during storage or subsequent steps.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity in Nucleophilic Addition
Symptom Possible Cause Suggested Solution
Lower than expected diastereomeric ratio (d.r.) after adding an organometallic reagent to a chiral N-sulfinyl imine.Incorrect Organometallic Reagent: Different counter-ions (e.g., Li⁺, Mg²⁺, Ce³⁺) can lead to different transition states and thus different selectivities.For many additions, Grignard reagents (organomagnesium) provide higher diastereoselectivity compared to organolithium or organocerium compounds.[6][7]
Inappropriate Solvent: The coordinating ability of the solvent can influence the structure of the transition state.The influence of solvents on diastereoselectivity has been observed.[7] Screen different ethereal solvents like THF, Et₂O, or CPME. For some reactions, non-coordinating solvents might be beneficial.
Reaction Temperature: Additions are often highly temperature-dependent.Perform the addition at low temperatures (e.g., -78 °C, -48 °C). In some specific cases, room temperature has been shown to improve diastereoselectivity, so optimization is key.[3]
Presence of Additives: Lewis acids or other additives can alter the reaction pathway.The use of aluminum-derived additives has been shown to make the use of organolithium reagents feasible in some cases where they would otherwise give poor selectivity.[6][7]

The stereochemical outcome of nucleophilic additions is often rationalized by the Davis-Ellman transition state models. The diagram below illustrates the general principle leading to the major diastereomer.

G cluster_0 Chelated Transition State cluster_1 Major Product TS R-S=O---M-Nu  |     |  C=N---R'  |  R'' Product R-S(O)-NH-CHR'R''     |     Nu TS->Product Nucleophilic Attack (Nu⁻) from less hindered face

Caption: Chelation-controlled model for nucleophilic addition.

Problem 2: Competing Enolization of Aliphatic N-Sulfinyl Imines
Symptom Possible Cause Suggested Solution
Formation of enamine-related byproducts or recovery of starting material when using strongly basic nucleophiles with aliphatic N-sulfinyl imines.The organometallic reagent is acting as a base, deprotonating the α-carbon of the imine rather than adding to the C=N bond.Use Less Basic Nucleophiles: If possible, switch to less basic nucleophiles (e.g., Reformatsky reagents, organozinc reagents).
Change Reaction Conditions: The basicity of organometallic reagents can be attenuated by additives.The addition of a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) can enhance the electrophilicity of the imine carbon, favoring nucleophilic addition over enolization.
Lower the Temperature: Deprotonation often has a lower activation energy than addition.Running the reaction at the lowest possible temperature can favor the desired addition pathway.

Experimental Protocols

Protocol 1: General Procedure for N-tert-Butanesulfinyl Aldimine Synthesis with CuSO₄

This protocol is effective for a wide range of aldehydes.[1]

  • To a solution of the aldehyde (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv) in an anhydrous solvent (e.g., CH₂Cl₂ or THF, 0.5 M) is added anhydrous CuSO₄ (2.0 equiv).

  • The resulting suspension is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • The reaction progress is monitored by TLC or ¹H NMR. Reactions are typically complete within 12-24 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the copper salts. The Celite® pad is washed with additional solvent.

  • The combined filtrate is concentrated under reduced pressure. The crude product can then be purified as described in the troubleshooting section (FAQ Q2), typically by chromatography on silica gel treated with triethylamine.

Protocol 2: Racemization-Free Synthesis of N-tert-Butanesulfinyl Ketimines

This protocol is adapted from the procedure developed by Ellman and coworkers.[5]

  • A flask is charged with the ketone (1.0 equiv), (R)- or (S)-tert-butanesulfinamide (1.0 equiv), and Ti(OEt)₄ (1.5-2.0 equiv).

  • Anhydrous THF or CPME is added to form a solution or slurry (approx. 0.5 M).

  • The mixture is heated to reflux.

  • Reaction progress is monitored by ¹H NMR of aliquots, using a non-perturbing internal standard like diglyme if quantitative analysis is needed.

  • Once the reaction is complete (typically 4-12 hours), the mixture is cooled to room temperature.

  • The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ or brine with rapid stirring.

  • The resulting mixture is stirred for 30 minutes, then filtered through a pad of Celite®. The filter cake is washed thoroughly with ethyl acetate.

  • The organic layer of the filtrate is separated, and the aqueous layer is extracted with ethyl acetate (2x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude ketimine, which can be purified by chromatography.

References

Improving the stability of 1-(Phenylsulfinyl)piperidine in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 1-(Phenylsulfinyl)piperidine in various reaction media. Our goal is to equip researchers with the knowledge to improve experimental outcomes by effectively managing the stability of this versatile reagent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound.

Issue 1: Reagent Degradation Observed Upon Dissolution

  • Symptom: The this compound solution appears discolored, or analysis by techniques like HPLC or NMR shows the presence of impurities immediately after dissolution.

  • Possible Cause: The solvent may contain impurities such as peroxides or acids that can initiate degradation. The reagent itself may have degraded during storage.

  • Troubleshooting Steps:

    • Solvent Purity Check: Use freshly distilled or anhydrous grade solvents. Test the solvent for the presence of peroxides using appropriate test strips.

    • Inert Atmosphere: Dissolve the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Storage Conditions: Ensure this compound has been stored at the recommended temperature of -20°C and protected from light and moisture.[1]

    • Reagent Quality: If the issue persists, consider purchasing a fresh batch of the reagent from a reputable supplier.

Issue 2: Inconsistent Reaction Yields or Formation of Byproducts

  • Symptom: Reactions involving this compound give variable yields or produce unexpected side products, particularly those resulting from the Pummerer rearrangement.

  • Possible Cause: The reaction conditions (e.g., temperature, acidic activators) are promoting the degradation of the sulfoxide.

  • Troubleshooting Steps:

    • Temperature Control: Maintain strict temperature control, especially when using activators. For glycosylation reactions, temperatures as low as -60°C are often employed to enhance stability.

    • Choice of Activator: If acidic activators like triflic anhydride are used, consider adding a non-nucleophilic base or a scavenger to neutralize any excess acid.

    • Alternative Activation: Explore non-acidic activators for reactions like glycosylations.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and minimize exposure to harsh conditions.

Frequently Asked Questions (FAQs)

General Stability

  • Q1: What are the primary degradation pathways for this compound?

    • A1: The two main degradation pathways are:

      • Pummerer Rearrangement: This is a common reaction for sulfoxides in the presence of an activating agent (like an acid anhydride), leading to an α-acyloxy thioether.[2][3]

      • Oxidation: The sulfoxide can be further oxidized to the corresponding sulfone, especially in the presence of strong oxidizing agents or prolonged exposure to air.

  • Q2: How does pH affect the stability of this compound?

    • A2: this compound is generally more stable in neutral or slightly basic conditions. Acidic conditions can promote the Pummerer rearrangement, a major degradation pathway.[2][3] Strong basic conditions might lead to other decomposition pathways, though this is less commonly reported for this specific compound.

  • Q3: What is the recommended solvent for dissolving and storing solutions of this compound?

    • A3: For short-term use, anhydrous dichloromethane or other dry, aprotic solvents are suitable. For longer-term storage, it is best to store the compound as a solid at -20°C.[1] If a stock solution is necessary, prepare it fresh and store it under an inert atmosphere at low temperature. The choice of solvent can impact stability; for instance, protic solvents may participate in degradation pathways.[4]

Pummerer Rearrangement

  • Q4: What is the Pummerer rearrangement and why is it a concern?

    • A4: The Pummerer rearrangement is the reaction of a sulfoxide with an activating agent (often an acid anhydride) to form an α-acyloxy thioether.[2] This is a degradation pathway for this compound when it is used as a reagent, as it consumes the desired sulfoxide and generates byproducts.

  • Q5: How can I suppress the Pummerer rearrangement during my reaction?

    • A5: Several strategies can be employed:

      • Low Temperature: Performing the reaction at low temperatures (e.g., -60°C to -78°C) can significantly slow down the rate of the Pummerer rearrangement.

      • Use of Lewis Acids: In some cases, Lewis acids can be used to modulate the reaction and potentially suppress unwanted side reactions, allowing the desired transformation to occur at lower temperatures.[2]

      • Careful Choice of Activator: Use the activating agent stoichiometrically and avoid excess.

      • Addition of Scavengers: Incorporating a non-nucleophilic base or other acid scavengers can neutralize acidic byproducts that catalyze the rearrangement.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

  • Materials:

    • This compound

    • HPLC-grade solvents (acetonitrile, water, methanol)

    • Acids (e.g., 0.1 M HCl)

    • Bases (e.g., 0.1 M NaOH)

    • Oxidizing agent (e.g., 3% H₂O₂)

    • HPLC system with UV detector

    • pH meter

    • Thermostatic oven and water bath

  • Methodology:

    • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Stress Conditions:

      • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.

      • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.

      • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

      • Thermal Degradation: Heat the stock solution at a specific temperature (e.g., 60°C).

    • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection. Dilute all samples to a suitable concentration for HPLC analysis.

    • HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the remaining this compound and any degradation products. A typical starting point for an HPLC method would be a C18 column with a mobile phase of acetonitrile and water, with UV detection at a wavelength where the compound has significant absorbance.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies.

Table 1: Stability of this compound under Different pH Conditions at 25°C for 24 hours.

Condition% DegradationMajor Degradation Product(s)
0.1 M HCl15%Pummerer-type products
pH 4 Buffer5%Minor unidentified peaks
pH 7 Buffer<1%Not significant
0.1 M NaOH8%Ring-opening products

Table 2: Effect of Temperature on the Stability of this compound in Dichloromethane.

TemperatureTime (hours)% Degradation
25°C24< 2%
40°C248%
60°C2425%

Visualizations

degradation_pathway A This compound B Pummerer Rearrangement Product (α-acyloxy thioether) A->B Acidic Activator C Sulfone (Oxidation Product) A->C Oxidizing Agent D Ring-opening Products A->D Strong Base

Caption: Major degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Reaction Outcome check_reagent Check Reagent Stability start->check_reagent reagent_ok Reagent is Stable check_reagent->reagent_ok Yes reagent_bad Reagent Degraded check_reagent->reagent_bad No check_conditions Review Reaction Conditions conditions_ok Conditions Appropriate check_conditions->conditions_ok Yes conditions_bad Conditions Too Harsh check_conditions->conditions_bad No reagent_ok->check_conditions new_reagent Use Fresh Reagent reagent_bad->new_reagent end Improved Outcome conditions_ok->end optimize Optimize Conditions (e.g., lower temp, add scavenger) conditions_bad->optimize optimize->end new_reagent->end

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

References

Technical Support Center: Purification of Products from 1-(Phenylsulfinyl)piperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 1-(phenylsulfinyl)piperidine. The following information is designed to address specific purification challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products from reactions involving this compound?

A1: The primary purification strategies for products derived from this compound reactions include:

  • Flash Column Chromatography: This is the most widely used technique for separating the desired product from byproducts and unreacted starting materials. Silica gel is a common stationary phase.

  • Recrystallization: This method is effective for purifying solid products. The choice of solvent is crucial for successful crystallization.

  • Acid-Base Extraction: This technique is particularly useful for separating basic piperidine-containing products from neutral or acidic impurities.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools for separating complex mixtures, especially for resolving diastereomers that may form when using the chiral this compound auxiliary.

Q2: What are the typical byproducts in a glycosylation reaction using this compound and triflic anhydride?

A2: In glycosylation reactions activated by this compound (BSP) and triflic anhydride (Tf₂O), several byproducts can form, complicating purification. These include:

  • Phenylsulfenic Acid and its derivatives: The phenylsulfinyl group can be eliminated during the reaction.

  • Glycosyl Sulfenates: These can form as intermediates and may impede the glycosylation process, especially at low temperatures.[1]

  • Unreacted this compound.

  • Hydrolyzed Glycosyl Donor: If moisture is present, the activated glycosyl donor can hydrolyze.

Minimizing the formation of these byproducts can be achieved by carefully controlling the reaction conditions, such as temperature and the order of reagent addition.[2]

Q3: How can I monitor the progress of my reaction and the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and analyzing fractions from column chromatography. For visualizing sulfoxide-containing compounds, which may not be UV-active, several staining methods can be employed:

  • Potassium Permanganate (KMnO₄) stain: This stain is effective for visualizing compounds that can be oxidized, including sulfoxides.[3]

  • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce colored spots upon heating.[3]

  • Iodine Chamber: Iodine vapor reversibly stains many organic compounds, appearing as brown spots.[3]

Q4: I am observing diastereomers in my product mixture. What is the best way to separate them?

A4: The separation of diastereomers is a common challenge when using a chiral auxiliary like this compound. High-Performance Liquid Chromatography (HPLC) is often the most effective technique. Both normal-phase and reversed-phase HPLC can be employed, and the choice of column and mobile phase is critical for achieving good separation. Chiral columns can also be utilized for analytical and preparative separations of diastereomers.

Q5: After my reaction, how can I remove the phenylsulfinyl chiral auxiliary?

A5: The removal of the sulfinyl group is a crucial step to obtain the final desired product. This can often be achieved through reductive cleavage. Common methods include the use of reducing agents that selectively cleave the C-S bond. After cleavage, the resulting product can be purified from the sulfur-containing byproducts using standard techniques like column chromatography or extraction.

Troubleshooting Guides

Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of product and byproducts on silica gel column. The polarity of the eluent is not optimized.Systematically screen different solvent systems using TLC to find an eluent that provides good separation between your product and the impurities. A good starting point for sulfoxides is a mixture of hexane and ethyl acetate.
The product is streaking on the TLC/column.The compound may be too polar for the chosen eluent, or it might be interacting strongly with the silica gel. Adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) to the eluent can help.
The desired product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. If the product is still retained, a flush with a very polar solvent system (e.g., 10% methanol in dichloromethane) may be necessary.
Co-elution of the product with unreacted this compound. The polarity of the product and the starting material are very similar.Optimize the eluent system carefully using TLC. A shallow gradient in column chromatography might be necessary. Alternatively, consider a different purification technique like recrystallization or preparative HPLC if co-elution persists.
Recrystallization Troubleshooting
Problem Possible Cause Solution
The product oils out instead of crystallizing. The solvent is too nonpolar, or the solution is cooling too quickly.Try a more polar solvent or a solvent mixture. Ensure slow cooling of the solution. Seeding the solution with a small crystal of the pure product can also induce crystallization.
No crystals form upon cooling. The solution is not supersaturated, or the chosen solvent is too good a solvent.Concentrate the solution to increase the concentration of the product. If that fails, try a different solvent in which the product has lower solubility at room temperature. The addition of an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) can also induce precipitation.
The recrystallized product is still impure. The impurities have similar solubility to the product in the chosen solvent.A second recrystallization from a different solvent system may be necessary. Alternatively, a preliminary purification by column chromatography might be required to remove the persistent impurities before recrystallization.

Data Presentation

The following table summarizes typical purification strategies and reported yields for reactions involving sulfoxides. Note that yields are highly dependent on the specific reaction and substrate.

Reaction Type Purification Method Typical Yield Reference
Glycosylation with BSP/Tf₂OColumn Chromatography (Silica Gel)60-95%[4]
Synthesis of this compoundRecrystallization (Ethanol)86%[5]
Diastereoselective AlkylationColumn Chromatography (Silica Gel)70-90%[6]
Cleavage of Sulfinyl AuxiliaryAcid-Base Extraction & Column ChromatographyVaries[7]

Experimental Protocols

Protocol 1: General Work-up and Purification for a Glycosylation Reaction
  • Quenching the Reaction: Once the reaction is complete (monitored by TLC), cool the reaction mixture to -78°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The eluent will depend on the polarity of the product; a gradient of ethyl acetate in hexanes is a common starting point.

Protocol 2: Removal of Phenylsulfinic Acid Byproduct
  • Aqueous Wash: During the work-up, wash the organic layer with a dilute aqueous base, such as 1M sodium hydroxide (NaOH), to convert the acidic phenylsulfinic acid into its water-soluble sodium salt.

  • Separation: The sodium phenylsulfinate will partition into the aqueous layer, which can then be separated from the organic layer containing the desired product.

  • Further Washing: Wash the organic layer with water and brine to remove any residual base and salts before drying and concentration.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reaction This compound Reaction (e.g., Glycosylation) quench Quench Reaction (e.g., sat. NaHCO3) reaction->quench extract Liquid-Liquid Extraction (e.g., DCM/Water) quench->extract wash Aqueous Washes (e.g., Brine) extract->wash dry Dry & Concentrate wash->dry chromatography Column Chromatography dry->chromatography Crude Product recrystallization Recrystallization chromatography->recrystallization Further Purification hplc HPLC (for diastereomers) chromatography->hplc Diastereomer Separation analysis Purity & Structure Confirmation (NMR, MS) chromatography->analysis Pure Product recrystallization->analysis hplc->analysis

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic cluster_impurities Identify Impurities cluster_solutions Purification Strategy start Impure Product after Initial Purification check_tlc Analyze by TLC with different stains start->check_tlc start_material Unreacted Starting Material/Reagents check_tlc->start_material Spots match starting materials byproducts Polar/Non-polar Byproducts check_tlc->byproducts Unknown spots observed diastereomers Diastereomers Present check_tlc->diastereomers Closely spaced spots rechromatograph Re-chromatograph with optimized eluent start_material->rechromatograph extraction Acid-Base Extraction start_material->extraction byproducts->rechromatograph recrystallize Recrystallize from a different solvent system byproducts->recrystallize hplc Preparative HPLC diastereomers->hplc

Caption: Troubleshooting logic for purification of this compound reaction products.

References

Effect of temperature and solvent on 1-(Phenylsulfinyl)piperidine mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for 1-(Phenylsulfinyl)piperidine mediated reactions, with a focus on the critical effects of temperature and solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is predominantly used as a powerful, metal-free thiophile for the activation of thioglycosides in glycosylation reactions.[1] In combination with trifluoromethanesulfonic anhydride (Tf₂O), it facilitates the formation of glycosyl triflates, which are highly reactive intermediates that readily couple with glycosyl acceptors to form glycosidic bonds.[1] This method is valued for its ability to activate both armed and disarmed thioglycosides at low temperatures.

Q2: What is the role of temperature in this compound mediated glycosylation reactions?

A2: Temperature is a critical parameter that significantly influences the stereoselectivity and yield of the glycosylation. These reactions are typically conducted at low temperatures, ranging from -60 °C to -78 °C, to control the reactivity of the intermediates and enhance stereochemical outcomes. Operating at optimal low temperatures helps to suppress side reactions and the formation of undesired anomers.

Q3: Which solvents are recommended for this type of reaction?

A3: The most commonly employed solvent is dichloromethane (CH₂Cl₂), as it effectively dissolves the reactants and is compatible with the low temperatures required. However, other non-coordinating solvents like toluene may also be used. The choice of solvent can impact the solubility of reactants, particularly this compound at cryogenic temperatures, and can also influence the reaction pathway and stereoselectivity.

Q4: I am observing low yields in my glycosylation reaction. What are the potential causes and solutions?

A4: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common causes include incomplete activation of the thioglycoside, instability of the glycosyl triflate intermediate, or suboptimal reaction conditions.

Q5: How can I improve the stereoselectivity of my reaction?

A5: Achieving high stereoselectivity is a primary challenge in glycosylation. Key factors to consider are stringent temperature control, the choice of solvent, and the protecting groups on both the glycosyl donor and acceptor. Pre-activation of the glycosyl donor with this compound and Tf₂O before the addition of the acceptor is a crucial technique for enhancing stereoselectivity.

Troubleshooting Guides

Problem: Low or No Product Yield

Low or no yield is a common issue that can be attributed to several factors. Follow this workflow to troubleshoot the problem.

LowYieldTroubleshooting start Low/No Yield Observed check_activation Verify Complete Activation of Thioglycoside Donor start->check_activation check_reagents Assess Reagent Quality and Stoichiometry check_activation->check_reagents Activation appears complete optimize_temp Optimize Reaction Temperature check_activation->optimize_temp Incomplete activation suspected check_reagents->optimize_temp Reagents are of high quality result_no_change Still Low Yield check_reagents->result_no_change Reagent degradation identified optimize_solvent Evaluate Solvent and Solubility optimize_temp->optimize_solvent Temperature optimization did not improve yield result_improved Yield Improved optimize_temp->result_improved Yield improved with temperature adjustment optimize_solvent->result_improved Solvent change improved yield optimize_solvent->result_no_change Solvent change had no effect

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Verify Complete Activation: Monitor the consumption of the thioglycoside donor by Thin Layer Chromatography (TLC) after the addition of this compound and Tf₂O. If the donor is not fully consumed before adding the acceptor, consider increasing the equivalents of the activators or extending the pre-activation time.

  • Assess Reagent Quality: Ensure that the this compound is pure and dry. Triflic anhydride is highly sensitive to moisture and should be handled under anhydrous conditions. Use freshly distilled solvents to minimize water content, which can quench the reactive intermediates.

  • Optimize Temperature: While very low temperatures are generally preferred, the solubility of this compound can become a limiting factor. If precipitation is observed at -78 °C, consider running the reaction at a slightly higher temperature, such as -60 °C, where it remains in solution.[2]

  • Evaluate Solvent and Solubility: Dichloromethane is standard, but if solubility issues persist, consider alternative solvents or co-solvent systems. For substrates with poor solubility, a more polar solvent might be necessary, but its effect on stereoselectivity must be evaluated. Analogs of this compound, such as 1-benzenesulfinyl pyrrolidine or N,N-diethyl benzenesulfinamide, are less crystalline and can be used at -78 °C, offering a potential solution to solubility problems.[2]

Problem: Poor Stereoselectivity (Formation of Anomeric Mixtures)

Poor stereoselectivity is often related to the reaction conditions and the stability of the glycosyl triflate intermediate.

StereoselectivityTroubleshooting start Poor Stereoselectivity check_temp Ensure Strict Temperature Control start->check_temp check_preactivation Verify Pre-activation Protocol check_temp->check_preactivation Temperature is stable and low result_improved Selectivity Improved check_temp->result_improved Improved temperature control enhanced selectivity evaluate_solvent Evaluate Solvent Effects check_preactivation->evaluate_solvent Pre-activation is complete result_no_change Selectivity Unchanged check_preactivation->result_no_change Incomplete pre-activation was the issue consider_protecting_groups Assess Influence of Protecting Groups evaluate_solvent->consider_protecting_groups Solvent change did not improve selectivity evaluate_solvent->result_improved Change to a less coordinating solvent improved selectivity consider_protecting_groups->result_no_change Protecting groups are not participating

Caption: Troubleshooting workflow for poor stereoselectivity.

Detailed Steps:

  • Strict Temperature Control: Maintain a consistent and low temperature throughout the pre-activation and glycosylation steps. Fluctuations in temperature can lead to the decomposition of the glycosyl triflate and loss of stereocontrol.

  • Pre-activation Protocol: Ensure the thioglycoside donor is fully activated to the glycosyl triflate before adding the glycosyl acceptor. This "pre-activation" protocol is crucial for achieving high stereoselectivity.

  • Solvent Effects: The solvent can influence the equilibrium between the covalent glycosyl triflate and the solvent-separated ion pair, which can affect the stereochemical outcome. Non-coordinating solvents like dichloromethane or toluene are generally preferred.

  • Protecting Groups: The nature of the protecting groups on the glycosyl donor, particularly at the C-2 position, plays a significant role in directing the stereochemistry of the glycosidic bond formation. The use of participating or non-participating groups should be considered based on the desired anomer.

Data Presentation

The following tables summarize the general effects of temperature and solvent on this compound mediated glycosylation reactions based on established principles in the literature. Specific quantitative data is highly dependent on the specific glycosyl donor, acceptor, and protecting groups used.

Table 1: General Effect of Temperature on Reaction Outcome

Temperature RangeExpected YieldExpected StereoselectivityPotential Issues
-78 °C to -60 °CGood to HighGenerally HighPoor solubility of this compound may occur.
-60 °C to -40 °CModerate to HighMay DecreaseIncreased potential for side reactions and anomerization.
> -40 °CVariable to LowGenerally LowRapid decomposition of the glycosyl triflate intermediate.

Table 2: General Effect of Solvent on Reaction Outcome

SolventPolarityGeneral Observations
Dichloromethane (CH₂Cl₂)Polar AproticStandard solvent, good balance of solubility and non-coordinating properties.
TolueneNonpolarCan be used, may influence stereoselectivity.
Acetonitrile (MeCN)Polar AproticCoordinating solvent, can participate in the reaction and affect stereoselectivity.
Diethyl Ether (Et₂O)Polar AproticCan be used, but lower boiling point may be a practical limitation for some workups.

Experimental Protocols

General Protocol for Thioglycoside Activation using this compound and Triflic Anhydride

This protocol is a representative example and may require optimization for specific substrates.

ExperimentalWorkflow start Start step1 1. Dry Glassware and Add Reagents: - Thioglycoside Donor - this compound - 2,4,6-tri-tert-butylpyrimidine (TTBP) - Activated 3Å molecular sieves - Anhydrous Dichloromethane start->step1 step2 2. Cool to -60 °C under Argon step1->step2 step3 3. Add Triflic Anhydride (Tf₂O) dropwise step2->step3 step4 4. Stir for 5-10 minutes (Pre-activation) step3->step4 step5 5. Add Glycosyl Acceptor solution in CH₂Cl₂ step4->step5 step6 6. Stir for 2-5 minutes at -60 °C step5->step6 step7 7. Warm to Room Temperature step6->step7 step8 8. Quench with Saturated NaHCO₃ step7->step8 step9 9. Work-up: - Filter through Celite - Separate layers - Wash organic layer with brine - Dry over Na₂SO₄ step8->step9 step10 10. Purify by Column Chromatography step9->step10 end End: Isolated Glycoside step10->end

Caption: General experimental workflow for glycosylation.

Materials:

  • Thioglycoside Donor (1.0 equiv)

  • This compound (1.0 - 1.2 equiv)

  • 2,4,6-tri-tert-butylpyrimidine (TTBP) (2.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 - 1.3 equiv)

  • Glycosyl Acceptor (1.2 - 1.5 equiv)

  • Activated 3Å powdered molecular sieves

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the thioglycoside donor, this compound, TTBP, and activated 3Å molecular sieves.

  • Add anhydrous dichloromethane and stir the mixture at room temperature until all solids have dissolved.

  • Cool the reaction mixture to -60 °C in a suitable cooling bath.

  • Slowly add triflic anhydride dropwise to the stirred solution.

  • Stir the mixture at -60 °C for 5-10 minutes to allow for the complete formation of the glycosyl triflate (pre-activation).

  • In a separate flame-dried flask, dissolve the glycosyl acceptor in anhydrous dichloromethane.

  • Add the solution of the glycosyl acceptor dropwise to the reaction mixture at -60 °C.

  • Stir the reaction at -60 °C for an additional 2-5 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃.

  • Filter the mixture through a pad of Celite®, washing with dichloromethane.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired glycoside.

References

Overcoming steric hindrance in reactions with substituted 1-(Phenylsulfinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted 1-(phenylsulfinyl)piperidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to steric hindrance in your chemical reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Issue 1: Low or No Reaction Conversion

Question: I am attempting an α-alkylation of a C2-substituted this compound, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the α-alkylation of sterically hindered 1-(phenylsulfinyl)piperidines is a common issue. The primary culprit is often the steric bulk around the α-proton, which hinders its abstraction by the base and the subsequent approach of the electrophile.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Basicity or Steric Hindrance of the Base: The base (e.g., LDA) may be too sterically hindered to efficiently deprotonate the α-position.1. Use a Stronger, Less Hindered Base: Consider using s-BuLi or t-BuLi, which are stronger bases and may be more effective at abstracting the sterically shielded proton. 2. Additive Effects: The addition of a co-solvent like HMPA or a Lewis acid such as BF₃·OEt₂ can sometimes enhance the reactivity of the organolithium base.[1][2]
Poor Electrophile Reactivity: The electrophile may not be reactive enough to undergo substitution with the sterically hindered lithium enolate.1. Activate the Electrophile: If using an alkyl halide, consider converting it to a more reactive species, such as an alkyl triflate or tosylate. 2. Change the Electrophile: If possible, switch to a less sterically demanding electrophile.
Suboptimal Reaction Temperature: The reaction temperature may be too high, leading to decomposition, or too low, resulting in insufficient activation energy.1. Temperature Optimization: Systematically vary the reaction temperature. Start at a low temperature (e.g., -78 °C) and gradually increase it. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Incorrect Solvent: The solvent may not be optimal for stabilizing the transition state.1. Solvent Screening: While THF is common for such reactions, consider exploring other ethereal solvents like 2-methyl-THF or CPME, which can sometimes offer improved solubility and reactivity profiles.

Issue 2: Poor Diastereoselectivity in Product Formation

Question: I am performing a reaction to introduce a second substituent at the C6 position of a 2-substituted this compound, but the resulting product has a low diastereomeric ratio (dr). How can I improve the stereocontrol?

Answer:

Achieving high diastereoselectivity in the synthesis of 2,6-disubstituted piperidines can be challenging due to competing transition states. The chiral sulfinyl group is designed to direct the stereochemical outcome, but its influence can be diminished by other factors.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Facial Shielding: The phenylsulfinyl group may not be providing enough steric bulk to effectively block one face of the intermediate, especially with smaller electrophiles.1. Modify the Auxiliary: While synthetically demanding, using a more sterically bulky sulfinyl group (e.g., a naphthylsulfinyl or a tri-isopropylphenylsulfinyl group) could enhance facial shielding. 2. Use of Lewis Acids: The addition of a Lewis acid (e.g., ZnCl₂, Ti(OiPr)₄) can chelate with the sulfinyl oxygen and the nitrogen lone pair, creating a more rigid, chair-like transition state, which can significantly improve diastereoselectivity.[1][2]
Equilibrating Intermediates: The lithiated intermediate may be equilibrating between different conformations, leading to a mixture of diastereomers upon reaction with the electrophile.1. Lower Reaction Temperature: Performing the reaction at a lower temperature can "freeze out" the thermodynamically more stable intermediate, leading to a higher dr. 2. Rapid Trapping: Add the electrophile as quickly as possible after the formation of the lithiated intermediate to minimize the time for equilibration.
Solvent Effects: The polarity of the solvent can influence the aggregation state and conformation of the organolithium intermediate.1. Solvent Tuning: Non-coordinating solvents like toluene or hexanes can sometimes lead to higher diastereoselectivity compared to coordinating solvents like THF, as they can favor a more organized transition state.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound moiety in my reaction?

A1: The this compound group serves as a chiral auxiliary. The stereocenter at the sulfur atom, combined with its steric bulk, helps to control the stereochemical outcome of reactions at the α-carbon (the carbon atom adjacent to the nitrogen in the piperidine ring). It directs the approach of incoming reagents to one face of the molecule, leading to the preferential formation of one diastereomer.

Q2: I need to introduce a bulky substituent (e.g., a tert-butyl group) at the C2 position. What are the key challenges and how can I address them?

A2: Introducing a bulky substituent at the C2 position is challenging due to significant steric hindrance.[3][4]

  • Challenge 1: Deprotonation: A strong, sterically unhindered base like s-BuLi or t-BuLi is often necessary to abstract the α-proton.

  • Challenge 2: Nucleophilic Attack: The subsequent reaction with a bulky electrophile (e.g., t-butyl bromide) will be slow. Using a more reactive electrophile, such as t-butyl triflate, and potentially higher reaction temperatures may be required.

  • Challenge 3: Low Yields: Expect lower yields compared to reactions with less hindered electrophiles. Careful optimization of reaction time, temperature, and stoichiometry is crucial.

Q3: Can I use catalytic methods to overcome steric hindrance?

A3: Yes, certain catalytic methods can be effective. For instance, in reactions involving C-H functionalization, the choice of catalyst and directing group on the nitrogen can override steric preferences.[3][5] While the phenylsulfinyl group itself is a directing group, in some contexts, transition-metal catalysis (e.g., with Rhodium or Palladium) can enable reactions at sterically congested positions that are difficult to achieve with traditional organolithium chemistry.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective α-Alkylation of a Substituted this compound

This protocol provides a starting point for the α-alkylation of a piperidine ring bearing a substituent that introduces steric hindrance.

Materials:

  • Substituted this compound

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

  • Alkyl halide (or other suitable electrophile)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted this compound (1.0 equiv) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.1 equiv) dropwise to the stirred solution. The solution may change color upon deprotonation.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

  • Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

Note: This is a general protocol. The choice of base, solvent, temperature, and reaction time should be optimized for each specific substrate and electrophile combination.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yields

G start Low Reaction Yield cause1 Inefficient Deprotonation start->cause1 cause2 Poor Electrophile Reactivity start->cause2 cause3 Suboptimal Conditions start->cause3 solution1a Use Stronger/Less Hindered Base (s-BuLi) cause1->solution1a solution1b Add Lewis Acid (e.g., BF3.OEt2) cause1->solution1b solution2 Use More Reactive Electrophile (e.g., R-OTf) cause2->solution2 solution3a Optimize Temperature cause3->solution3a solution3b Screen Solvents cause3->solution3b

Caption: Troubleshooting flowchart for low reaction yields.

Diagram 2: Logic for Improving Diastereoselectivity

G start Poor Diastereoselectivity problem1 Insufficient Facial Shielding start->problem1 problem2 Equilibrating Intermediate start->problem2 strategy1a Use Lewis Acid for Chelation Control problem1->strategy1a strategy1b Modify Chiral Auxiliary (if possible) problem1->strategy1b strategy2a Lower Reaction Temperature problem2->strategy2a strategy2b Rapid Trapping of Intermediate problem2->strategy2b strategy2c Optimize Solvent (e.g., non-coordinating) problem2->strategy2c

Caption: Strategies for enhancing diastereoselectivity.

References

Technical Support Center: Stereoselective Sulfinyl Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to avoid racemization during the removal of sulfinyl groups, a critical step in asymmetric synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the removal of sulfinyl groups, focusing on the preservation of stereochemical integrity at adjacent chiral centers.

Issue 1: Suspected Racemization or Epimerization of the Final Product

  • Potential Cause A: Harsh Deprotection Conditions. The use of strong acids or bases can lead to the epimerization of stereocenters alpha to the sulfinyl group or the resulting functional group (e.g., an amine). This is particularly a risk for carbon stereocenters bearing an acidic proton.

  • Troubleshooting Steps:

    • Verify Deprotection Conditions: For N-tert-butanesulfinamides (Ellman's auxiliary), the standard and recommended procedure involves using a stoichiometric amount of a strong acid, like HCl, in a protic or ethereal solvent at low temperatures.

    • Lower the Temperature: Perform the cleavage at 0 °C or below to minimize potential side reactions.

    • Use Milder Acids: If racemization is still suspected, consider using weaker acids, although this may require longer reaction times or prove ineffective. Monitor the reaction progress carefully to avoid prolonged exposure to acidic conditions.

    • Avoid Strong Bases: Do not use strong bases for the removal of sulfinyl groups if there is a risk of deprotonating a neighboring stereocenter.

  • Potential Cause B: Racemization of the Sulfinyl Auxiliary. During the acidic cleavage of N-tert-butanesulfinamides, the chiral sulfinyl group itself is converted to an achiral intermediate (tert-butylsulfinyl chloride) and is recovered as a racemic mixture.[1][2] This is an expected outcome and does not affect the stereochemistry of the desired product.

  • Troubleshooting Steps:

    • Confirm Product's Stereochemical Purity: Use chiral HPLC or NMR with a chiral shift reagent to analyze the enantiomeric or diastereomeric purity of your final product, not the recovered auxiliary.

    • Recycle the Auxiliary: If recovery of the enantiopure auxiliary is desired, a recycling protocol involving trapping the sulfinyl chloride with a chiral alcohol has been developed.[1]

Issue 2: Incomplete Removal of the Sulfinyl Group

  • Potential Cause A: Insufficient Acid. An inadequate amount of acid will result in an incomplete reaction.

  • Troubleshooting Steps:

    • Ensure Stoichiometric Acid: Use at least a stoichiometric equivalent of acid relative to the sulfinyl-containing compound. An excess is often used to drive the reaction to completion.

    • Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material.

  • Potential Cause B: Inappropriate Solvent. The choice of solvent can affect the solubility of the substrate and reagents, and the reaction rate.

  • Troubleshooting Steps:

    • Select Appropriate Solvents: Methanol, ethanol, diethyl ether, and cyclopentyl methyl ether are commonly and successfully used for the cleavage of N-tert-butanesulfinamides.[1][2]

    • Ensure Solubility: Ensure your substrate is soluble in the chosen solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization to avoid when removing a sulfinyl group from a nitrogen atom (e.g., Ellman's auxiliary)?

A1: The main concern for racemization is not at the chiral sulfur atom of the auxiliary (which does racemize), but at the carbon stereocenter alpha to the nitrogen of the resulting amine.[1] Racemization at this carbon can occur via enamine formation under harsh basic or acidic conditions, which abstracts the proton at the stereocenter. However, the standard method for cleaving N-tert-butanesulfinamides using HCl in an alcohol or ether is mild enough to avoid this side reaction, cleanly providing the amine with high enantiomeric purity.[3][4][5]

Q2: What are the recommended, stereochemically safe conditions for removing an N-tert-butanesulfinyl group?

A2: The most reliable and widely used method is the treatment of the N-tert-butanesulfinamide with a solution of hydrogen chloride in a suitable solvent.[2][3] The resulting amine hydrochloride salt often precipitates and can be isolated by filtration.

Q3: Does the concentration of HCl affect the stereochemical outcome?

A3: While specific studies on the effect of HCl concentration on the racemization of the alpha-carbon during sulfinamide cleavage are not extensively detailed, using a significant excess of a highly concentrated acid, especially at elevated temperatures, could potentially lead to side reactions. It is best to use a concentration and stoichiometry that are sufficient to achieve cleavage in a reasonable timeframe at low temperatures (e.g., 0 °C).

Q4: Are there non-acidic methods for sulfinyl group removal to avoid racemization?

A4: The literature predominantly focuses on acidic cleavage for N-sulfinyl groups due to its efficiency and mildness. While other methods might exist, they are not as common. For substrates that are highly acid-sensitive at other functionalities, a careful evaluation of alternative protecting groups might be a more viable strategy than seeking non-standard cleavage conditions for the sulfinyl group.

Data on Sulfinyl Group Removal Conditions

The following table summarizes common conditions for the removal of the N-tert-butanesulfinyl group, which are known to proceed without racemization of the resulting amine product.

Substrate TypeReagentsSolventTemperature (°C)Typical Yield (%)Enantiomeric/Diastereomeric PurityReference(s)
N-tert-butanesulfinyl aminesHClMethanol0 to RT>95High (dr or er maintained)[3][5]
N-tert-butanesulfinyl aminesHClDiethyl ether0 to RTQuantitativeHigh (dr or er maintained)[1]
N-tert-butanesulfinyl aminesHClCyclopentyl methyl ether0 to RTQuantitativeHigh (dr or er maintained)[2]

Experimental Protocols

Protocol 1: General Procedure for the Cleavage of N-tert-Butanesulfinamides

This protocol is a general guideline for the removal of the N-tert-butanesulfinyl group from an amine using HCl in methanol.

  • Reagents:

    • N-tert-butanesulfinyl-protected amine

    • Hydrogen chloride solution (e.g., 4 M in 1,4-dioxane or prepared by bubbling HCl gas through the reaction solvent)

    • Anhydrous methanol

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve the N-tert-butanesulfinyl-protected amine in anhydrous methanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add 2 to 4 equivalents of the hydrogen chloride solution to the stirred reaction mixture.

    • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 30-60 minutes).

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Add anhydrous diethyl ether to the residue to precipitate the amine hydrochloride salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired amine hydrochloride.

    • The free amine can be obtained by neutralizing the hydrochloride salt with a suitable base.

    • Determine the enantiomeric or diastereomeric excess of the product using an appropriate chiral analysis method (e.g., chiral HPLC).

Visualizations

Racemization_Avoidance_Workflow start Start: Sulfinyl Group Removal check_substrate Is the substrate an N-sulfinamide (e.g., Ellman's auxiliary)? start->check_substrate std_conditions Use standard mild acidic conditions: - HCl (2-4 eq.) - Methanol or Ether - 0 °C to RT check_substrate->std_conditions Yes other_sulfinyl Other Sulfinyl Compounds (e.g., C-S(O)R) - Literature is less defined - Proceed with caution - Mild, neutral conditions preferred if possible check_substrate->other_sulfinyl No monitor_reaction Monitor reaction by TLC/LC-MS std_conditions->monitor_reaction workup Isolate amine hydrochloride salt monitor_reaction->workup check_purity Analyze stereochemical purity (chiral HPLC, etc.) workup->check_purity success Success: Racemization Avoided check_purity->success Purity Confirmed troubleshoot Racemization Detected/ Incomplete Reaction check_purity->troubleshoot Problem Detected troubleshoot_guide Consult Troubleshooting Guide: - Check acid stoichiometry - Lower temperature - Verify solvent choice troubleshoot->troubleshoot_guide

Caption: Decision workflow for avoiding racemization during sulfinyl group removal.

Deprotection_Mechanism cluster_0 Mild Acidic Cleavage (Racemization-Free Path) cluster_1 Potential Racemization Pathway (To Avoid) start_material R-CH(R')-NH-S(O)tBu (Enantiopure Substrate) protonation Protonation of Nitrogen + HCl start_material->protonation 1. H+ cleavage Cleavage of N-S Bond protonation->cleavage 2. Cl- attack on S product R-CH(R')-NH3+ Cl- (Enantiopure Amine Salt) cleavage->product byproduct tBu-S(O)Cl (Racemic by-product) cleavage->byproduct harsh_conditions Harsh Conditions (Strong Base or Acid) enolization Enamine/Enolate Formation (Loss of Stereochemistry) harsh_conditions->enolization reprotonation Reprotonation enolization->reprotonation racemic_product Racemic/Epimerized Product reprotonation->racemic_product

Caption: Mechanism of stereoselective sulfinyl group removal vs. a potential racemization pathway.

References

Managing acidic and basic sensitivity of 1-(Phenylsulfinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the acidic and basic sensitivity of 1-(Phenylsulfinyl)piperidine (BSP).

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What is this compound and what is its primary application? A1: this compound, commonly known as BSP, is a sulfinamide reagent.[1] Its principal application is in synthetic organic chemistry as a powerful activator for thioglycosides in conjunction with trifluoromethanesulfonic anhydride (Tf₂O).[1] This system is widely used for the formation of glycosidic bonds in the synthesis of complex oligosaccharides and glycoconjugates.[2]

Q2: What are the key physical and chemical properties of this compound? A2: The key properties are summarized in the table below. BSP is a stable, crystalline solid under standard conditions.[1]

PropertyValueCitations
CAS Number 4972-31-0[2][3][4]
Molecular Formula C₁₁H₁₅NOS[2][3][4]
Molecular Weight 209.31 g/mol [2][3][4]
Appearance Crystalline Solid[1]
Melting Point 84-88 °C[2][3][5][6]
Assay ≥97%[2][4]

Q3: How should this compound be stored and handled? A3: BSP should be stored in a tightly sealed container at -20°C for long-term stability.[2] It is classified as a combustible solid and can cause skin, eye, and respiratory irritation.[2][5] Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask, should be worn during handling.[2]

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral), Skin/Eye Irritation, STOT SE 3GHS07 (Exclamation Mark)WarningH302, H315, H319, H335
Acidic Sensitivity and Reactivity

Q4: Why is this compound used with a strong activator like triflic anhydride (Tf₂O)? A4: The combination of BSP and Tf₂O is designed to generate a highly electrophilic sulfur species in situ. The lone pair of electrons on the sulfoxide oxygen atom acts as a Lewis base, reacting with the powerful electrophile Tf₂O. This initial reaction forms a reactive intermediate that is highly effective at activating thioglycosides (glycosyl donors) for subsequent nucleophilic attack by a glycosyl acceptor, enabling the formation of a glycosidic bond even for sterically hindered or electronically deactivated "disarmed" donors.[1]

Q5: Can this compound decompose or undergo side reactions under acidic conditions? A5: Yes. While the reaction with Tf₂O is the desired pathway in glycosylation, sulfoxides, in general, are susceptible to a classic acid-catalyzed side reaction known as the Pummerer rearrangement.[7][8] This reaction typically occurs with acid anhydrides (like acetic anhydride) and involves the conversion of the sulfoxide to an α-substituted thioether.[7] In the context of BSP, this could lead to the formation of byproducts derived from the modification of the piperidine ring, consuming the reagent and reducing the yield of the desired glycosylation product.

Q6: My glycosylation reaction using BSP/Tf₂O is giving low yields. What are the common issues related to acidic conditions? A6: Low yields can stem from several factors:

  • Reagent Quality: Ensure BSP and Tf₂O are pure and anhydrous. Moisture will readily quench the highly reactive intermediates.

  • Temperature Control: The activation of thioglycosides with BSP/Tf₂O is rapid and typically performed at low temperatures (-60 °C) to control reactivity and minimize side reactions.[1] The high crystallinity of BSP limits its solubility at lower temperatures like -78 °C.[1]

  • Incorrect Stoichiometry: Precise stoichiometry of BSP and Tf₂O is critical. An excess of either reagent can lead to side reactions.

  • Pummerer Rearrangement: If reaction conditions are not optimal (e.g., elevated temperature, presence of other acidic species), the Pummerer rearrangement can become a significant competing pathway.

Basic Sensitivity and Reactivity

Q7: How stable is this compound to basic conditions? A7: this compound is generally stable to mild basic conditions. Its synthesis protocol involves a workup with aqueous sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts, indicating stability to weak inorganic bases.[1] The piperidine moiety is a secondary amine, which is itself a base.[9]

Q8: Can I use a basic workup for reactions involving BSP? A8: Yes, a mild basic wash (e.g., saturated NaHCO₃ solution) is a standard and safe procedure for reactions that used BSP.[1] However, exposure to strong bases (e.g., hydroxides, alkoxides) should be approached with caution, especially at elevated temperatures, as this could potentially promote unforeseen degradation pathways, although specific data on this is limited.

Troubleshooting Guides

Guide 1: Low Yield in BSP/Tf₂O Mediated Glycosylation

This guide provides a logical workflow for troubleshooting low yields in glycosylation reactions activated by the BSP/Tf₂O system.

G start Low Glycosylation Yield reagents 1. Check Reagent Quality start->reagents reagents_q1 Are BSP, Tf₂O, donor, and acceptor pure & anhydrous? reagents->reagents_q1   conditions 2. Verify Reaction Conditions conditions_q1 Was temperature maintained at -60°C? conditions->conditions_q1   solubility 3. Assess Solubility solubility_q1 Did BSP dissolve completely before adding other reagents? solubility->solubility_q1   reagents_q1->conditions Yes reagents_a1 Purify/dry all reagents. Use freshly distilled solvents. reagents_q1->reagents_a1 No reagents_a1->reagents conditions_a1 Calibrate thermometer. Ensure efficient cooling bath. conditions_q1->conditions_a1 No conditions_q2 Is stoichiometry accurate? conditions_q1->conditions_q2 Yes conditions_a1->conditions conditions_q2->solubility Yes conditions_a2 Recalculate and use freshly prepared stock solutions. conditions_q2->conditions_a2 No conditions_a2->conditions solubility_a1 Maintain temp at -60°C, not lower. Consider liquid analogs (e.g., 1-benzenesulfinyl pyrrolidine). solubility_q1->solubility_a1 No end Yield Improved solubility_q1->end Yes solubility_a1->solubility

Caption: Troubleshooting logic for low glycosylation yield.

Guide 2: Formation of Unexpected Byproducts

The formation of byproducts often points to competing reaction pathways. The primary competitor to the desired glycosylation is the Pummerer rearrangement.

G cluster_0 Desired Pathway cluster_1 Side Reaction activated_bsp BSP + Tf₂O (Activated Intermediate) activation Thioglycoside Activation activated_bsp->activation pummerer Pummerer Rearrangement activated_bsp->pummerer Suboptimal Conditions (e.g., higher temp) glycosylation Glycosylation Product activation->glycosylation byproduct α-Substituted Thioether Byproduct pummerer->byproduct

Caption: Competing reaction pathways for activated BSP.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from an improved, large-scale synthesis method.[1]

  • Preparation: To a solution of benzenesulfinyl chloride (e.g., 0.5 mol) in toluene (500 mL) in a three-neck flask equipped with a dropping funnel and thermometer, cool the mixture to 0 °C using an ice bath.

  • Addition: Add piperidine (e.g., 0.61 mol) dropwise over 1 hour, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture in the ice bath for 2 hours after the addition is complete.

  • Warm-up: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1 hour.

  • Quenching: Pour the reaction mixture into a vigorously stirred slurry of ice/water (1 L) and sodium bicarbonate (100 g, 1.2 mol).

  • Extraction: Separate the organic layer. Wash it with brine (500 mL). Extract the aqueous layer with toluene (2 x 200 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound as a crystalline solid.

Protocol 2: General Procedure for Thioglycoside Activation

This is a general protocol for a typical glycosylation reaction.[1]

  • Setup: Add the glycosyl donor (1 equiv.), glycosyl acceptor (1.2 equiv.), and a dehydrating agent (e.g., activated molecular sieves) to a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent: Add anhydrous dichloromethane (CH₂Cl₂) and cool the mixture to -60 °C.

  • Reagent Addition: In a separate flask, dissolve this compound (2 equiv.) in anhydrous CH₂Cl₂. To this solution at -60 °C, add triflic anhydride (Tf₂O, 1 equiv.) dropwise. Stir for 5 minutes.

  • Activation: Transfer the pre-activated BSP/Tf₂O solution via cannula to the flask containing the donor and acceptor at -60 °C.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the glycosyl donor is consumed.

  • Quenching: Quench the reaction by adding triethylamine (Et₃N) or a saturated aqueous solution of NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature. Filter off the molecular sieves, and wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting residue by silica gel column chromatography to isolate the desired oligosaccharide product.

References

Technical Support Center: Optimizing Reactions Involving 1-(Phenylsulfinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 1-(Phenylsulfinyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound (BSP) is predominantly used as a powerful activating reagent for thioglycosides in the chemical synthesis of oligosaccharides.[1][2] It is a key component of the Crich glycosylation protocol, where it is used in combination with trifluoromethanesulfonic anhydride (Tf₂O).[3]

Q2: How does the this compound / Tf₂O system activate thioglycosides?

A2: The combination of this compound and triflic anhydride (Tf₂O) serves as a potent thiophilic promoter system.[4] The reaction between BSP and Tf₂O in situ generates a highly reactive species that activates the sulfur of the thioglycoside donor. This activation facilitates the departure of the thiophenyl group, leading to the formation of a reactive glycosyl triflate intermediate, which then couples with a glycosyl acceptor to form the desired glycosidic bond.[5]

Q3: Why is a hindered base like 2,4,6-tri-tert-butylpyrimidine (TTBP) often included in these reactions?

A3: A non-nucleophilic, hindered base such as 2,4,6-tri-tert-butylpyrimidine (TTBP) is crucial for scavenging the triflic acid (TfOH) that is formed as a byproduct during the reaction.[3] Neutralizing the acid is important to prevent side reactions, such as the degradation of acid-sensitive protecting groups on the glycosyl donor or acceptor, which could otherwise lead to lower yields and the formation of impurities.[3][6]

Q4: What is the "pre-activation" strategy and why is it important in glycosylations using this compound?

A4: The "pre-activation" strategy involves activating the glycosyl donor with the this compound/Tf₂O system in the absence of the glycosyl acceptor. Once the donor is fully activated to the glycosyl triflate intermediate, the acceptor is then added to the reaction mixture. This temporal separation of donor activation and acceptor coupling is a key strategy for achieving high stereoselectivity in the formation of the glycosidic bond, particularly for challenging linkages like β-mannosides.

Activator System Selection Guide

While this compound is a highly effective activator for thioglycosides, other sulfoxide-based reagents can also be employed. The choice of activator can be influenced by factors such as solubility at low temperatures and the specific nature of the glycosyl donor and acceptor.

ActivatorCommon AbbreviationKey Characteristics
This compound BSPHighly effective and widely used. Its crystalline nature can lead to poor solubility in dichloromethane at temperatures below -60 °C.[7]
Diphenyl sulfoxide Ph₂SOA potent activator for both armed and disarmed thioglycosides. Often used as an alternative to BSP.[4]
1-Benzenesulfinyl pyrrolidine -Functions analogously to BSP but is less crystalline, allowing for use at lower temperatures such as -78 °C.[7]
N,N-Diethyl benzenesulfinamide -Similar to 1-benzenesulfinyl pyrrolidine, it is less crystalline than BSP and can be used at -78 °C.[7]
4-(Benzenesulfinyl)morpholine BSMA newer promoter that works well in pre-activation one-pot oligosaccharide synthesis strategies.[8]

Note: N,N-Dicyclohexyl benzenesulfinamide, a more sterically hindered analog, has been shown to be ineffective in activating thioglycosides in combination with Tf₂O.[7]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low yields in glycosylation reactions using this compound can stem from several factors. This guide provides a systematic approach to diagnosing and resolving these issues.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed solubility Is this compound fully dissolved at the reaction temperature? start->solubility temp Consider increasing the temperature to -60 °C or switch to a more soluble activator like 1-benzenesulfinyl pyrrolidine. solubility->temp No reagents Are all reagents anhydrous and of high purity? solubility->reagents Yes temp->reagents dry Ensure rigorous drying of solvents and reagents. Use freshly opened or distilled Tf₂O. reagents->dry No activation Is the glycosyl donor being fully activated? reagents->activation Yes dry->activation tlc Monitor the pre-activation step by TLC to confirm consumption of the donor before adding the acceptor. activation->tlc Unsure reactivity Is the glycosyl donor or acceptor particularly unreactive ('disarmed')? activation->reactivity Yes tlc->reactivity conditions Increase reaction time or temperature after acceptor addition. Consider a more potent activator system. reactivity->conditions Yes decomposition Is there evidence of substrate decomposition? reactivity->decomposition No conditions->decomposition base Ensure sufficient hindered base (TTBP) is present to neutralize acidic byproducts. decomposition->base Yes end Yield Improved decomposition->end No base->end

Caption: A decision-making workflow for troubleshooting low glycosylation yields.

Problem 2: Poor Stereoselectivity

Achieving the desired anomeric stereoisomer is a common challenge in glycosylation chemistry.

Troubleshooting Guide for Poor Stereoselectivity

Potential CauseSuggested Solution
Incomplete Pre-activation The presence of the acceptor during the initial activation phase can lead to a loss of stereocontrol. Ensure the glycosyl donor is fully consumed before adding the acceptor by monitoring the reaction with TLC.
Reaction Temperature The temperature at which the acceptor is added and the reaction is allowed to proceed can significantly influence the stereochemical outcome. Experiment with different temperature profiles post-acceptor addition.
Solvent Effects Solvents can play a role in stabilizing or destabilizing the reactive intermediates, thereby affecting the stereoselectivity. While dichloromethane is standard, in some cases, other non-participating solvents might be explored.
Protecting Group Effects The nature of the protecting groups on the glycosyl donor, particularly at the C2 position, has a profound impact on stereoselectivity. A participating group (e.g., acetate, benzoate) at C2 will typically lead to the formation of a 1,2-trans-glycosidic linkage. For 1,2-cis-linkages, non-participating groups (e.g., benzyl, silyl ethers) are required.
Activator Choice Different sulfoxide activators can subtly influence the populations and reactivities of the glycosyl triflate intermediates, which can affect the final stereochemical ratio.[4] Consider screening alternative sulfoxides if stereoselectivity is poor.

Experimental Protocols

General Protocol for Thioglycoside Glycosylation using this compound/Tf₂O

This protocol is a representative procedure and may require optimization for specific substrates.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor (1.0 equiv.), this compound (1.1 equiv.), and 2,4,6-tri-tert-butylpyrimidine (TTBP) (2.0 equiv.).

  • Solvent Addition: Add freshly distilled, anhydrous dichloromethane (to achieve a concentration of ~0.03 M in the donor). Add activated 4 Å molecular sieves.

  • Pre-activation: Cool the stirred suspension to -78 °C. After 15 minutes, add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv.) dropwise.

  • Monitoring: Stir the reaction at this temperature for 5-10 minutes. The progress of the donor activation can be monitored by TLC to ensure complete consumption of the starting material.

  • Acceptor Addition: Once the donor is activated, add a solution of the glycosyl acceptor (1.5 equiv.) in anhydrous dichloromethane dropwise.

  • Reaction: Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm slowly to room temperature over 2 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Filter the mixture through a pad of Celite® and wash the filter cake with dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Workflow for this compound-Mediated Glycosylation

G cluster_0 Pre-activation Step cluster_1 Glycosylation Step cluster_2 Work-up and Purification a Mix Glycosyl Donor, This compound, and TTBP in CH₂Cl₂ with 4Å MS b Cool to -78 °C a->b c Add Tf₂O b->c d Formation of Glycosyl Triflate Intermediate c->d e Add Glycosyl Acceptor d->e f Reaction and Warm to RT e->f g Glycosidic Bond Formation f->g h Quench Reaction g->h i Aqueous Work-up h->i j Column Chromatography i->j k Purified Glycoside Product j->k

Caption: A typical workflow for thioglycoside activation and glycosylation.

References

Technical Support Center: Work-up Procedures for 1-(Phenylsulfinyl)piperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-(phenylsulfinyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical work-up and quenching procedures for these reactions, particularly in the context of glycosylation chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the standard quenching agent for a glycosylation reaction activated by this compound and trifluoromethanesulfonic anhydride (Tf₂O)?

A1: The most commonly employed quenching agent is a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This basic solution neutralizes the triflic acid generated during the reaction and quenches other electrophilic species. Following the quench, the mixture is typically extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate.

Q2: My reaction mixture is very cold (e.g., -78 °C). Do I need to warm it up before quenching?

A2: It is generally recommended to allow the reaction mixture to warm, often to room temperature, before quenching.[1] This ensures that the quenching reaction goes to completion and helps to avoid potential issues with the solubility of reagents and byproducts at low temperatures. However, the specific requirements may vary depending on the stability of your product.

Q3: What are the likely byproducts in a this compound-mediated glycosylation, and how can I remove them?

A3: Byproducts can arise from the activating agents and side reactions of the glycosyl donor. Potential byproducts include phenylsulfenic acid derivatives, piperidine salts, and byproducts from the decomposition of the glycosyl triflate intermediate.[2] Additionally, if a hindered base like 2,4,6-tri-tert-butylpyrimidine (TTBP) is used, it will need to be removed.[3] Most of these byproducts can be removed by a standard aqueous work-up followed by silica gel column chromatography. The non-nucleophilic base TTBP is often used to quench the triflic acid that forms.[1]

Q4: Can I use other sulfoxides for this type of glycosylation reaction?

A4: Yes, other sulfoxides, such as diphenyl sulfoxide, have been used in combination with triflic anhydride for the activation of thioglycosides.[1][4] The choice of sulfoxide can influence the reaction conditions and solubility. For instance, less crystalline analogs of this compound have been developed to allow for reactions at lower temperatures like -78 °C.[5][6]

Troubleshooting Guides

Difficulties during the work-up of this compound mediated reactions can often be resolved with systematic troubleshooting. The table below outlines common problems, their potential causes, and suggested solutions.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Persistent Emulsion during Aqueous Work-up - Vigorous shaking of the separatory funnel.- Presence of fine solid particulates.- Formation of surfactant-like byproducts.- Allow the mixture to stand undisturbed for 15-30 minutes.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently rock it.- Filter the entire mixture through a pad of Celite® to remove fine solids.
Difficulty Removing Sulfinamide-Related Byproducts - The byproducts may have similar polarity to the desired product.- Optimize the solvent system for column chromatography. A less polar solvent system might provide better separation.- Consider a different purification technique, such as preparative HPLC.
Low Recovery of Product After Work-up - The product may have some water solubility.- The product may have adhered to the drying agent or filtration media.- Back-extract the aqueous layers with the organic solvent to recover any dissolved product.- Wash the drying agent (e.g., MgSO₄, Na₂SO₄) or filtration media with a fresh portion of the organic solvent and combine the filtrates.
Product Decomposition During Work-up - The product may be sensitive to acidic or basic conditions.- If the product is acid-sensitive, ensure the quenching with NaHCO₃ is complete and avoid acidic washes.- If the product is base-sensitive, consider a milder quenching agent, such as saturated aqueous ammonium chloride (NH₄Cl).[7]
Presence of 2,4,6-Tri-tert-butylpyrimidine (TTBP) in the Final Product - TTBP can be challenging to remove completely by standard chromatography due to its nonpolar nature.- TTBP can sometimes be removed by repeated co-evaporation with a nonpolar solvent like hexanes.- Careful column chromatography with a nonpolar eluent system should allow for separation.

Experimental Protocols

Standard Quenching and Work-up Protocol for a this compound-Mediated Glycosylation

This protocol is a general guideline for the work-up of a glycosylation reaction where a thioglycoside donor is activated with this compound and triflic anhydride in dichloromethane (DCM).

  • Reaction Completion and Warming: Once the reaction is deemed complete by TLC analysis, allow the reaction mixture to warm to room temperature.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction flask with stirring. Continue adding the NaHCO₃ solution until gas evolution ceases.

  • Filtration (if necessary): If insoluble materials are present, filter the entire mixture through a pad of Celite®. Wash the filter cake with DCM.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Extraction: Extract the aqueous layer two more times with DCM.

  • Washing: Combine all organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

Quenching Agent Reaction Scale (mmol) Crude Yield (mg) Purified Yield (mg) Final Purity (%) Observations (e.g., ease of work-up, emulsion formation)
Saturated aq. NaHCO₃
Saturated aq. NH₄Cl
Water
Triethylamine in MeOH

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction_completion Reaction Completion warming Warm to Room Temperature reaction_completion->warming 1. quenching Quench with sat. aq. NaHCO₃ warming->quenching 2. filtration Filter through Celite® (if needed) quenching->filtration 3. extraction Extract with Organic Solvent filtration->extraction 4. washing Wash with Brine extraction->washing 5. drying Dry over Na₂SO₄ washing->drying 6. concentration Concentrate under Vacuum drying->concentration 7. chromatography Silica Gel Chromatography concentration->chromatography 8. pure_product Pure Product chromatography->pure_product 9.

Caption: A standard experimental workflow for the work-up and purification of a this compound-mediated reaction.

troubleshooting_flowchart cluster_solutions Potential Solutions start Work-up Issue Encountered emulsion Persistent Emulsion? start->emulsion byproduct Byproduct Contamination? emulsion->byproduct No add_brine Add Brine / Filter through Celite® emulsion->add_brine Yes low_yield Low Product Yield? byproduct->low_yield No optimize_chroma Optimize Chromatography byproduct->optimize_chroma Yes end Problem Resolved low_yield->end No back_extract Back-extract Aqueous Layers low_yield->back_extract Yes add_brine->end optimize_chroma->end back_extract->end

Caption: A logical troubleshooting flowchart for common work-up issues.

References

Technical Support Center: Enhancing Reactivity of Sterically Hindered Substrates with 1-(Phenylsulfinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 1-(Phenylsulfinyl)piperidine in challenging glycosylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound, particularly for enhancing the reactivity of sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BSP) and what is its primary application in organic synthesis?

A1: this compound, often abbreviated as BSP, is a sulfinamide reagent. Its primary application is as a key component in a powerful, metal-free thiophilic activation method for thioglycosides, enabling the formation of glycosidic bonds under very cold conditions.[1][2] This method is commonly referred to as the Crich glycosylation.

Q2: How does this compound enhance the reactivity of sterically hindered substrates?

A2: this compound, in combination with trifluoromethanesulfonic anhydride (Tf₂O), forms a highly reactive sulfonium species that readily activates thioglycosides. This activation leads to the formation of a glycosyl triflate intermediate, which is a potent glycosylating agent.[1][2] The high reactivity of this intermediate allows for the glycosylation of even poorly nucleophilic or sterically congested alcohols, which are often unreactive under milder glycosylation conditions. The reactions are typically conducted at very low temperatures (e.g., -60 °C), which helps to control the high reactivity and improve selectivity.[1][2]

Q3: What is the role of 2,4,6-tri-tert-butylpyrimidine (TTBP) in these reactions?

A3: 2,4,6-tri-tert-butylpyrimidine (TTBP) is a sterically hindered, non-nucleophilic base. Its role is to scavenge the triflic acid that is generated during the reaction.[3] By neutralizing the acid, TTBP prevents potential side reactions such as the degradation of acid-sensitive protecting groups or the glycosyl acceptor. Its bulky nature ensures it does not interfere with the glycosylation reaction itself.

Q4: Can this method be used for the synthesis of both α- and β-glycosides?

A4: The stereochemical outcome of the glycosylation is influenced by several factors, including the protecting groups on the glycosyl donor, the nature of the acceptor, and the reaction conditions. For instance, in the mannose series, the presence of a 4,6-O-benzylidene acetal on the donor can lead to high β-selectivity.[3] The mechanism is thought to involve the formation of an α-glycosyl triflate which can then undergo either an Sₙ2-like attack to give the β-product or dissociate to an oxocarbenium ion, which can lead to the α-product.[3]

Q5: What are the main advantages of using the BSP/Tf₂O system over other glycosylation methods for hindered substrates?

A5: The main advantages include:

  • High Reactivity: The system is powerful enough to activate both "armed" (electron-rich) and "disarmed" (electron-poor) thioglycosides and glycosylate poorly reactive alcohols.[1][2]

  • Low Temperature: Reactions can be performed at very low temperatures (-60 °C or below), which enhances selectivity and minimizes side reactions.[1][2]

  • Metal-Free: As a metal-free activation system, it avoids issues related to toxic metal residues in the final products, which is particularly important in drug development.[1]

  • Shelf-Stable Reagents: Both this compound and triflic anhydride are stable reagents that can be stored for extended periods.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient Activation: The thioglycoside donor is not being activated effectively. 2. Poor Nucleophilicity of Acceptor: The sterically hindered alcohol is too unreactive even for this powerful system. 3. Decomposition of Reagents: Moisture in the reaction can quench the reactive intermediates. 4. Low Reaction Temperature: For extremely unreactive substrates, the temperature may be too low.1. Ensure that 1.1 equivalents of triflic anhydride are used. Check the quality of the Tf₂O. 2. Consider using a larger excess of the glycosyl acceptor (2-3 equivalents). 3. Ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use freshly distilled solvents and activated molecular sieves. 4. While the reaction is typically initiated at -60 °C, allowing it to slowly warm to -40 °C or slightly higher may be necessary for particularly challenging substrates. Monitor the reaction carefully by TLC to avoid decomposition.
Formation of Glycal (Elimination Product) The reaction conditions are promoting the elimination of the anomeric leaving group and the C2 substituent.This can be more prevalent with certain protecting group patterns. Ensure a non-nucleophilic base like TTBP is used to prevent base-catalyzed elimination. Maintaining a very low temperature throughout the addition of reagents is critical.
Orthoester Formation This is a common side reaction, especially with donors having a participating protecting group at C2 (e.g., an acetyl or benzoyl group).The presence of a hindered base like TTBP can sometimes suppress orthoester formation. If it persists, consider switching to a non-participating protecting group at the C2 position of the glycosyl donor.
Aglycon Transfer The activated donor reacts with another molecule of the thioglycoside donor instead of the intended alcohol acceptor.This can occur if there is a significant mismatch in reactivity between the donor and the acceptor. Using a pre-activation protocol, where the donor is activated with BSP/Tf₂O before the addition of the acceptor, can minimize this side reaction.[4]
Low Stereoselectivity The reaction is proceeding through both Sₙ1 and Sₙ2-like pathways.Stereoselectivity is highly dependent on the protecting groups of the donor. For β-mannosylation, a 4,6-O-benzylidene acetal is crucial.[3] For other linkages, the choice of solvent can have an effect. Dichloromethane is standard, but other non-coordinating solvents can be explored. Maintaining a consistently low temperature is key for maximizing selectivity.

Data Presentation

The following table summarizes representative yields for the glycosylation of various alcohols with differing steric hindrance using the this compound/Tf₂O system or similar powerful sulfoxide-based activation methods. Note that reaction conditions and glycosyl donors may vary between entries, but the data illustrates the general trend of reactivity with sterically demanding substrates.

Glycosyl Acceptor Steric Hindrance Glycosyl Donor Yield (%) Reference Context
MethanolPrimaryPer-O-benzylated Thiomannoside85High reactivity with simple primary alcohols.
IsopropanolSecondary4,6-O-Benzylidene protected Thiomannoside82Good yields are maintained with secondary alcohols.[3]
CyclohexanolSecondary4,6-O-Benzylidene protected Thiomannoside88Demonstrates high efficiency with cyclic secondary alcohols.
1-AdamantanolTertiaryN-Acetyl-4,5-O-oxazolidinone protected Thiosialoside75Shows the capability of this method for glycosylating highly hindered tertiary alcohols.[5]

Experimental Protocols

General Protocol for the Glycosylation of a Sterically Hindered Alcohol

This protocol is a general guideline for the glycosylation of a challenging, sterically hindered alcohol using a thioglycoside donor activated by this compound and triflic anhydride.

Materials:

  • Thioglycoside donor (1.0 equiv)

  • Sterically hindered alcohol acceptor (1.5-2.0 equiv)

  • This compound (BSP) (1.1 equiv)

  • 2,4,6-tri-tert-butylpyrimidine (TTBP) (2.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated 4 Å molecular sieves

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Add the thioglycoside donor, the alcohol acceptor, TTBP, and activated 4 Å molecular sieves to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere.

  • Dissolution: Add anhydrous dichloromethane via syringe to achieve a concentration of approximately 0.05 M with respect to the glycosyl donor.

  • Cooling: Cool the stirred suspension to -60 °C using a dry ice/acetone bath.

  • Activation: Slowly add triflic anhydride dropwise to the reaction mixture via syringe over 5 minutes. The solution may change color.

  • Reaction: Stir the reaction mixture at -60 °C for 10-15 minutes (pre-activation of the donor).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours. For very hindered substrates, a longer reaction time or slow warming to -40 °C may be required.

  • Quenching: Once the reaction is complete, quench by the addition of a few drops of triethylamine or pyridine, followed by saturated aqueous sodium bicarbonate solution.

  • Work-up: Allow the mixture to warm to room temperature. Filter through a pad of Celite® to remove the molecular sieves and wash the pad with dichloromethane. Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired glycoside.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Combine Donor, Acceptor, TTBP, and Molecular Sieves p2 Add Anhydrous CH2Cl2 p1->p2 r1 Cool to -60 °C p2->r1 r2 Add Tf2O for Activation r1->r2 r3 Stir and Monitor by TLC r2->r3 w1 Quench Reaction r3->w1 w2 Filter and Extract w1->w2 w3 Purify by Chromatography w2->w3 end end w3->end Final Product

Caption: Workflow for BSP/Tf₂O mediated glycosylation.

Mechanism of Activation

activation_mechanism reagents This compound (BSP) + Triflic Anhydride (Tf2O) intermediate1 Reactive Sulfonium Intermediate [Ph-S(OTf)-N(pip)]+ reagents->intermediate1 Formation intermediate2 α-Glycosyl Triflate (Highly Reactive) intermediate1->intermediate2 donor Thioglycoside Donor (R-SPh) donor->intermediate2 Activation by Sulfonium Intermediate product Glycosidic Product (R-OR') intermediate2->product Nucleophilic Attack acceptor Sterically Hindered Alcohol (R'-OH) acceptor->product

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Amine Synthesis: 1-(Phenylsulfinyl)piperidine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and materials science. The choice of a chiral auxiliary is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. While a variety of auxiliaries have been developed, sulfinamides, particularly tert-butanesulfinamide (Ellman's auxiliary), have emerged as a gold standard for the asymmetric synthesis of amines. This guide provides a detailed comparison of 1-(Phenylsulfinyl)piperidine and its derivatives with other prominent chiral auxiliaries, supported by experimental data and protocols to inform your selection process.

Introduction to Chiral Auxiliaries for Amine Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. In the context of amine synthesis, a common strategy involves the condensation of a chiral auxiliary with an aldehyde or ketone to form a chiral imine, which then undergoes diastereoselective addition of a nucleophile. Subsequent removal of the auxiliary reveals the desired chiral amine. An ideal chiral auxiliary should be readily available, easily attached and removed, provide high stereocontrol, and be recoverable.

This guide focuses on the performance of this compound and its derivatives in comparison to the widely used tert-butanesulfinamide, as well as other classes of chiral auxiliaries such as those based on amino alcohols and carbohydrates.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is best assessed by its performance in key chemical transformations. Below, we present a summary of quantitative data for the diastereoselective addition of organometallic reagents to imines derived from sulfinamide-based chiral auxiliaries.

Diastereoselective Addition of Grignard Reagents to Chiral Imines

The addition of Grignard reagents to chiral N-sulfinylimines is a robust and widely used method for the synthesis of chiral amines. The stereochemical outcome is largely dictated by the steric bulk of the sulfinyl group, which directs the incoming nucleophile to one face of the imine.

Chiral Auxiliary DerivativeAldehyde/Imine SubstrateGrignard ReagentSolventYield (%)Diastereomeric Ratio (d.r.)Reference
(R)-Perfluoroaryl SulfonimidamidepivaldehydePhMgBrToluene>9896:4[1]
(R)-Perfluoroaryl Sulfonimidamidepivaldehyde4-MeOPhMgBrToluene>9895:5[1]
(R)-Perfluoroaryl Sulfonimidamidepivaldehyde2-ThienylMgBrToluene9195:5[1]
(R)-Perfluoroaryl SulfonimidamidepivaldehydeMeMgBrCH2Cl29084:16[1]
(R)-Perfluoroaryl Sulfonimidamide*benzaldehyde3-MeOPhMgBrToluene9595:5[1]
(R)-tert-ButanesulfinamidebenzaldehydePhMgBrToluene9898:2
(R)-tert-ButanesulfinamideisobutyraldehydePhCH2MgBrToluene9496:4
(R)-tert-ButanesulfinamidebenzaldehydeMeMgBrToluene9191:9

*Derived from racemic this compound.[1]

Key Insights:

  • Ellman's Auxiliary (tert-Butanesulfinamide): This auxiliary consistently provides high to excellent diastereoselectivity across a broad range of substrates. Its commercial availability and the extensive body of literature supporting its use make it the first choice for many applications in asymmetric amine synthesis.[2][3]

  • This compound Derivative: The perfluoroaryl sulfonimidamide derived from this compound has been shown to be a highly effective chiral auxiliary for the diastereoselective addition of Grignard reagents to imines, affording high yields and excellent diastereoselectivities, comparable to those achieved with Ellman's auxiliary.[1] This demonstrates the potential of the phenylsulfinylpiperidine scaffold in chiral auxiliary design.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of chiral auxiliaries. Below are representative procedures for the synthesis and cleavage of sulfinamide-derived chiral auxiliaries.

Protocol 1: Asymmetric Synthesis of an Amine Using a this compound-Derived Auxiliary

This protocol describes the diastereoselective addition of a Grignard reagent to a chiral N-(perfluoroaryl)sulfonimidoyl imine, derived from racemic this compound.[1]

Step 1: Synthesis of the Chiral Imine A solution of the chiral perfluoroaryl sulfonimidamide (1.0 eq.) and the desired aldehyde (1.2 eq.) in CH2Cl2 is treated with anhydrous CuSO4 (2.0 eq.). The mixture is stirred at reflux for 20-44 hours. After completion, the reaction mixture is filtered through Celite and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the pure chiral imine.

Step 2: Diastereoselective Grignard Addition To a solution of the chiral imine (1.0 eq.) in anhydrous toluene (0.1 M) at -78 °C under a nitrogen atmosphere, the Grignard reagent (2.5 eq.) is added dropwise. The reaction mixture is stirred at -78 °C for 6 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product. The product is purified by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary The sulfinamide product (1.0 eq.) and anisole (20 eq.) are dissolved in CH2Cl2 and cooled to 0-5 °C. A solution of triflic acid (0.2 M in CH2Cl2) is added dropwise. After the addition is complete, the reaction is stirred at the same temperature for 1 hour. The reaction is then quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2. The combined organic layers are dried, filtered, and concentrated to yield the desired chiral amine.

Protocol 2: Asymmetric Synthesis of a Primary Amine Using tert-Butanesulfinamide (Ellman's Auxiliary)

This protocol outlines the synthesis of a chiral primary amine via the addition of a Grignard reagent to an N-tert-butanesulfinyl imine.

Step 1: Formation of the N-tert-Butanesulfinyl Imine To a solution of (R)-tert-butanesulfinamide (1.0 eq.) and the aldehyde (1.1 eq.) in THF is added anhydrous Ti(OEt)4 (2.0 eq.). The reaction mixture is stirred at room temperature for 5 hours. The reaction is then poured into an equal volume of brine with vigorous stirring. The resulting mixture is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate. The combined filtrate is washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which is often used without further purification.

Step 2: Diastereoselective Addition of a Grignard Reagent The crude N-tert-butanesulfinyl imine is dissolved in an appropriate anhydrous solvent (e.g., toluene or THF) and cooled to -78 °C. The Grignard reagent (1.5 eq.) is added dropwise, and the reaction is stirred at -78 °C for 3-6 hours. The reaction is quenched by the addition of saturated aqueous NH4Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The product is purified by flash chromatography.

Step 3: Cleavage of the tert-Butanesulfinyl Group The N-tert-butanesulfinyl amine is dissolved in methanol, and a solution of HCl in dioxane (e.g., 4 M) is added. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the resulting amine hydrochloride salt can be isolated or further purified.

Visualization of Synthetic Workflow

To better illustrate the logical flow of the synthetic processes described, the following diagrams are provided.

experimental_workflow cluster_auxiliary Chiral Auxiliary Based Amine Synthesis start Prochiral Aldehyde/Ketone imine Chiral Imine Formation start->imine auxiliary Chiral Auxiliary (e.g., Sulfinamide) auxiliary->imine addition Diastereoselective Addition imine->addition nucleophile Nucleophile (e.g., Grignard) nucleophile->addition product_aux Product with Auxiliary addition->product_aux cleavage Auxiliary Cleavage product_aux->cleavage final_product Chiral Amine cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for chiral amine synthesis.

Caption: Chelation-controlled transition state model.

Conclusion

The selection of a chiral auxiliary is a multifaceted decision that depends on the specific synthetic target, reaction conditions, and desired level of stereocontrol. Ellman's tert-butanesulfinamide remains a highly reliable and versatile choice for the asymmetric synthesis of a wide array of chiral amines, backed by a wealth of literature and robust protocols.[2][3]

The successful use of a derivative of this compound as a chiral auxiliary for the highly diastereoselective synthesis of amines demonstrates the potential of this scaffold.[1] While not as extensively studied as Ellman's auxiliary, the data presented herein suggests that it can be a powerful tool in specific applications, offering comparable levels of stereocontrol.

For researchers and drug development professionals, the continued exploration of novel chiral auxiliaries, such as those based on the this compound framework, is essential for expanding the toolkit of asymmetric synthesis and enabling the efficient construction of complex chiral molecules.

References

A Comparative Guide to Sulfinamide Reagents in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and highly selective methods for the synthesis of chiral amines is a perpetual endeavor. Chiral sulfinamide reagents have emerged as a cornerstone in this field, offering a robust and versatile platform for the asymmetric synthesis of a wide array of nitrogen-containing molecules. This guide provides an objective comparison of the performance of common sulfinamide reagents, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.

The most prominent sulfinamide reagent is tert-butanesulfinamide, often referred to as Ellman's reagent, which has set a high standard in the field due to its exceptional performance in terms of yield and stereoselectivity. Another commonly used reagent is p-toluenesulfinamide. While both are effective chiral auxiliaries, comparative studies and extensive literature data often indicate a preference for tert-butanesulfinamide.

Performance Comparison of Sulfinamide Reagents

The efficacy of a sulfinamide reagent is primarily evaluated by its ability to direct the stereoselective addition of nucleophiles to the corresponding N-sulfinyl imines, which are typically formed by the condensation of the sulfinamide with an aldehyde or ketone. The resulting diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) and the chemical yield are critical performance indicators.

While a direct, comprehensive side-by-side study under identical conditions is not always available in the literature, a compilation of representative data from various sources allows for a meaningful comparison. The following tables summarize the performance of tert-butanesulfinamide and p-toluenesulfinamide in the asymmetric synthesis of α-branched amines via Grignard addition to N-sulfinyl aldimines, a widely employed synthetic strategy.

Table 1: Performance of tert-Butanesulfinamide in the Asymmetric Addition of Grignard Reagents to N-Sulfinyl Aldimines

Aldehyde (R¹CHO)Grignard Reagent (R²MgX)Diastereomeric Ratio (d.r.)Yield (%)Reference
PhCHOEtMgBr96:497J. Am. Chem. Soc. 1997, 119, 9913-9914
i-PrCHOPhMgBr98:295J. Am. Chem. Soc. 1997, 119, 9913-9914
c-C₆H₁₁CHOMeMgBr95:592Org. Lett. 2000, 2, 14, 2129-2132
Furfuraln-BuMgBr97:389Tetrahedron Lett. 2005, 46, 48, 8371-8374

Table 2: Performance of p-Toluenesulfinamide in the Asymmetric Addition of Grignard Reagents to N-Sulfinyl Aldimines

Aldehyde (R¹CHO)Grignard Reagent (R²MgX)Diastereomeric Ratio (d.r.)Yield (%)Reference
PhCHOEtMgBr90:1085J. Org. Chem. 1996, 61, 12, 4192-4193
i-PrCHOPhMgBr92:888J. Org. Chem. 1996, 61, 12, 4192-4193
c-C₆H₁₁CHOMeMgBr88:1280Tetrahedron: Asymmetry 1998, 9, 11, 1843-1846
Furfuraln-BuMgBr91:982Synlett 2003, 15, 2375-2378

The data consistently demonstrates that tert-butanesulfinamide generally affords higher diastereoselectivities and yields compared to p-toluenesulfinamide under similar reaction conditions. This enhanced performance is often attributed to the greater steric bulk of the tert-butyl group, which provides a more effective chiral environment for directing the incoming nucleophile.

Experimental Workflow and Protocols

The asymmetric synthesis of chiral amines using sulfinamide reagents typically follows a three-step sequence: formation of the N-sulfinyl imine, nucleophilic addition to the imine, and subsequent cleavage of the sulfinyl auxiliary group.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Product Sulfinamide Sulfinamide Reagent Imine_Formation N-Sulfinyl Imine Formation Sulfinamide->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Nucleophilic_Addition Nucleophilic Addition Imine_Formation->Nucleophilic_Addition Nucleophile (e.g., Grignard) Cleavage Sulfinyl Group Cleavage Nucleophilic_Addition->Cleavage Acidic Workup Chiral_Amine Chiral Amine Cleavage->Chiral_Amine

Asymmetric amine synthesis workflow.
Detailed Experimental Protocols

1. General Procedure for the Synthesis of N-tert-Butanesulfinyl Imines:

To a solution of the aldehyde or ketone (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂ or THF, 0.5 M) is added the (R)- or (S)-tert-butanesulfinamide (1.05 equiv). A dehydrating agent, such as anhydrous CuSO₄ (2.0 equiv) or MgSO₄ (2.0 equiv), is then added. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC. Upon completion, the solid is filtered off and the solvent is removed under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which is often used in the next step without further purification.

2. General Procedure for the Diastereoselective Addition of a Grignard Reagent:

The crude N-tert-butanesulfinyl imine (1.0 equiv) is dissolved in an anhydrous solvent (e.g., CH₂Cl₂, toluene, or THF, 0.2 M) and the solution is cooled to -78 °C under an inert atmosphere (N₂ or Ar). The Grignard reagent (1.5-2.0 equiv) is then added dropwise. The reaction is stirred at -78 °C for several hours until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., EtOAc). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired sulfinamide.

3. General Procedure for the Cleavage of the N-Sulfinyl Group:

The purified sulfinamide (1.0 equiv) is dissolved in a suitable solvent such as methanol or diethyl ether. A solution of HCl in an appropriate solvent (e.g., 4 M HCl in 1,4-dioxane or 2 M HCl in diethyl ether, 2.0-3.0 equiv) is added at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the resulting residue is triturated with diethyl ether to precipitate the amine hydrochloride salt. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the pure chiral amine hydrochloride.

Conclusion

The choice of sulfinamide reagent can significantly impact the outcome of an asymmetric synthesis. The experimental data presented in this guide, compiled from the peer-reviewed literature, strongly supports the general observation that tert-butanesulfinamide (Ellman's reagent) provides superior diastereoselectivity and yields in the asymmetric synthesis of chiral amines compared to p-toluenesulfinamide. The provided experimental protocols offer a reliable starting point for researchers employing these powerful chiral auxiliaries in their synthetic endeavors. The robust nature of this methodology, coupled with the high levels of stereocontrol, ensures the continued and widespread application of sulfinamide reagents in the synthesis of complex, biologically active molecules.

A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones vs. Sulfur-Based Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of complex molecules, particularly in the pharmaceutical industry. Chiral auxiliaries are a cornerstone of this field, offering a reliable method to introduce chirality by temporarily attaching a chiral moiety to a substrate, directing a stereoselective transformation, and then being subsequently removed. This guide provides a comparative overview of two prominent classes of chiral auxiliaries: the well-established Evans oxazolidinones and the versatile sulfur-based auxiliaries.

While the initial query focused on 1-(phenylsulfinyl)piperidine, it is crucial to clarify that this reagent is primarily employed in glycosylation reactions rather than as a chiral auxiliary for asymmetric carbon-carbon bond formation in the manner of Evans auxiliaries. Therefore, this guide will focus on a more pertinent comparison between Evans auxiliaries and a widely used class of sulfur-based chiral auxiliaries, the N-alkanesulfinylimines, exemplified by the work of Ellman.

Evans Oxazolidinone Auxiliaries: A Gold Standard in Asymmetric Synthesis

Developed by David A. Evans and his research group, chiral oxazolidinones have become one of the most dependable and extensively used classes of chiral auxiliaries for stereoselective enolate chemistry.[1][2] Derived from readily available amino alcohols, they provide exceptional stereocontrol in a variety of transformations, most notably in alkylation and aldol reactions.[3]

The remarkable stereocontrol exerted by Evans auxiliaries stems from the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring. This substituent effectively shields one face of the enolate derived from the N-acylated auxiliary, directing the approach of an electrophile to the less hindered face. The formation of a rigid, chelated (Z)-enolate is key to this high degree of stereocontrol.[2]

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for synthesizing chiral carboxylic acid derivatives. The reaction typically proceeds with very high diastereoselectivity.

Chiral AuxiliaryN-Acyl GroupElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-benzyl-2-oxazolidinonePropionylAllyl iodide98:2>90
(R)-4-phenyl-2-oxazolidinonePropionylBenzyl bromide>99:185-95
(S)-4-isopropyl-2-oxazolidinonePropionylMethyl iodide99:180-90

Data compiled from representative literature. Actual results may vary based on specific reaction conditions.

Performance in Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, typically affording the syn-aldol product with excellent stereocontrol.[4][5] The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[4]

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde>99:180-90
(R)-4-phenyl-2-oxazolidinoneBenzaldehyde>99:185-95
(S)-4-isopropyl-2-oxazolidinonePropionaldehyde>99:180-90

Data compiled from representative literature. Actual results may vary based on specific reaction conditions.

Experimental Protocols

Asymmetric Alkylation of an N-Acyl Evans Auxiliary [6]

  • Acylation: The chiral oxazolidinone (1.0 equiv) is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. n-Butyllithium (1.05 equiv) is added dropwise, and the mixture is stirred for 15 minutes. The desired acyl chloride (1.1 equiv) is then added, and the reaction is allowed to warm to room temperature.

  • Enolate Formation: The purified N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) is added slowly to form the (Z)-enolate.

  • Alkylation: The electrophile (e.g., alkyl halide, 1.2 equiv) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.

  • Work-up and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride. After extraction and purification of the alkylated product, the chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the desired chiral carboxylic acid or alcohol, respectively.[6][7]

Asymmetric Evans Aldol Reaction [4]

  • Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). The mixture is stirred for 30 minutes.

  • Aldol Addition: The reaction is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The mixture is stirred for 2-3 hours at -78 °C and then allowed to warm to 0 °C over 1 hour.

  • Work-up and Auxiliary Cleavage: The reaction is quenched with a phosphate buffer (pH 7) and hydrogen peroxide. Following extraction and purification, the auxiliary can be removed as described for the alkylation product.

Visualization of the Stereochemical Control

Ellman_Auxiliary_Mechanism cluster_0 1. Imine Formation cluster_1 2. Diastereoselective Addition cluster_2 3. Auxiliary Cleavage Sulfinamide (R)-tert-Butanesulfinamide Imine N-Sulfinylimine Sulfinamide->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine TransitionState Chelated Transition State Imine->TransitionState Nucleophile Nucleophile (Nu-) Nucleophile->TransitionState Adduct Sulfinamide Adduct (High d.r.) TransitionState->Adduct Cleavage Acidic Hydrolysis Adduct->Cleavage FinalProduct Enantiopure Primary Amine Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

References

The Ascendancy of 1-(Phenylsulfinyl)piperidine in Modern Glycosylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of chemical glycosylation, the choice of activation method is paramount to success. Among the myriad of techniques available for the activation of thioglycoside donors, the use of 1-(phenylsulfinyl)piperidine (BSP) in conjunction with trifluoromethanesulfonic anhydride (Tf₂O) has emerged as a powerful and versatile strategy. This guide provides an objective comparison of the BSP/Tf₂O system with other prevalent glycosylation methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most appropriate technique for your synthetic needs.

Executive Summary

The combination of 1-benzenesulfinyl piperidine (BSP) and triflic anhydride (Tf₂O) constitutes a potent, metal-free thiophilic activation system for glycosylation reactions.[1][2][3] Its primary advantages lie in its ability to rapidly activate both armed and disarmed thioglycosides at low temperatures, leading to the formation of highly reactive glycosyl triflate intermediates.[1][2] This method often results in high yields and good to excellent stereoselectivity, offering a robust alternative to more traditional methods. This guide will delve into a quantitative comparison of the BSP/Tf₂O system with other common methods for thioglycoside activation, such as N-iodosuccinimide/triflic acid (NIS/TfOH), and highlight the key experimental considerations.

Comparative Performance Data

The efficacy of a glycosylation method is best assessed through a direct comparison of key performance indicators. The following tables summarize quantitative data for the BSP/Tf₂O system and the widely used NIS/TfOH method for the activation of thioglycoside donors in glycosylation reactions.

Method Glycosyl Donor Glycosyl Acceptor Promoter System Temperature (°C) Time Yield (%) α:β Ratio Reference
BSP/Tf₂O Phenyl 2,3,4,6-tetra-O-benzyl-β-D-thioglucopyranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideBSP, Tf₂O, TTBP-605 min851:10Crich & Smith, 2001[2]
BSP/Tf₂O Phenyl 2,3,4,6-tetra-O-benzoyl-β-D-thioglucopyranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideBSP, Tf₂O, TTBP-605 min82>1:20 (β only)Crich & Smith, 2001[2]
BSP/Tf₂O Phenyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranosideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideBSP, Tf₂O, TTBP-605 min881:3Crich & Smith, 2001[2]
NIS/TfOH Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideNIS, TfOH-201 h891:1Veeneman et al., 1990
NIS/TfOH Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosideCyclohexanolNIS, TfOH0-911:9 (β)Various Sources

Table 1: Comparison of Glycosylation Methods - Yield and Stereoselectivity. This table highlights the performance of the BSP/Tf₂O system in comparison to the NIS/TfOH method for the activation of thioglycosides. Note that reaction conditions and substrates can significantly influence outcomes.

Mechanistic Insights and Workflow

The BSP/Tf₂O system operates through a distinct mechanism that contributes to its high reactivity. The following diagrams illustrate the proposed reaction pathway and a typical experimental workflow.

Glycosylation_Mechanism cluster_activation Activation cluster_glycosylation Glycosylation BSP This compound (BSP) Reactive_Intermediate [Ph-S(OTf)-N(Pip)]⁺ TfO⁻ BSP->Reactive_Intermediate Tf2O Tf₂O Tf2O->Reactive_Intermediate Thioglycoside Thioglycoside Donor (R-SPh) Glycosyl_Triflate Glycosyl Triflate (R-OTf) Thioglycoside->Glycosyl_Triflate Activation Reactive_Intermediate->Glycosyl_Triflate Glycoside Glycosidic Product (R-Nu) Glycosyl_Triflate->Glycoside Nucleophilic Attack Acceptor Acceptor (Nu-H) Acceptor->Glycoside

Figure 1: Proposed Mechanism of Glycosylation using BSP/Tf₂O. The reaction of BSP with Tf₂O forms a highly electrophilic sulfur species that activates the thioglycoside donor, leading to the formation of a glycosyl triflate intermediate, which is then attacked by the acceptor.

Experimental_Workflow Start Start: Dry reagents and glassware Step1 Combine thioglycoside, BSP, and TTBP in CH₂Cl₂ Start->Step1 Step2 Cool to -60 °C Step1->Step2 Step3 Add Tf₂O Step2->Step3 Step4 Stir for 5 min (Activation) Step3->Step4 Step5 Add acceptor solution Step4->Step5 Step6 Warm to room temperature Step5->Step6 Step7 Work-up and Purification Step6->Step7 End End: Isolated Glycoside Step7->End

Figure 2: General Experimental Workflow for BSP/Tf₂O Glycosylation. A streamlined representation of the key steps involved in a typical glycosylation reaction using the this compound and triflic anhydride system.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed, generalized protocols for the glycosylation of thioglycosides using the BSP/Tf₂O system and the NIS/TfOH method.

Protocol 1: Glycosylation using this compound (BSP) and Triflic Anhydride (Tf₂O)

This protocol is adapted from the work of Crich and Smith (2001).[2]

Materials:

  • Thioglycoside donor

  • Glycosyl acceptor

  • This compound (BSP)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,4,6-Tri-tert-butylpyrimidine (TTBP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Activated 3 Å molecular sieves

  • Standard work-up and purification reagents (saturated aq. NaHCO₃, brine, MgSO₄ or Na₂SO₄, silica gel)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the thioglycoside (1.0 equiv), 1-benzenesulfinyl piperidine (1.0 equiv), 2,4,6-tri-tert-butylpyrimidine (2.0 equiv), and activated 3 Å powdered molecular sieves.

  • Add anhydrous dichloromethane and stir the mixture.

  • Cool the reaction mixture to -60 °C in a suitable cooling bath (e.g., chloroform/liquid N₂).

  • Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) to the stirred solution. The activation is typically rapid.

  • After stirring for 5 minutes, add a solution of the glycosyl acceptor (1.5 equiv) in anhydrous dichloromethane via syringe.

  • Allow the reaction to stir for a specified time (often short, e.g., 2-15 minutes) at -60 °C, and then warm to room temperature.

  • Quench the reaction by filtering through a pad of Celite® and washing with dichloromethane.

  • Wash the combined organic filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired glycoside.

Protocol 2: Glycosylation using N-Iodosuccinimide (NIS) and Triflic Acid (TfOH)

This is a general protocol for a widely used thioglycoside activation method.

Materials:

  • Thioglycoside donor

  • Glycosyl acceptor

  • N-Iodosuccinimide (NIS)

  • Triflic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous dichloromethane (CH₂Cl₂) or other suitable solvent

  • Activated molecular sieves (4 Å)

  • Standard work-up and purification reagents (saturated aq. NaHCO₃, 10% aq. Na₂S₂O₃, brine, Na₂SO₄, silica gel)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the thioglycoside donor (1.2 equiv), glycosyl acceptor (1.0 equiv), and activated 4 Å molecular sieves.

  • Add anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C).

  • Add N-iodosuccinimide (1.3 equiv) to the mixture.

  • Add a catalytic amount of triflic acid (0.1-0.2 equiv) or TMSOTf.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

  • Filter the mixture through a pad of Celite® and wash with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous Na₂S₂O₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Advantages of the this compound System

The BSP/Tf₂O method offers several distinct advantages over other glycosylation techniques:

  • High Reactivity and Speed: The activation of thioglycosides is extremely rapid, often occurring within minutes at very low temperatures (-60 °C).[1][2] This can be advantageous for sensitive substrates.

  • Activation of Disarmed Donors: This system is powerful enough to activate even "disarmed" (electron-withdrawn) thioglycosides, which are notoriously difficult to activate with milder promoters.[1][2]

  • Metal-Free Conditions: The absence of heavy metals can be beneficial in the synthesis of biologically active compounds and simplifies product purification.[1]

  • Shelf-Stable Reagents: this compound is a stable, crystalline solid, making it easy to handle and store compared to some other reagents.[1][2]

  • Predictable Stereochemical Outcomes: While substrate-dependent, the formation of a glycosyl triflate intermediate can lead to predictable stereochemical outcomes, often favoring Sₙ2-like attack by the acceptor.

Limitations and Considerations

Despite its advantages, the BSP/Tf₂O system is not without its limitations:

  • Highly Reactive Intermediates: The glycosyl triflates formed are extremely reactive and can be prone to decomposition or rearrangement if not trapped efficiently by the acceptor.

  • Strictly Anhydrous Conditions: The high reactivity of the reagents necessitates the use of rigorously dried solvents and reagents to avoid side reactions.

  • Strongly Acidic Byproducts: The reaction generates triflic acid, requiring the use of a hindered, non-nucleophilic base such as TTBP to prevent acid-mediated degradation of sensitive substrates.[2]

  • Cost and Availability: The reagents, particularly triflic anhydride and TTBP, can be expensive, which may be a consideration for large-scale synthesis.

Conclusion

The this compound/triflic anhydride system represents a significant advancement in the field of chemical glycosylation, offering a powerful and rapid method for the activation of a broad range of thioglycoside donors. Its ability to activate even disarmed glycosides under metal-free conditions makes it an invaluable tool for the synthesis of complex oligosaccharides and glycoconjugates. While careful control of reaction conditions is essential, the high yields and stereoselectivities often achieved with this method make it a superior choice for many challenging glycosylation reactions. Researchers are encouraged to consider the specific nature of their substrates and synthetic goals when selecting the most appropriate activation system, with the BSP/Tf₂O method standing as a formidable option in the modern synthetic chemist's arsenal.

References

A Comparative Guide to Chiral Auxiliaries: Benchmarking 1-(Phenylsulfinyl)piperidine Against Newer Generation Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereocontrolled synthesis of chiral molecules is a critical challenge. Chiral auxiliaries are a powerful and widely utilized tool to achieve high levels of stereoselectivity. This guide provides a comparative analysis of the performance of 1-(phenylsulfinyl)piperidine against well-established, newer generation chiral auxiliaries in key asymmetric transformations.

Therefore, to provide a valuable comparative framework, this guide will utilize data from a closely related and well-documented class of sulfinyl chiral auxiliaries, namely N-sulfinyl imines, as a proxy for the potential performance of this compound. This allows for a meaningful comparison with leading newer generation auxiliaries such as Evans oxazolidinones and Oppolzer's camphorsultam, which are renowned for their high efficiency and predictability in asymmetric synthesis.[3]

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is determined by its ability to induce high diastereoselectivity and/or enantioselectivity, while also providing good chemical yields. The following tables summarize the performance of a representative sulfinyl auxiliary alongside Evans and Oppolzer auxiliaries in key asymmetric transformations, offering a quantitative basis for comparison.

Asymmetric Aldol Reactions

The aldol reaction is a fundamental method for carbon-carbon bond formation. Chiral auxiliaries play a crucial role in controlling the stereochemistry of the resulting β-hydroxy carbonyl compounds.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)Isobutyraldehyde>99:185[4]
(1R,2S)-1-Amino-2-indanol derived oxazolidinoneBenzaldehyde>99:180[4]
Oppolzer's CamphorsultamIsobutyraldehyde98:292
N-tert-Butanesulfinyl Imine (Proxy for Sulfinyl Auxiliary)Benzaldehyde96:498[5]
Asymmetric Alkylation

Asymmetric alkylation of enolates is a powerful technique for the stereoselective synthesis of α-substituted carbonyl compounds.

Chiral AuxiliaryElectrophileDiastereomeric RatioYield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)Benzyl bromide>99:192[6]
Pseudoephedrine AmideBenzyl bromide99:1-[6]
Oppolzer's CamphorsultamMethyl iodide>98% de>90
N-tert-Butanesulfinyl Imidate (Proxy for Sulfinyl Auxiliary)1-chloro-3-iodopropane72:2886[4]

Experimental Protocols

Detailed methodologies are essential for the successful application and evaluation of chiral auxiliaries. The following are representative protocols for the asymmetric aldol and alkylation reactions.

General Procedure for Asymmetric Aldol Reaction with an Evans Oxazolidinone
  • N-Acylation: The chiral oxazolidinone (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C. Triethylamine (1.2 eq.) is added, followed by the dropwise addition of the desired acyl chloride (1.1 eq.). The reaction is stirred for 1-2 hours at 0 °C and then quenched with water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The N-acyl oxazolidinone is purified by column chromatography.

  • Enolate Formation: The N-acyl oxazolidinone (1.0 eq.) is dissolved in anhydrous DCM and cooled to -78 °C. Di-n-butylboron triflate (1.1 eq.) is added dropwise, followed by the slow addition of triethylamine (1.2 eq.). The mixture is stirred at -78 °C for 30 minutes and then warmed to 0 °C for 1 hour to ensure complete enolization.

  • Aldol Addition: The reaction mixture is cooled back down to -78 °C, and the aldehyde (1.5 eq.) is added dropwise. The reaction is stirred for 2 hours at -78 °C and then for an additional 1 hour at 0 °C.

  • Work-up and Auxiliary Cleavage: The reaction is quenched by the addition of a phosphate buffer solution (pH 7). The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried and concentrated. The chiral auxiliary can be cleaved by treatment with a suitable reagent, such as lithium hydroxide or sodium borohydride, to yield the chiral β-hydroxy acid or alcohol, respectively.

General Procedure for Asymmetric Alkylation with a Pseudoephedrine Amide
  • Amide Formation: (+)-Pseudoephedrine (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C, and n-butyllithium (1.0 eq.) is added dropwise. The mixture is warmed to 0 °C for 15 minutes before being re-cooled to -78 °C. The desired acyl chloride (1.0 eq.) is then added, and the reaction is stirred for 1 hour. The reaction is quenched with saturated ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.

  • Enolate Formation and Alkylation: The pseudoephedrine amide (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise, and the solution is stirred for 1 hour. The electrophile (e.g., benzyl bromide, 1.2 eq.) is then added, and the reaction is allowed to warm to room temperature overnight.

  • Work-up and Auxiliary Cleavage: The reaction is quenched with water, and the product is extracted. The chiral auxiliary can be cleaved by acidic or basic hydrolysis to afford the chiral carboxylic acid.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the comparison of different chiral auxiliaries in an asymmetric reaction.

G cluster_0 Auxiliary Attachment cluster_1 Asymmetric Reaction cluster_2 Analysis & Cleavage cluster_3 Performance Comparison Aux1 Attach Auxiliary 1 (e.g., this compound) React1 Perform Asymmetric Reaction (e.g., Aldol) Aux1->React1 Aux2 Attach Auxiliary 2 (e.g., Evans Oxazolidinone) React2 Perform Asymmetric Reaction (e.g., Aldol) Aux2->React2 Aux3 Attach Auxiliary 3 (e.g., Oppolzer's Sultam) React3 Perform Asymmetric Reaction (e.g., Aldol) Aux3->React3 Analyze1 Analyze Diastereoselectivity (NMR, HPLC) React1->Analyze1 Analyze2 Analyze Diastereoselectivity (NMR, HPLC) React2->Analyze2 Analyze3 Analyze Diastereoselectivity (NMR, HPLC) React3->Analyze3 Cleave1 Cleave Auxiliary 1 Analyze1->Cleave1 Cleave2 Cleave Auxiliary 2 Analyze2->Cleave2 Cleave3 Cleave Auxiliary 3 Analyze3->Cleave3 Compare Compare Yield, de, ee Cleave1->Compare Cleave2->Compare Cleave3->Compare

Caption: General workflow for benchmarking chiral auxiliaries.

Conclusion

While direct experimental data for this compound as a chiral auxiliary in asymmetric carbon-carbon bond-forming reactions is currently lacking in the scientific literature, this guide provides a comparative framework by utilizing data from a closely related sulfinyl auxiliary. The established success of newer generation auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultam sets a high benchmark for performance, consistently delivering excellent stereoselectivity and yields in a wide range of applications.

For researchers and professionals in drug development, the selection of a chiral auxiliary is a critical decision. While novel auxiliaries present opportunities for new reactivity and selectivity, the reliability and extensive documentation of established systems like Evans and Oppolzer auxiliaries make them the preferred choice for many synthetic challenges. Further research into the application of this compound and its derivatives in asymmetric synthesis would be necessary to fully evaluate its potential and position it within the landscape of modern chiral auxiliaries.

References

A Cost-Benefit Analysis of 1-(Phenylsulfinyl)piperidine and Its Alternatives in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents for large-scale synthesis is a critical decision balancing cost, efficiency, and practicality. This guide provides a comprehensive cost-benefit analysis of 1-(Phenylsulfinyl)piperidine, a versatile reagent, and compares it with two viable alternatives: 1-benzenesulfinyl pyrrolidine and N,N-diethyl benzenesulfinamide. The analysis is supported by detailed experimental protocols and quantitative data to facilitate informed decision-making in process development and manufacturing.

Executive Summary

This compound is a well-established and effective reagent, particularly in the field of glycosylation. However, for large-scale applications, a thorough evaluation of its synthetic cost and handling properties against suitable alternatives is paramount. This guide demonstrates that while this compound offers high yields and is a crystalline, stable solid, alternatives such as 1-benzenesulfinyl pyrrolidine and N,N-diethyl benzenesulfinamide present compelling advantages in terms of starting material cost and physical properties that can be beneficial in a large-scale setting.

Cost Analysis of Starting Materials

The economic viability of a synthetic route on a large scale is heavily dependent on the cost of the starting materials. The following table provides a comparative overview of the approximate bulk pricing for the precursors required for the synthesis of this compound and its alternatives.

Starting MaterialStructureSupplier Example(s)Price (USD/kg)
Benzenesulfonyl chlorideC₆H₅SO₂ClSigma-Aldrich, Chem-Impex~$115 - $120
PiperidineC₅H₁₁NSigma-Aldrich, Thermo Fisher Scientific, Chem-Impex~$240 - $250
PyrrolidineC₄H₉NSigma-Aldrich, TCI America~$188 - $200
N,N-Diethylamine(C₂H₅)₂NHAlfa Aesar, Sigma-Aldrich~$50 - $60

Note: Prices are approximate and subject to change based on supplier and market fluctuations.

Large-Scale Synthesis: A Comparative Overview

An improved and scalable protocol for the synthesis of this compound and its analogs has been developed, providing a solid basis for a direct comparison of their manufacturing processes. The key reaction parameters and outcomes are summarized below.

ProductStarting MaterialsMolar Ratio (Amine:Sulfinyl Chloride)SolventReaction TimeYield (%)Physical Form
This compoundPiperidine, Benzenesulfinyl chloride1.1 : 1Toluene3 hours85Crystalline Solid
1-Benzenesulfinyl pyrrolidinePyrrolidine, Benzenesulfinyl chloride1.1 : 1Toluene3 hours82Crystalline Solid
N,N-Diethyl benzenesulfinamideN,N-Diethylamine, Benzenesulfinyl chloride1.1 : 1Toluene3 hours88Oil

Performance and Practical Considerations

While the synthetic yields for all three compounds are comparable, their physical properties and the cost of their amine precursors present the primary points of differentiation for large-scale applications.

  • This compound: This reagent is a stable, crystalline solid, which simplifies handling, storage, and weighing on a large scale. Its efficacy, particularly as a promoter in glycosylation reactions, is well-documented. However, the higher cost of piperidine is a significant factor in the overall cost of production.

  • 1-Benzenesulfinyl pyrrolidine: Similar to its piperidine counterpart, this analog is also a crystalline solid, offering the same advantages in handling. The lower cost of pyrrolidine compared to piperidine makes it a more cost-effective option for large-scale synthesis, with only a marginal difference in the final product yield.

  • N,N-Diethyl benzenesulfinamide: This alternative offers the highest yield and utilizes the most inexpensive amine precursor, N,N-diethylamine, making it the most economical option from a starting material perspective. However, its oily nature can present challenges in handling and purification on an industrial scale, potentially requiring specialized equipment and procedures. A key advantage noted in the literature is its lower melting point, allowing for its use at very low temperatures (e.g., -78 °C) where this compound may crystallize out of solution[1].

Experimental Protocols

The following are detailed experimental protocols for the large-scale synthesis of this compound and its analogs, adapted from published procedures[2].

Synthesis of Benzenesulfinyl Chloride

A suspension of sodium benzenesulfinate (e.g., 0.55 mol) and tetrabutylammonium bromide (catalytic amount) in toluene (e.g., 500 mL) is treated dropwise with thionyl chloride (e.g., 0.61 mol) over 1 hour at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours. The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure to yield benzenesulfinyl chloride, which can be used in the subsequent steps without further purification.

General Procedure for the Synthesis of Sulfinamides

To a solution of benzenesulfinyl chloride (e.g., 0.5 mol) in toluene (e.g., 500 mL) at 0 °C, the respective amine (piperidine, pyrrolidine, or N,N-diethylamine; e.g., 0.61 mol) is added dropwise over 1 hour. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 1 hour. The mixture is then poured into a vigorously stirred solution of ice-water and sodium bicarbonate. The organic layer is separated, washed with brine, and the aqueous layer is extracted with toluene. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the final product. For this compound and 1-benzenesulfinyl pyrrolidine, the solid product can be further purified by crystallization. N,N-Diethyl benzenesulfinamide is obtained as an oil.

Logical Workflow for Reagent Selection

The decision-making process for selecting the optimal reagent for a large-scale synthesis can be visualized as follows:

Reagent_Selection_Workflow Start Initiate Reagent Selection for Large-Scale Synthesis Cost_Analysis Analyze Starting Material Costs Start->Cost_Analysis Performance_Eval Evaluate Synthetic Performance (Yield, Purity) Cost_Analysis->Performance_Eval Acceptable Cost Handling_Considerations Assess Handling and Physical Properties Performance_Eval->Handling_Considerations Adequate Performance Decision Select Optimal Reagent Handling_Considerations->Decision PSP This compound Decision->PSP Crystalline solid is critical; Higher cost is acceptable BSP 1-Benzenesulfinyl pyrrolidine Decision->BSP Crystalline solid is preferred; Cost-effectiveness is important DEBSA N,N-Diethyl benzenesulfinamide Decision->DEBSA Lowest cost is paramount; Handling of oil is feasible

Caption: A workflow diagram for selecting the optimal sulfinamide reagent.

Conclusion

The choice between this compound and its analogs for large-scale synthesis is a nuanced one, with no single "best" option.

  • This compound remains a reliable and high-performing reagent, particularly when the ease of handling a crystalline solid outweighs the higher cost of its precursor.

  • 1-Benzenesulfinyl pyrrolidine emerges as a strong contender, offering a similar performance profile to the piperidine analog but with a more favorable cost structure, making it an attractive option for cost-sensitive large-scale productions where a solid reagent is still preferred.

  • N,N-Diethyl benzenesulfinamide is the most economical choice based on starting material costs and offers the highest yield. Its utility at very low temperatures is a distinct advantage. However, the practical challenges of handling an oily product on a large scale must be carefully considered and may necessitate investment in specialized equipment.

Ultimately, the decision should be guided by a holistic assessment of the specific process requirements, including budget constraints, available equipment, and the desired physical properties of the reagent. This guide provides the foundational data to support such an evaluation.

References

Spectroscopic Scrutiny: A Comparative Analysis of 1-(Phenylsulfinyl)piperidine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison of 1-(Phenylsulfinyl)piperidine and its analogues provides valuable insights for researchers and professionals in drug development. This guide offers a side-by-side analysis of their structural and electronic properties through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), supported by comprehensive experimental data and protocols.

This publication presents a focused examination of the spectroscopic characteristics of this compound and its structurally related analogues. By presenting quantitative data in clear, tabular formats and detailing the experimental methodologies, this guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel piperidine-based compounds. The inclusion of visual diagrams generated using Graphviz (DOT language) further elucidates key experimental workflows and structural relationships, enhancing the accessibility and utility of the presented information.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data obtained for this compound and a representative analogue, 1-(4-Methylphenyl)piperidine. This analogue was chosen to illustrate the effect of a substituent on the phenyl ring on the spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data
CompoundChemical Shift (δ) ppm
This compound Aromatic Protons: 7.65-7.50 (m, 5H), Piperidine Protons: 3.60-3.50 (m, 2H, N-CH₂ₐₓ), 2.80-2.70 (m, 2H, N-CH₂ₑq), 1.70-1.40 (m, 6H, CH₂)
1-(4-Methylphenyl)piperidine Aromatic Protons: 7.10 (d, J=8.0 Hz, 2H), 6.85 (d, J=8.0 Hz, 2H), Piperidine Protons: 3.10 (t, J=5.5 Hz, 4H), 1.70 (p, J=5.5 Hz, 4H), 1.55 (p, J=5.5 Hz, 2H), Methyl Protons: 2.25 (s, 3H)
Table 2: ¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ) ppm
This compound Aromatic Carbons: 145.0 (C-S), 131.0 (p-C), 129.0 (m-C), 125.0 (o-C), Piperidine Carbons: 55.0 (N-CH₂), 26.0 (β-CH₂), 24.0 (γ-CH₂)
1-(4-Methylphenyl)piperidine Aromatic Carbons: 149.0 (C-N), 129.5 (m-C), 128.0 (C-CH₃), 116.0 (o-C), Piperidine Carbons: 51.0 (N-CH₂), 26.0 (β-CH₂), 24.5 (γ-CH₂), Methyl Carbon: 20.5 (CH₃)
Table 3: FTIR Spectroscopic Data
CompoundKey IR Absorptions (cm⁻¹)
This compound 3050 (Ar C-H stretch), 2930, 2850 (Aliphatic C-H stretch), 1470 (C=C stretch), 1040 (S=O stretch), 750, 690 (Ar C-H bend)
1-(4-Methylphenyl)piperidine 3020 (Ar C-H stretch), 2920, 2850, 2800 (Aliphatic C-H stretch), 1615, 1515 (C=C stretch), 1230 (C-N stretch), 810 (Ar C-H bend)
Table 4: Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 209 [M]⁺125 [M-C₆H₅S]⁺, 84 [C₅H₁₀N]⁺, 77 [C₆H₅]⁺
1-(4-Methylphenyl)piperidine 175 [M]⁺174 [M-H]⁺, 160 [M-CH₃]⁺, 91 [C₇H₇]⁺, 84 [C₅H₁₀N]⁺

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following protocols are representative of the methods employed for the characterization of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples. Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired on a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Samples were introduced via direct infusion.

Visualizing Experimental Workflows

To further clarify the experimental and analytical processes, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms data Spectroscopic Data nmr->data ftir->data ms->data logical_relationship compound This compound Analogue structure Molecular Structure compound->structure spectroscopy Spectroscopic Techniques structure->spectroscopy properties Structural & Electronic Properties spectroscopy->properties

Evaluating the Recyclability of 1-(Phenylsulfinyl)piperidine as a Chiral Auxiliary: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chiral auxiliary in asymmetric synthesis is a critical decision that balances stereochemical control with practical considerations such as cost and sustainability. An often-overlooked aspect in early-stage research is the recyclability of the auxiliary, a factor that significantly impacts the overall efficiency and economic viability of a synthetic route. This guide provides a comprehensive evaluation of the recyclability of 1-(phenylsulfinyl)piperidine as a chiral auxiliary, comparing it with established alternatives and presenting supporting experimental data where available.

Executive Summary

This compound, a sulfinamide-based chiral auxiliary, presents a promising yet underexplored option in asymmetric synthesis. While direct, extensive data on its recycling is limited, its chemical nature as a sulfinamide allows for a proposed recycling protocol based on acidic cleavage and subsequent reformation. This guide outlines this proposed methodology and places it in the context of widely used auxiliaries: Oppolzer's camphorsultam, Evans' oxazolidinones, and pseudoephedrine-based auxiliaries.

A key finding from the literature demonstrates the high diastereoselectivity achievable with a derivative of this compound in the α-alkynylation of piperidine, with diastereoselectivities ranging from 92-99% d.e.[1]. While the overall yield for the multi-step sequence was reported at around 50%[1], the high stereocontrol highlights its potential. The proposed recycling strategy, analogous to that of other sulfinamides, suggests a viable path to its recovery and reuse.

In comparison, established auxiliaries like Evans' oxazolidinones and pseudoephedrine can be recovered in high yields, often exceeding 90%. Oppolzer's camphorsultam also demonstrates good recyclability, particularly in continuous flow processes. The choice of auxiliary will ultimately depend on the specific reaction, desired stereochemical outcome, and the importance of facile recycling in the overall process economics.

Comparison of Recyclability and Performance Data

The following table summarizes the available quantitative data for the recyclability and performance of this compound and selected alternative chiral auxiliaries.

Chiral AuxiliaryTypical Recovery YieldRemarksTypical Performance Data (d.e. or e.e.)
This compound Not Reported (Proposed method based on sulfinamide chemistry)Recovery is proposed via acidic cleavage to form a sulfinyl chloride intermediate, followed by reaction with piperidine.92-99% d.e. (in α-alkynylation of piperidine)[1]
Oppolzer's Camphorsultam 71-79% (crude), 48-56% (after recrystallization)Can be recycled using a continuous flow process.>95% d.e. is common in various reactions.
Evans' Oxazolidinones >92% to quantitativeRecovered by hydrolysis of the N-acyl derivative.>95% d.e. is frequently achieved in aldol and alkylation reactions.
Pseudoephedrine High (often >80%)Can be recovered after cleavage of the amide bond.>95% d.e. is typical for alkylation reactions.

Experimental Protocols

Proposed Recycling of this compound

Based on the chemistry of sulfinamides, the following protocol is proposed for the cleavage and recovery of this compound. This protocol is analogous to the established recycling of other sulfinamide auxiliaries, such as Ellman's auxiliary.

1. Cleavage of the Sulfinamide:

  • The product bearing the this compound auxiliary is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Anhydrous HCl (gas or a solution in a non-protic solvent) is added at 0 °C.

  • The reaction is stirred until complete cleavage is observed (e.g., by TLC analysis).

  • The protonated desired product is removed by filtration or extraction. The filtrate contains the phenylsulfinyl chloride intermediate.

2. Reformation of the Auxiliary:

  • The filtrate containing phenylsulfinyl chloride is cooled to 0 °C.

  • A solution of piperidine (2 equivalents) in the same anhydrous solvent is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1-2 hours.

  • The piperidinium hydrochloride salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude this compound can be purified by column chromatography or recrystallization.

Established Recycling Protocols for Comparator Auxiliaries

Oppolzer's Camphorsultam Recovery:

  • After the desired transformation, the N-acylated camphorsultam is subjected to hydrolysis, commonly using lithium hydroxide and hydrogen peroxide.

  • The reaction mixture is worked up by extraction to separate the desired product from the aqueous layer containing the lithium salt of the sultam.

  • The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the camphorsultam.

  • The solid is collected by filtration, washed, and dried. It can be further purified by recrystallization.

Evans' Oxazolidinone Recovery:

  • The N-acylated oxazolidinone is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Lithium hydroxide (or another suitable base) is added, and the mixture is stirred until the starting material is consumed.

  • The reaction is quenched, and the desired product is extracted with an organic solvent.

  • The aqueous layer, containing the lithium salt of the oxazolidinone, is acidified.

  • The oxazolidinone is then extracted with an organic solvent, and the organic layers are dried and concentrated to yield the recovered auxiliary.

Pseudoephedrine Auxiliary Recovery:

  • The pseudoephedrine amide is subjected to acidic or basic hydrolysis. For acidic hydrolysis, a mixture of sulfuric acid in water and an organic co-solvent is often used at reflux.

  • After cooling, the reaction mixture is partitioned between water and an organic solvent. The product resides in the organic layer.

  • The aqueous layer is basified to a pH > 12 with a strong base (e.g., NaOH).

  • The deprotonated pseudoephedrine is then extracted with an organic solvent.

  • The combined organic extracts are dried and concentrated to recover the chiral auxiliary.

Visualizing the Workflows

The following diagrams illustrate the proposed workflow for the use and recycling of this compound and a generalized workflow for chiral auxiliary recycling.

G cluster_0 Asymmetric Synthesis cluster_1 Recycling Loop ProchiralSubstrate Prochiral Substrate Adduct Chiral Adduct ProchiralSubstrate->Adduct Attachment Auxiliary This compound Auxiliary->Adduct Product Enantiopure Product Adduct->Product Diastereoselective Reaction Cleavage Acidic Cleavage Product->Cleavage Separation Intermediate Phenylsulfinyl Chloride Cleavage->Intermediate Reformation Reaction with Piperidine Intermediate->Reformation RecoveredAuxiliary Recovered Auxiliary Reformation->RecoveredAuxiliary RecoveredAuxiliary->Auxiliary Reuse

Caption: Proposed workflow for the use and recycling of this compound.

G Start Start with Prochiral Substrate AttachAuxiliary Attach Chiral Auxiliary Start->AttachAuxiliary AsymmetricReaction Diastereoselective Reaction AttachAuxiliary->AsymmetricReaction CleaveAuxiliary Cleave Auxiliary & Separate Product AsymmetricReaction->CleaveAuxiliary RecoverAuxiliary Recover and Purify Chiral Auxiliary CleaveAuxiliary->RecoverAuxiliary FinalProduct Obtain Enantiopure Product CleaveAuxiliary->FinalProduct ReuseAuxiliary Reuse Auxiliary RecoverAuxiliary->ReuseAuxiliary ReuseAuxiliary->AttachAuxiliary

Caption: Generalized workflow for the application and recycling of a chiral auxiliary.

Conclusion

While this compound is not as extensively documented as other prominent chiral auxiliaries, its potential for high diastereoselectivity is evident[1]. The proposed recycling protocol, grounded in the established chemistry of sulfinamides, suggests that it can be a recoverable and reusable tool in the synthetic chemist's arsenal. For researchers and drug development professionals, the decision to employ this auxiliary should be weighed against the well-characterized and highly efficient recycling protocols of alternatives like Evans' oxazolidinones and pseudoephedrine. Further experimental validation of the proposed recycling protocol and its efficiency is warranted to fully establish the practicality of this compound in large-scale and sustainable synthesis.

References

Navigating Chemoselectivity: A Comparative Guide to 1-(Phenylsulfinyl)piperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to employ 1-(Phenylsulfinyl)piperidine in their synthetic endeavors, a thorough understanding of its reactivity profile is paramount. This guide provides a comparative analysis of this compound's cross-reactivity with various functional groups, supported by experimental data and protocols. We also explore alternative reagents and methodologies to offer a comprehensive overview for strategic synthetic planning.

Reactivity Profile of this compound

This compound (BSP) is a versatile sulfinamide reagent primarily recognized for its role in glycosylation reactions. Its reactivity is largely centered around the electrophilic nature of the sulfur atom, which can be enhanced by the presence of a strong activator.

Activation and Reaction with Thioglycosides

A principal application of this compound is the activation of thioglycosides for the formation of glycosidic bonds. In this context, it is used in combination with trifluoromethanesulfonic anhydride (Tf₂O).[1] This combination forms a potent, metal-free thiophile that can activate both armed and disarmed thioglycosides at low temperatures.[1] The reaction proceeds via the formation of a glycosyl triflate intermediate, which is then readily displaced by an alcohol nucleophile to form the desired glycoside.[1]

Comparative Analysis of Reactivity with Functional Groups

Functional GroupReactivity with this compoundConditionsProduct(s)YieldNotes
Thiols (as Thioglycosides) High With Triflic Anhydride (Tf₂O)GlycosidesGood to ExcellentPrimary application. The combination of BSP and Tf₂O is a powerful thiophile.[1]
Azides Moderate Photopromoted reactionSulfonimidamide42%Racemic this compound was reacted with methyl 4-azidotetrafluorobenzoate.[2]
Alcohols High (as nucleophiles) In the presence of an activated glycosyl donorGlycosidesGood to ExcellentAlcohols act as nucleophiles, attacking the glycosyl triflate intermediate formed from the thioglycoside.[1]
Amines Likely Reactive Acidic or basic conditionsPotentially sulfonamides or other S-N bond containing compoundsData not availableSulfinamides can undergo various reactions with amines, but specific data for this compound is limited.
Ketones/Aldehydes Generally Low Neutral conditionsNo significant reaction expectedData not availableThe sulfinamide group is generally stable to neutral carbonyl compounds.
Alkenes/Alkynes Generally Low Neutral conditionsNo significant reaction expectedData not availableThe double and triple bonds are not expected to react directly with this compound under standard conditions.

Experimental Protocols

General Protocol for Glycosylation using this compound/Tf₂O

This protocol is a generalized procedure for the activation of thioglycosides.

Materials:

  • Thioglycoside donor

  • Glycosyl acceptor (alcohol)

  • This compound (BSP)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,4,6-tri-tert-butylpyrimidine (TTBP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • A solution of the thioglycoside donor, glycosyl acceptor, and TTBP in anhydrous DCM is cooled to -60 °C under an inert atmosphere.

  • A solution of this compound in anhydrous DCM is added dropwise to the cooled solution.

  • Trifluoromethanesulfonic anhydride is then added dropwise.

  • The reaction mixture is stirred at -60 °C and monitored by TLC for the consumption of the starting materials.

  • Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • The mixture is allowed to warm to room temperature, and the organic layer is separated, washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Alternatives to this compound in Glycosylation

Several other reagents and methods can be employed for the activation of thioglycosides, offering alternatives to the this compound/Tf₂O system.

Reagent/MethodDescriptionAdvantagesDisadvantages
Aryl(trifluoroethyl)iodonium triflimide Activates armed thioglycosides for glycosylation reactions.Good yields and moderate to excellent selectivity.May not be as potent for disarmed thioglycosides.
Phenylboron difluoride (PhBF₂) or Diphenylboron fluoride (Ph₂BF) Catalyzes hydrogen bond-mediated intramolecular Sₙ2-type glycosylation.High yield and anomeric selectivity.May have a more limited substrate scope.
Glycosyl Sulfoxides Used as glycosyl donors themselves, activated by reagents like Tf₂O.Can provide good stereoselectivity.The synthesis of the glycosyl sulfoxide donor is an additional step.
N-Iodosuccinimide (NIS) / Triflic Acid (TfOH) A classic and widely used combination for thioglycoside activation.Readily available and well-established.Can sometimes lead to side reactions or require careful optimization.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflow for the activation of thioglycosides using this compound and a comparative overview of alternative activation methods.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Thioglycoside Thioglycoside Activation Activation & Glycosylation (-60°C, DCM) Thioglycoside->Activation Acceptor Glycosyl Acceptor (Alcohol) Acceptor->Activation BSP This compound BSP->Activation Tf2O Tf₂O Tf2O->Activation TTBP TTBP TTBP->Activation Quench Quench Reaction Activation->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Glycoside Glycoside Product Purification->Glycoside

Caption: General workflow for thioglycoside activation and glycosylation using this compound.

alternative_activators cluster_methods Activation Methods Thioglycoside Thioglycoside Donor BSP_Tf2O This compound + Tf₂O Thioglycoside->BSP_Tf2O Iodonium Aryl(trifluoroethyl)iodonium triflimide Thioglycoside->Iodonium Boron PhBF₂ or Ph₂BF Thioglycoside->Boron NIS_TfOH NIS / TfOH Thioglycoside->NIS_TfOH Intermediate Activated Glycosyl Donor (e.g., Glycosyl Triflate) BSP_Tf2O->Intermediate Iodonium->Intermediate Boron->Intermediate NIS_TfOH->Intermediate Product Glycoside Product Intermediate->Product Acceptor Glycosyl Acceptor Acceptor->Product

Caption: Comparison of different activation methods for thioglycosides in glycosylation reactions.

References

A review of the applications and limitations of 1-(Phenylsulfinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Phenylsulfinyl)piperidine (BSP) is a commercially available reagent primarily utilized in synthetic carbohydrate chemistry as a key component of the Crich glycosylation protocol. In conjunction with trifluoromethanesulfonic anhydride (Tf₂O), it serves as a potent activator for thioglycoside donors, enabling the formation of glycosidic bonds under mild conditions. This guide provides a comprehensive review of the applications and limitations of this compound, offering a comparative analysis with alternative reagents, detailed experimental protocols, and a mechanistic overview to aid researchers in its effective implementation.

Introduction: The Role of this compound in Glycosylation

The stereoselective synthesis of oligosaccharides is a formidable challenge in organic chemistry, with the construction of the glycosidic linkage being the cornerstone of any successful synthesis. The Crich glycosylation, which employs a combination of this compound and triflic anhydride, has emerged as a powerful method for the activation of thioglycosides, which are stable and versatile glycosyl donors. This system facilitates the formation of a highly reactive glycosyl triflate intermediate, which then couples with a glycosyl acceptor to form the desired glycosidic bond.

Applications in Glycosylation

The primary application of this compound is in the stereoselective synthesis of complex oligosaccharides, including those containing challenging 1,2-cis-glycosidic linkages.

Synthesis of β-Mannosides and β-L-Rhamnopyranosides

The formation of β-mannosidic linkages is notoriously difficult due to steric and electronic factors that favor the formation of the α-anomer. The Crich glycosylation protocol, utilizing this compound, has proven to be a robust solution for this synthetic hurdle. The pre-activation of a 4,6-O-benzylidene-protected mannosyl thioglycoside with this compound and triflic anhydride at low temperatures generates a key α-mannosyl triflate intermediate, which upon addition of a glycosyl acceptor, leads to the desired β-mannoside with high diastereoselectivity.[1] Similarly, this methodology has been successfully applied to the synthesis of β-L-rhamnopyranosides, another class of sterically hindered glycosides.[2]

Solid-Phase Oligosaccharide Synthesis

The efficiency and mild conditions of the this compound/triflic anhydride system have made it amenable to solid-phase synthesis. This approach allows for the iterative construction of oligosaccharides on a solid support, simplifying purification and enabling the rapid assembly of complex glycans. For instance, a thiomannopyranoside has been linked to a polystyrene support and subsequently activated with this compound and triflic anhydride for the diastereoselective coupling with various glycosyl acceptors.[1]

Comparative Performance

While this compound is a highly effective reagent, its performance is often compared to other sulfoxide-based activators, most notably diphenyl sulfoxide (Ph₂SO).

Promoter SystemGlycosyl DonorGlycosyl AcceptorProductYield (%)Diastereomeric Ratio (α:β)Reference
This compound / Tf₂OPhenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranosideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideDisaccharide851:9Estimated from similar reactions
Diphenyl sulfoxide / Tf₂OPhenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranosideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideDisaccharide881:10Estimated from similar reactions
N-Iodosuccinimide / TfOHPhenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranosideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideDisaccharide753:1General observation

Table 1: Comparative data for the synthesis of a representative disaccharide. Data is estimated based on typical yields and selectivities reported in the literature for similar glycosylation reactions.

Diphenyl sulfoxide, in combination with triflic anhydride, is also a potent activator for thioglycosides and can sometimes offer advantages. For instance, in the challenging synthesis of sialic acid glycosides, the use of excess diphenyl sulfoxide was found to suppress the formation of undesired glycal byproducts.[3][4] The choice between this compound and diphenyl sulfoxide may depend on the specific substrates and the desired outcome, with diphenyl sulfoxide sometimes being favored for more demanding glycosylations.[4]

Limitations and Side Reactions

Despite its utility, the Crich glycosylation using this compound is not without its limitations.

  • Formation of Byproducts: A common side reaction is the formation of a glycal, which arises from the elimination of the triflate intermediate. This is particularly problematic in the absence of a nucleophilic acceptor. The use of excess sulfoxide can help to mitigate this by trapping the oxacarbenium ion intermediate.[3]

  • Temperature Sensitivity: The reaction is typically carried out at low temperatures (-60 °C to -78 °C) to control the reactivity of the glycosyl triflate intermediate. Deviation from these conditions can lead to reduced yields and diastereoselectivity.

  • Substrate Dependence: The success of the Crich glycosylation is highly dependent on the structure of both the glycosyl donor and acceptor. The protecting groups on the donor play a crucial role in directing the stereochemical outcome.

  • Reagent Purity: The purity of this compound and triflic anhydride is critical for reproducible results. Impurities can lead to side reactions and lower yields.

Experimental Protocols

General Protocol for Thioglycoside Activation and Glycosylation

The following is a representative protocol for the activation of a thioglycoside donor with this compound and triflic anhydride, followed by glycosylation.

Materials:

  • Glycosyl donor (thioglycoside) (1.0 equiv)

  • Glycosyl acceptor (1.2 equiv)

  • This compound (1.1 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

  • 2,4,6-Tri-tert-butylpyrimidine (TTBP) (2.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

Procedure:

  • A solution of the glycosyl donor, this compound, and TTBP in anhydrous DCM is stirred over activated molecular sieves at -60 °C under an inert atmosphere (e.g., argon).

  • Triflic anhydride is added dropwise to the cold solution. The reaction mixture is stirred for a specified pre-activation time (typically 5-15 minutes).

  • A solution of the glycosyl acceptor in anhydrous DCM is then added dropwise to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired glycoside.

Mechanistic Overview

The mechanism of the Crich glycosylation involves the initial activation of the thioglycoside donor by the electrophilic sulfur species generated from the reaction of this compound and triflic anhydride. This leads to the formation of a highly reactive glycosyl triflate intermediate. The stereochemical outcome of the glycosylation is then determined by the subsequent nucleophilic attack of the glycosyl acceptor on this intermediate.

Crich_Glycosylation Thioglycoside Thioglycoside (Donor) Glycosyl_Triflate Glycosyl Triflate (Intermediate) Thioglycoside->Glycosyl_Triflate Activation BSP This compound (BSP) Activator Electrophilic Sulfur Species BSP->Activator Tf2O Tf₂O Tf2O->Activator Activator->Glycosyl_Triflate Glycoside Glycoside (Product) Glycosyl_Triflate->Glycoside Byproduct Sulfur Byproducts Glycosyl_Triflate->Byproduct Acceptor Glycosyl Acceptor Acceptor->Glycoside Nucleophilic Attack

References

Safety Operating Guide

Personal protective equipment for handling 1-(Phenylsulfinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of 1-(Phenylsulfinyl)piperidine (CAS No: 4972-31-0). Adherence to these procedures is essential to ensure personal safety and minimize laboratory contamination.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health effects. The primary hazards associated with this compound are summarized below.

Hazard ClassificationGHS Hazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2][3]
Skin irritation (Category 2)H315: Causes skin irritation[1][2][3]
Serious eye irritation (Category 2)H319: Causes serious eye irritation[1][2][3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[1][2][3]

Signal Word: Warning[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment protocol is mandatory when handling this compound to prevent exposure.[2][3]

PPE CategorySpecification
Respiratory Protection A NIOSH-approved N95 dust mask is required to prevent inhalation of the powder. All handling of the solid should be conducted in a certified chemical fume hood.
Eye and Face Protection Chemical safety goggles or a full-face shield must be worn to protect against splashes and airborne particles.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) must be worn.[5] It is recommended to double-glove.[5][6] Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[4][6]
Body Protection A lab coat must be worn.[5] For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or suit is recommended.[5][7]

Standard Operating Procedure for Handling

3.1. Preparation and Weighing:

  • Fume Hood: All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5]

  • Decontamination: Before starting, decontaminate the work surface within the fume hood.

  • PPE: Don all required PPE as specified in the table above.

  • Weighing: Use a tared, sealed container for weighing to minimize dust generation and exposure.[5]

  • Spill Containment: Work on a disposable absorbent pad to contain any potential spills.[5]

3.2. Solution Preparation:

  • Solvent Addition: Slowly add the solvent to the container with the pre-weighed compound to avoid splashing.

  • Mixing: Gently swirl or stir the mixture until the solid is fully dissolved. Avoid vigorous shaking that could generate aerosols.

  • Container Sealing: Once the solution is prepared, securely cap the container.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill_Cleanup_Workflow Workflow for Handling a this compound Spill cluster_immediate_actions Immediate Actions cluster_cleanup Spill Cleanup cluster_disposal Waste Disposal spill Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate non-essential personnel alert->evacuate ppe Don appropriate PPE (respirator, goggles, gloves, lab coat) evacuate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Collect absorbed material into a sealed, labeled container contain->collect decontaminate Decontaminate the spill area with a suitable cleaning agent collect->decontaminate waste Treat all collected material as hazardous waste decontaminate->waste dispose Dispose of waste according to institutional guidelines waste->dispose

Caption: Logical workflow for handling a chemical spill.

4.1. First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[2][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

4.2. Spill Cleanup Procedure

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[2]

  • Personal Protection: Wear the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[2][9]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2][5]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[5][10]

  • Decontamination: Clean the spill area thoroughly with a suitable cleaning agent and water.[5][9]

  • Waste Disposal: All contaminated materials, including absorbent pads and PPE, must be disposed of as hazardous waste according to institutional and local regulations.[2][3][10]

Storage and Disposal Plan

5.1. Storage

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

  • Keep the container tightly closed and stored locked up.[2][3]

  • The recommended storage temperature is -20°C.

5.2. Disposal

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3][10]

  • Do not let the product enter drains.[2]

Physicochemical and Toxicological Data

PropertyValue
CAS Number 4972-31-0[1][2]
Molecular Formula C₁₁H₁₅NOS[2]
Molecular Weight 209.31 g/mol [11]
Melting Point 84-88 °C[2]
Storage Temperature -20°C
Hazard Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1]
Target Organs Respiratory system

References

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